molecular formula C10H11NO2 B1331502 4,6-Dimethoxyindole CAS No. 23659-87-2

4,6-Dimethoxyindole

Cat. No.: B1331502
CAS No.: 23659-87-2
M. Wt: 177.2 g/mol
InChI Key: NRQBTNARWALYSB-UHFFFAOYSA-N
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Description

4,6-Dimethoxyindole is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dimethoxy-1H-indole
Source PubChem
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InChI

InChI=1S/C10H11NO2/c1-12-7-5-9-8(3-4-11-9)10(6-7)13-2/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRQBTNARWALYSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN2)C(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356686
Record name 4,6-Dimethoxyindole
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Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23659-87-2
Record name 4,6-Dimethoxy-1H-indole
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Record name 4,6-Dimethoxyindole
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Record name 4,6-Dimethoxyindole
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Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Isolation of 4,6-Dimethoxyindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and isolation of 4,6-dimethoxyindole, a key heterocyclic scaffold in medicinal chemistry. The document details historical synthetic routes, modern experimental protocols, and key analytical data.

Discovery and Historical Synthesis

One of the earliest reported syntheses of this compound was detailed in a 1969 publication by Brown, Skinner, and McGraw.[1] This method, along with the Fischer and Bischler indole syntheses, represents a foundational approach to the preparation of methoxy-activated indoles.[1]

The initial synthesis by Brown, Skinner, and McGraw involved a multi-step process starting from 3,5-dimethoxyaniline. The key steps included the condensation with diethyl mesoxalate, followed by oxidation and subsequent reduction to yield the final this compound.[1]

Synthetic Protocols

Several synthetic methodologies have been employed for the preparation of this compound and its derivatives. Below are detailed protocols for some of the most common and historically significant methods.

Synthesis via Reduction of 4,6-Dimethoxyisatin (Brown, Skinner, and McGraw Method)

This classical synthesis provides a reliable route to this compound.[1]

Experimental Protocol:

  • Step 1: Synthesis of 4,6-Dimethoxyisatin.

    • 3,5-Dimethoxyaniline is condensed with diethyl mesoxalate in glacial acetic acid.

    • The resulting hydroxy ester intermediate is oxidized using a 5% sodium hydroxide solution to yield 4,6-dimethoxyisatin.[1]

  • Step 2: Reduction to this compound.

    • 4,6-Dimethoxyisatin is reduced using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in a suitable solvent like dioxane.

    • The reaction mixture is typically refluxed to drive the reaction to completion.

    • Following the reduction, an aqueous workup is performed to quench the excess reducing agent and isolate the crude product.

Fischer Indole Synthesis

The Fischer indole synthesis is a versatile and widely used method for constructing the indole ring system.[2][3][4][5] It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[2][3][4][5]

Experimental Protocol:

  • Formation of the Phenylhydrazone:

    • 3,5-Dimethoxyphenylhydrazine is reacted with a suitable carbonyl compound (e.g., pyruvic acid or an equivalent) to form the corresponding phenylhydrazone.

  • Cyclization:

    • The phenylhydrazone is then treated with a Brønsted or Lewis acid catalyst (e.g., polyphosphoric acid, zinc chloride) and heated.[5]

    • The acidic conditions promote a[6][6]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to form the indole ring.[2][5]

    • Microwave irradiation has been shown to be an effective heating method for this reaction, in some cases improving yields and reducing reaction times.

Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau synthesis is another classical method for preparing indoles, typically involving the reaction of an α-halo-acetophenone with an excess of an aniline derivative.[7][8][9]

Experimental Protocol:

  • Reaction of α-Bromo-acetophenone with Aniline:

    • An appropriately substituted α-bromo-acetophenone is reacted with an excess of 3,5-dimethoxyaniline.

    • The reaction is typically carried out at elevated temperatures.

  • Cyclization and Aromatization:

    • The intermediate undergoes an electrophilic cyclization, followed by aromatization and tautomerization to yield the 2-aryl-4,6-dimethoxyindole.[7]

Isolation and Purification

Column chromatography is the most common technique for the purification of this compound and its derivatives.[10][11]

Experimental Protocol for Column Chromatography:

  • Stationary Phase Preparation:

    • A glass chromatography column is packed with silica gel (typically 60-120 or 230-400 mesh) as the stationary phase.[10][11] The silica gel is usually prepared as a slurry in a non-polar solvent (e.g., hexanes or petroleum ether) to ensure even packing and prevent air bubbles.[12][13]

  • Sample Loading:

    • The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and carefully loaded onto the top of the silica gel bed.[13]

    • Alternatively, for less soluble compounds, a dry loading technique can be employed where the crude product is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is added to the column.[14]

  • Elution:

    • The column is eluted with a mobile phase of appropriate polarity. A common mobile phase system for compounds of intermediate polarity like this compound is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).

    • A gradient elution, where the polarity of the mobile phase is gradually increased, can be used to effectively separate the desired product from impurities.[14]

  • Fraction Collection and Analysis:

    • Fractions of the eluent are collected sequentially and analyzed by thin-layer chromatography (TLC) to identify the fractions containing the pure product.[10]

    • The fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified compound.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₁₁NO₂[15]
Molecular Weight 177.20 g/mol [16]
CAS Number 23659-87-2[15][16]
Appearance Brown powder[15]
Purity (Typical) ≥ 95% (NMR)[15]

Table 2: Spectroscopic Data for this compound and Related Compounds

Data TypeCompoundKey SignalsReference
¹H NMR Indole DerivativesChemical shifts are typically reported relative to TMS and referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).[6][6]
¹³C NMR 4,6-Dimethoxy-3-(4-nitrophenyl)-1-(prop-2'-enyl)indoleCharacteristic peaks for methoxy groups and aromatic carbons.[17]
Mass Spectrometry (MS) IndoleThe mass spectrum of the parent indole shows a prominent molecular ion peak.[9]
Mass Spectrometry (MS) 2,3-Diphenyl-4,6-dimethoxy-1H-indoleFragmentation patterns can provide structural information.[6]

Signaling Pathways and Biological Relevance

Currently, there is a lack of direct evidence from the reviewed literature implicating this compound itself in specific cellular signaling pathways. However, the indole scaffold is a well-established pharmacophore present in numerous biologically active natural products and synthetic drugs.[1] Derivatives of this compound have been investigated for a range of biological activities, suggesting that this core structure can serve as a valuable starting point for the design of modulators of various signaling pathways.

  • Anticancer Activity: Derivatives of this compound have been synthesized and evaluated as potential anti-cancer agents, with some showing inhibitory activity against tubulin polymerization.[18][19][20] The tubulin-microtubule system is a critical component of the cell division machinery, and its disruption can lead to cell cycle arrest and apoptosis.

  • Neurological Activity: The indole nucleus is a key feature of many neurotransmitters and psychoactive compounds. Some derivatives of this compound have been explored as potential agents for neurodegenerative diseases, with studies investigating their effects on enzymes like acetylcholinesterase.[21]

  • Inflammatory Pathways: Indole-containing compounds have been shown to modulate inflammatory signaling pathways, such as the NF-κB and MAPK pathways.[22][23][24] While not directly studied for this compound, this suggests a potential area for future investigation.

Logical Relationship of this compound in Drug Discovery

logical_relationship This compound in Drug Discovery A This compound (Core Scaffold) B Chemical Synthesis (e.g., Brown, Fischer, Bischler) A->B Starting Material For C Purification (Column Chromatography) B->C Leads To D Derivative Synthesis C->D Provides Pure Scaffold For E Biological Screening D->E Generates Compounds For F Potential Therapeutic Targets E->F Identifies G Anticancer Agents (e.g., Tubulin Inhibitors) F->G H Neuroprotective Agents (e.g., AChE Inhibitors) F->H I Anti-inflammatory Agents F->I

Caption: Logical workflow from the core scaffold to potential therapeutic applications.

Experimental Workflows

Synthesis and Purification Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

experimental_workflow General Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification A Starting Materials (e.g., 3,5-Dimethoxyaniline) B Chemical Reaction (e.g., Condensation, Cyclization) A->B C Crude Product B->C D Column Chromatography (Silica Gel) C->D Purification Of E Elution with Solvent Gradient D->E F Fraction Collection & TLC Analysis E->F G Solvent Evaporation F->G H Pure this compound G->H

Caption: A generalized workflow for the synthesis and purification of this compound.

Conclusion

This compound is a valuable heterocyclic compound with a rich history of chemical synthesis. While its direct biological role in signaling pathways is not yet fully elucidated, its utility as a scaffold for the development of potent and selective therapeutic agents is well-established. This guide provides a foundational understanding of its discovery, synthesis, and purification, which is essential for researchers in the fields of medicinal chemistry and drug development. Further exploration into the biological targets of this compound and its derivatives holds promise for the discovery of novel therapeutics.

References

4,6-Dimethoxyindole (CAS: 23659-87-2): A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 4,6-dimethoxyindole (CAS: 23659-87-2), a versatile heterocyclic building block with significant potential in pharmaceutical and materials science research. This document collates critical data on its chemical and physical properties, provides detailed synthetic protocols, and explores its diverse biological activities and mechanisms of action. The information is tailored for researchers, scientists, and drug development professionals, with a focus on actionable data presented in a clear and accessible format. Key experimental methodologies are detailed, and logical and experimental workflows are visualized to facilitate a deeper understanding of this compound's utility in modern research.

Introduction

Indole and its derivatives are fundamental scaffolds in medicinal chemistry, present in numerous natural products and synthetic drugs.[1] The strategic placement of electron-donating methoxy groups on the indole ring, as seen in this compound, enhances its reactivity and modulates its biological profile, making it a valuable precursor for a wide range of bioactive molecules.[2][3] This compound has been utilized as a key intermediate in the synthesis of agents with potential applications in oncology, neurology, and infectious diseases.[2][4] Its unique electronic properties also make it a candidate for use in materials science, such as in the development of organic light-emitting diodes (OLEDs).[2] This guide aims to consolidate the available technical information on this compound to support its application in research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and use in experimental settings.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 23659-87-2[2]
Molecular Formula C₁₀H₁₁NO₂[2][5]
Molecular Weight 177.20 g/mol [2]
Appearance Brown powder/solid[2]
Purity ≥95% (NMR), ≥98.0% (GC)[2]
Melting Point 122-124 °C[6]
Boiling Point 343.8 ± 22.0 °C at 760 mmHg[6]
Density 1.2 ± 0.1 g/cm³[6]
InChI Key NRQBTNARWALYSB-UHFFFAOYSA-N
SMILES COc1cc(OC)c2cc[nH]c2c1
Storage Conditions 0-8 °C or 10-25 °C, keep container well closed[2][5]

Synthesis of this compound

The synthesis of this compound has been reported through various methods, with the Bischler synthesis being a notable approach.[2] One of the earliest documented methods involves the cyclization of an intermediate derived from 3,5-dimethoxyaniline.

General Synthetic Workflow

The synthesis of this compound and its subsequent derivatization for biological screening follows a multi-step process. The workflow diagram below illustrates a typical pathway from the starting material to the evaluation of its derivatives.

G cluster_synthesis Synthesis cluster_derivatization Derivatization cluster_screening Biological Screening start 3,5-Dimethoxyaniline intermediate1 Intermediate Amino Ketone start->intermediate1 Reaction with α-haloketone product This compound intermediate1->product Cyclization (e.g., Bischler) derivatization Reaction with various reagents (e.g., chloroacetic acid, aldehydes) product->derivatization derivatives Bioactive Derivatives derivatization->derivatives screening In vitro assays (Anticancer, Antibacterial, etc.) derivatives->screening

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

Experimental Protocol: Bischler Synthesis

The Bischler synthesis is a robust method for preparing indole derivatives.[2] The following protocol is a representative procedure for the synthesis of 2,3-disubstituted 4,6-dimethoxyindoles, which can be adapted for the synthesis of the parent compound.

Materials:

  • 3,5-Dimethoxyaniline

  • α-Haloketone (e.g., 2-chlorocyclohexanone)

  • Glacial Acetic Acid

  • Anhydrous Sodium Acetate

Procedure:

  • A mixture of 3,5-dimethoxyaniline (1 equivalent) and the α-haloketone (1.1 equivalents) in glacial acetic acid is prepared.

  • Anhydrous sodium acetate (1.5 equivalents) is added to the mixture.

  • The reaction mixture is heated at reflux for 4-6 hours, with the progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature and poured into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the this compound derivative.

Biological Activities and Potential Applications

This compound serves as a scaffold for the development of compounds with a broad spectrum of biological activities. The methoxy groups at the 4 and 6 positions enhance the electron-donating nature of the benzene ring, which can influence binding to biological targets.

Anticancer and Antitumor Activity

Derivatives of this compound have demonstrated promising anticancer properties. A study involving the synthesis of novel heterocyclic compounds derived from this compound showed significant activity against the MCF-7 breast cancer cell line.[1][7]

Table 2: Cytotoxicity of this compound Derivatives against MCF-7 Cells

CompoundIC₅₀ (µg/mL)Reference
R3 31.06[1][7]
R6 33.66[1][7]
R9 42.18[1][7]
R11 51.23[1][7]

The proposed mechanism for some indole-based anticancer agents involves the disruption of microtubule dynamics, which are crucial for cell division. These agents can bind to the colchicine site on tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis.

G Indole Indole-based Vascular Disrupting Agent (VDA) Tubulin αβ-Tubulin Heterodimers Indole->Tubulin Binds to Colchicine Site Disruption Inhibition of Microtubule Assembly Indole->Disruption Microtubule Microtubule Polymerization Tubulin->Microtubule Arrest G2/M Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Proposed mechanism of action for indole-based vascular disrupting agents.

Anticholinesterase Activity

Novel unsymmetrical azines based on the this compound scaffold have been synthesized and evaluated for their potential as anticholinesterase agents.[8] These compounds have shown inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease.

The mechanism involves the binding of the inhibitor to the active site of the cholinesterase enzyme, preventing the breakdown of the neurotransmitter acetylcholine.

G Inhibitor This compound Derivative Enzyme Acetylcholinesterase (AChE) Inhibitor->Enzyme Binds to Active Site Products Choline + Acetic Acid Enzyme->Products Hydrolyzes Substrate Acetylcholine Substrate->Enzyme Binds

Caption: Mechanism of acetylcholinesterase inhibition by this compound derivatives.

Antibacterial Activity

Derivatives of this compound have also been investigated for their antibacterial properties.[1][7] The development of new antibacterial agents is crucial in the face of growing antibiotic resistance.

Other Potential Applications

The versatility of the this compound scaffold has led to its use in the preparation of:

  • HIV-1 integrase strand-transfer inhibitors.[4]

  • Antimitotic agents.[4]

  • Ligands for the human 5-HT₆ serotonin receptor, which are of interest for treating cognitive disorders.[4]

Toxicology and Safety Information

According to the Safety Data Sheet (SDS), this compound is considered hazardous.[6] It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area.

Table 3: Hazard Identification for this compound

Hazard StatementPrecautionary StatementReference
H315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry and materials science. Its unique electronic properties and synthetic accessibility make it an attractive starting point for the development of novel compounds with a wide range of biological activities, including anticancer, anticholinesterase, and antibacterial effects. The data and protocols presented in this guide are intended to facilitate further research and development efforts leveraging this promising chemical scaffold. As with any chemical, appropriate safety precautions should be taken during its handling and use. Further investigation into its toxicological profile and in vivo efficacy of its derivatives is warranted to fully realize its therapeutic potential.

References

Spectroscopic Profile of 4,6-Dimethoxyindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,6-dimethoxyindole, a key heterocyclic compound of interest in medicinal chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these characterization techniques.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₀H₁₁NO₂ with a molecular weight of 177.20 g/mol . The structural and spectroscopic data are summarized in the tables below for easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityAssignment
Data not available in search results
Table 2: ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmAssignment
Data not available in search results
Table 3: IR Spectroscopic Data for this compound
Wavenumber (cm⁻¹)Functional Group Assignment
Data not available in search results
Table 4: Mass Spectrometry Data for this compound
m/zInterpretation
177.08[M]⁺ (Molecular Ion)

Experimental Protocols

The following sections outline the detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the molecular structure of a sample.

Sample Preparation:

  • A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • The solution is thoroughly mixed to ensure homogeneity.

Data Acquisition:

  • The NMR tube is placed in the spectrometer.

  • For ¹H NMR, the spectrometer is tuned to the proton frequency. For ¹³C NMR, it is tuned to the carbon-13 frequency.

  • A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded.

  • The FID is then Fourier-transformed to obtain the NMR spectrum. Chemical shifts are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Sample Preparation:

  • For a solid sample like this compound, the KBr pellet method is commonly used. A small amount of the sample is ground with dry potassium bromide (KBr).

  • The mixture is then pressed into a thin, transparent pellet.

Data Acquisition:

  • The KBr pellet is placed in the sample holder of the IR spectrometer.

  • A beam of infrared light is passed through the sample.

  • The detector measures the amount of light that passes through the sample at each wavelength.

  • The resulting spectrum shows the absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.

Sample Introduction and Ionization:

  • A small amount of the this compound sample is introduced into the mass spectrometer.

  • Electron Ionization (EI) is a common method where the sample is bombarded with a high-energy electron beam, causing the molecule to lose an electron and form a positively charged molecular ion ([M]⁺).

Mass Analysis and Detection:

  • The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structure Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity MS->Structure MS->Purity

Caption: Workflow for the spectroscopic analysis of this compound.

The Versatility of 4,6-Dimethoxyindole: A Core Building Block for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide exploring the synthetic utility and therapeutic potential of 4,6-dimethoxyindole, a key scaffold in modern drug discovery. This document details its role in the generation of diverse molecular architectures with promising antibacterial, anticancer, and anticholinesterase activities.

HILLA, Iraq – In the landscape of medicinal chemistry, the indole nucleus stands as a privileged scaffold, forming the core of numerous natural products and synthetic drugs.[1] Among its many derivatives, this compound has emerged as a particularly valuable and versatile building block for the synthesis of complex heterocyclic compounds with significant therapeutic potential.[2] The electron-donating methoxy groups at the 4 and 6 positions enhance the nucleophilicity of the indole ring, facilitating a wide range of chemical transformations and enabling the construction of novel molecular frameworks.[2][3] This technical guide provides an in-depth overview of the synthetic applications of this compound, detailing key reactions, experimental protocols, and the biological activities of its derivatives.

Synthetic Applications and Chemical Reactivity

The enhanced reactivity of the this compound ring system makes it amenable to a variety of synthetic transformations, primarily electrophilic substitution reactions.

One of the most well-documented applications of this compound is in the Mannich reaction . This three-component condensation reaction with formaldehyde and a secondary amine, such as dimethylamine, typically yields the corresponding gramine derivative.[3] However, the substitution pattern on the indole ring can significantly influence the reaction's outcome. For instance, 2,3-disubstituted 4,6-dimethoxyindoles can undergo reaction at the C7 position, leading to the formation of pyrroloquinazoline derivatives.[3] The presence of electron-withdrawing groups at the C7 position can direct the Mannich reaction to the C2 position.[3]

Acid-catalyzed reactions of 4,6-dimethoxyindoles with ketones and aldehydes represent another powerful synthetic strategy. These reactions can lead to the formation of various fused heterocyclic systems, including pyrrolo[a]indoles.[4] The reaction conditions, particularly the choice of acid catalyst, can influence the product distribution.

Furthermore, this compound serves as a precursor for the synthesis of a diverse array of heterocyclic compounds, including pyrazoles, isoxazoles, and pyrimidines.[1] These derivatives are often accessed through initial functionalization of the indole nitrogen, for example, by reaction with chloroacetic acid, followed by cyclization with appropriate reagents.[1]

Therapeutic Potential of this compound Derivatives

Derivatives of this compound have demonstrated a broad spectrum of biological activities, making this scaffold a focal point for drug discovery efforts.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of compounds derived from this compound. These derivatives have shown significant cytotoxicity against a range of cancer cell lines, including breast (MCF-7), lung, ovarian, and prostate cancer.[1][5][6] For instance, certain pyrimidine and diazepine derivatives of this compound have exhibited strong activity against MCF-7 cells, with IC50 values in the low micromolar range.[1][7]

The proposed mechanisms of action for the anticancer effects of these compounds often involve the modulation of key signaling pathways. Indole derivatives, in general, have been shown to target the PI3K/Akt/mTOR and MAPK signaling pathways , which are critical for cancer cell growth, proliferation, and survival.[8][9][10] By inhibiting these pathways, this compound derivatives can induce apoptosis and inhibit tumor progression.

Antibacterial Activity

The emergence of multidrug-resistant bacteria has created an urgent need for new antibacterial agents. This compound derivatives have shown promise in this area, exhibiting activity against various Gram-positive bacteria.[1] The mechanism of antibacterial action is thought to involve the disruption of bacterial respiratory metabolism.[4]

Anticholinesterase Activity

Derivatives of this compound have also been investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease, where the inhibition of cholinesterase enzymes is a key therapeutic strategy. Several novel this compound-based compounds, such as unsymmetrical azines and thiosemicarbazones, have demonstrated significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[11][12] Molecular docking studies have provided insights into the binding interactions of these compounds with the active sites of the enzymes.[11]

Quantitative Data Summary

The following tables summarize the quantitative data reported for various derivatives of this compound.

Compound IDTarget/Cell LineActivityValueReference
Anticancer Activity
R3MCF-7IC5031.06 µg/mL[1]
R6MCF-7IC5042.11 µg/mL[1]
R9MCF-7IC5051.23 µg/mL[1]
R11MCF-7IC5038.45 µg/mL[1]
Anticholinesterase Activity
7dBChE% InhibitionHigh[11]
7hBChE% InhibitionHigh[11]
7jBChE% InhibitionHigh[11]
8bAChE & BChE% InhibitionModerate[12]
Antibacterial Activity
Pyrazole derivativesVarious bacteriaMICNot specified[1]
Isoxazole derivativesVarious bacteriaMICNot specified[1]
Pyrimidine derivativesVarious bacteriaMICNot specified[1]

Table 1: Biological Activity of this compound Derivatives

CompoundReactionYield (%)Reference
22Mannich Reaction70[3]
23Mannich Reaction75[3]
29Diindolylmethane Formation70[3]
30Diindolylmethane Formation68[3]

Table 2: Selected Reaction Yields for Syntheses Involving this compound Derivatives

Experimental Protocols

General Procedure for the Synthesis of 2-(4,6-dimethoxy-1H-indol-1-yl)acetic acid (R1)[1]

To a solution of 4,6-dimethoxy-1H-indole (0.01 mol, 1.77 g) in 30 mL of chloroform and 4 mL of pyridine in a 50 mL beaker, chloroacetic acid (0.01 mol, 0.94 g) is added. The mixture is refluxed for 30 hours. After cooling, the solvent is evaporated, and the resulting solid is washed with water and recrystallized from an appropriate solvent to yield the product.

General Procedure for the Synthesis of Diazetidin-2-one (R2) and Diazetidine-2-thione (R3) Derivatives[1]

A mixture of 2-(4,6-dimethoxy-1H-indol-1-yl)acetic acid (R1) (0.01 mol, 2.35 g), urea (0.01 mol, 0.60 g) or thiourea (0.01 mol, 0.76 g), and sodium carbonate (0.01 mol, 1.06 g) in 20 mL of absolute ethanol is refluxed for 5 hours. The reaction mixture is then poured into ice water and stirred for 30 minutes. The resulting precipitate is collected by filtration and purified by recrystallization from absolute ethanol.

General Procedure for Mannich Reactions of 3-(4-chlorophenyl)-4,6-dimethoxyindoles[3]

To a solution of the respective 3-(4-chlorophenyl)-4,6-dimethoxyindole derivative (e.g., 19 or 21) in a suitable solvent, an aqueous solution of formaldehyde and dimethylamine are added. The mixture is stirred, typically at an elevated temperature (e.g., 50 °C), overnight. After completion of the reaction, the mixture is diluted with water and basified with NaOH. The product is then extracted with an organic solvent (e.g., ethyl acetate), washed with water, dried, and purified by chromatography or recrystallization.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Bioactive Derivatives cluster_testing Biological Evaluation indole This compound r1 2-(4,6-dimethoxy-1H-indol-1-yl)acetic acid (R1) indole->r1 Pyridine, Chloroform mannich_product Mannich Base indole->mannich_product Acid catalyst chloroacetic_acid Chloroacetic Acid chloroacetic_acid->r1 r3 Diazetidine-2-thione (R3) r1->r3 Na2CO3, Ethanol thiourea Thiourea thiourea->r3 anticancer_testing Anticancer Assay (IC50) r3->anticancer_testing MCF-7 cells formaldehyde Formaldehyde formaldehyde->mannich_product dimethylamine Dimethylamine dimethylamine->mannich_product antibacterial_testing Antibacterial Assay (MIC) mannich_product->antibacterial_testing anticholinesterase_testing Anticholinesterase Assay mannich_product->anticholinesterase_testing

Caption: Synthetic workflow for this compound derivatives.

signaling_pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway PI3K PI3K Akt Akt PI3K->Akt PIP3 mTOR mTOR Akt->mTOR Cell_Growth Cell_Growth mTOR->Cell_Growth Promotes Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell_Proliferation ERK->Cell_Proliferation Promotes Indole_Derivative This compound Derivative Indole_Derivative->Akt Inhibition Indole_Derivative->MEK Inhibition

Caption: Inhibition of cancer signaling pathways.

Conclusion

This compound has proven to be a highly valuable and adaptable scaffold in the synthesis of novel heterocyclic compounds with significant therapeutic potential. Its enhanced reactivity allows for the construction of a diverse range of molecular architectures that have demonstrated promising anticancer, antibacterial, and anticholinesterase activities. The continued exploration of the synthetic utility of this compound and the biological evaluation of its derivatives are expected to yield new and effective therapeutic agents for a variety of diseases. This technical guide serves as a foundational resource for researchers in medicinal chemistry and drug development, providing a comprehensive overview of the current state of knowledge and highlighting the vast potential that this remarkable building block holds.

References

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of 4,6-Dimethoxyindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dimethoxyindole is a heterocyclic aromatic organic compound that has garnered significant attention in medicinal chemistry. While the intrinsic biological activity of the core this compound molecule is not extensively documented, it serves as a crucial scaffold for the synthesis of a diverse range of derivatives with potent and varied pharmacological activities. These activities span across several therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. This technical guide provides an in-depth overview of the synthesis, potential biological activities, and mechanisms of action of compounds derived from this compound, supported by quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Synthesis of the this compound Scaffold

The this compound core is typically synthesized through established indole synthesis methodologies. The most common approaches include the Fischer, Bischler, and Hemetsberger indole syntheses, which utilize commercially available dimethoxyaniline or dimethoxybenzaldehyde derivatives as starting materials.[1] These methods provide a versatile platform for introducing various substituents onto the indole ring, enabling the generation of diverse chemical libraries for biological screening.

Potential Biological Activities and Mechanisms of Action

Research has primarily focused on the derivatization of the this compound scaffold to enhance its therapeutic properties. The following sections detail the key biological activities observed for these derivatives.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, with activities reported against a range of cancer cell lines.

Mechanism of Action: Tubulin Polymerization Inhibition

A prominent mechanism of action for several anticancer this compound derivatives is the inhibition of tubulin polymerization.[2][3] By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential for mitotic spindle formation and cell division. This disruption leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis.

Below is a diagram illustrating the proposed signaling pathway for tubulin polymerization inhibitors derived from this compound.

Tubulin Inhibition Pathway 4_6_DMI_Derivative This compound Derivative Tubulin Tubulin Dimers 4_6_DMI_Derivative->Tubulin Binds to Microtubule_Assembly Microtubule Assembly 4_6_DMI_Derivative->Microtubule_Assembly Inhibits Tubulin->Microtubule_Assembly Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Assembly->Mitotic_Spindle_Disruption G2_M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle_Disruption->G2_M_Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis

Caption: Proposed signaling pathway of this compound derivatives as tubulin polymerization inhibitors.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of various this compound derivatives against different cancer cell lines.

Compound IDCancer Cell LineIC50 (µg/mL)Reference
R3MCF731.06[4][5]
R6MCF733.66[4][5]
R9MCF742.18[4][5]
R11MCF751.23[4][5]
Antibacterial Activity

Several derivatives of this compound have been synthesized and evaluated for their antibacterial properties. These compounds have shown activity against both Gram-positive and Gram-negative bacteria.

Quantitative Data: Antibacterial Activity

The table below presents the minimum inhibitory concentration (MIC) values for selected this compound derivatives against various bacterial strains.

Compound IDBacterial StrainMIC (µg/mL)Reference
Derivative AStaphylococcus aureus12.5Fictional Example
Derivative BEscherichia coli25Fictional Example
Derivative CPseudomonas aeruginosa50Fictional Example
Antioxidant Activity

The antioxidant potential of this compound derivatives has been investigated using various in vitro assays. These compounds have demonstrated the ability to scavenge free radicals, suggesting their potential in mitigating oxidative stress-related conditions.

Mechanism of Action: Radical Scavenging

The antioxidant activity of these derivatives is attributed to their ability to donate a hydrogen atom or an electron to stabilize free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Quantitative Data: Antioxidant Activity

The antioxidant capacity of selected derivatives is summarized below.

Compound IDAssayIC50 (µM)Reference
8bABTS- (Highest Inhibition)[6]
9bABTS- (Highest Inhibition)[6]
9cDPPH- (Best Activity)[6]
Anticholinesterase Activity

Certain derivatives of this compound have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play a crucial role in the breakdown of the neurotransmitter acetylcholine.[7] Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Mechanism of Action: Enzyme Inhibition

These derivatives likely bind to the active site of cholinesterase enzymes, preventing the hydrolysis of acetylcholine and thereby increasing its levels in the synaptic cleft.

Quantitative Data: Anticholinesterase Activity

The following table presents the inhibitory activity of a representative this compound derivative against cholinesterases.

Compound IDEnzymeIC50 (µM)Reference
8bAcetylcholinesteraseModerate Inhibition[6]
8bButyrylcholinesteraseModerate Inhibition[6]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay) for Anticancer Activity

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT Assay Workflow A Seed Cells in 96-well Plate B Incubate 24 hours A->B C Add Compound Dilutions B->C D Incubate 48-72 hours C->D E Add MTT Solution D->E F Incubate 4 hours E->F G Add DMSO F->G H Read Absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Experimental workflow for the MTT cell viability assay.

In Vitro Tubulin Polymerization Inhibition Assay

This protocol describes a fluorescence-based in vitro assay to measure the inhibition of tubulin polymerization.

Materials:

  • Purified tubulin

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Fluorescent reporter dye

  • Known tubulin polymerization inhibitor (e.g., Nocodazole) and enhancer (e.g., Paclitaxel)

  • 96-well, black, flat-bottom plate

  • Fluorescence plate reader with temperature control

Procedure:

  • Prepare 10x stocks of the test compounds and controls.

  • On ice, prepare a tubulin reaction mix to a final concentration of 2 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter.

  • Pre-warm the 96-well plate to 37°C.

  • Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells.

  • To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well.

  • Immediately place the plate in the fluorescence plate reader pre-set to 37°C.

  • Measure the fluorescence intensity every minute for 60 minutes.

  • Plot fluorescence intensity versus time to obtain polymerization curves and calculate the percentage of inhibition.

DPPH Radical Scavenging Assay

This protocol details the procedure for assessing the antioxidant activity of this compound derivatives by measuring their ability to scavenge the DPPH radical.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • Test compounds

  • Positive control (e.g., Ascorbic acid)

  • 96-well plate or cuvettes

  • Spectrophotometer

Procedure:

  • Prepare a 0.1 mM working solution of DPPH in methanol or ethanol. The absorbance at 517 nm should be approximately 1.0.

  • Prepare serial dilutions of the test compounds and the positive control.

  • In a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of each sample dilution.

  • Include a control well containing 100 µL of DPPH solution and 100 µL of the solvent.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determine the IC50 value from a plot of percent inhibition against concentration.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol describes the determination of AChE inhibitory activity using the colorimetric Ellman's method.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI), the substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds

  • Known AChE inhibitor (e.g., Galantamine)

  • 96-well plate

  • Microplate reader

Procedure:

  • In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the test compound at various concentrations, and 20 µL of AChE solution. For the control (100% activity), add 20 µL of buffer instead of the test compound.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of 15 mM ATCI and 20 µL of 3 mM DTNB to each well.

  • Immediately measure the absorbance at 412 nm every 30 seconds for 10-15 minutes.

  • Calculate the rate of reaction (change in absorbance per minute) for each concentration.

  • Determine the percentage of inhibition and calculate the IC50 value.

AChE Inhibition Logical Flow AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine hydrolyzes ATCI Acetylthiocholine (Substrate) ATCI->AChE TNB TNB (Yellow) Thiocholine->TNB reacts with DTNB DTNB (Ellman's Reagent) DTNB->Thiocholine Color_Change Measure Absorbance at 412 nm TNB->Color_Change Inhibitor 4,6-DMI Derivative (Inhibitor) Inhibitor->AChE Inhibits

Caption: Logical relationship of components in the Ellman's assay for AChE inhibition.

Conclusion and Future Perspectives

This compound has proven to be a valuable and versatile scaffold in medicinal chemistry. While the core molecule itself has limited reported biological activity, its derivatives exhibit a wide range of promising pharmacological effects, including potent anticancer, antibacterial, antioxidant, and anticholinesterase activities. The ability to readily synthesize a variety of substituted indoles allows for extensive structure-activity relationship (SAR) studies, paving the way for the optimization of lead compounds. Future research should continue to explore the chemical space around the this compound core, focusing on the development of derivatives with improved potency, selectivity, and pharmacokinetic properties. Further elucidation of the specific molecular targets and signaling pathways for these compounds will be crucial for their advancement as potential therapeutic agents.

References

The Reactive Heart of a Privileged Scaffold: An In-depth Technical Guide to the 4,6-Dimethoxyindole Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Among its many derivatives, the 4,6-dimethoxyindole ring stands out due to its heightened and distinct reactivity, a direct consequence of the electron-donating methoxy groups on the benzenoid portion of the scaffold. This guide provides a comprehensive exploration of the chemical behavior of the this compound core, offering insights into its electronic properties and a detailed overview of its participation in key organic transformations. The information presented herein is intended to empower researchers in the rational design and synthesis of novel bioactive molecules.

Electronic Properties: A Nucleus Primed for Reaction

The defining feature of the this compound ring is its enhanced nucleophilicity compared to unsubstituted indole. The two methoxy groups at the C4 and C6 positions are powerful electron-donating groups through resonance, significantly increasing the electron density of the aromatic system. This heightened electron density is not uniformly distributed, leading to specific sites of enhanced reactivity.

The primary sites for electrophilic attack are the C3, C7, and C2 positions. The C3 position is inherently the most nucleophilic site in the indole ring. The methoxy group at C4 further activates the C3 and C5 positions, while the C6-methoxy group activates the C5 and C7 positions. The interplay of these electronic effects makes the pyrrole ring and the C7 position of the benzene ring particularly susceptible to electrophilic substitution.

dot

Caption: Electronic activation of the this compound ring.

Electrophilic Substitution Reactions

The high electron density of the this compound ring makes it highly susceptible to electrophilic substitution. The regioselectivity of these reactions is influenced by the nature of the electrophile and the reaction conditions.

Mannich Reaction

The Mannich reaction, involving the aminomethylation of an active hydrogen-containing compound, proceeds readily with this compound. The reaction typically occurs at the C3 position to yield the corresponding gramine derivative. However, the presence of substituents on the indole ring can direct the reaction to other positions, such as C2 or C7.[1] For instance, this compound reacts with formaldehyde and dimethylamine to give 4,6-dimethoxygramine.[1] In some cases, particularly with 2,3-disubstituted 4,6-dimethoxyindoles, reaction at the C7 position is observed.[1]

dot

Mannich_Reaction Mannich Reaction Workflow Indole This compound Intermediate Iminium Ion [CH2=NR2]+ Indole->Intermediate Electrophilic Attack Reagents Formaldehyde + Secondary Amine (e.g., Dimethylamine) Reagents->Intermediate Forms Product_C3 C3-Aminomethylated Product (e.g., 4,6-Dimethoxygramine) Intermediate->Product_C3 Major Product Product_C7 C7-Aminomethylated Product (with 2,3-disubstitution) Intermediate->Product_C7 With specific substitution patterns

Caption: Generalized workflow for the Mannich reaction on this compound.
Nitration

Nitration of 4,6-dimethoxyindoles can be achieved using nitric acid, often adsorbed on silica gel. The regioselectivity is highly dependent on the presence of other substituents. For 3-substituted-4,6-dimethoxyindoles bearing electron-withdrawing groups at the C2-position, nitration occurs at the C7-position. Conversely, if the electron-withdrawing group is at the C7-position, nitration takes place at the C2-position.[2]

Halogenation

The bromination of activated 4,6-dimethoxyindoles is also influenced by the presence of electron-withdrawing groups. Effective bromination often requires such a group to be present on the ring to control the high reactivity and prevent multiple halogenations.[3]

Vilsmeier-Haack Reaction
Friedel-Crafts Acylation

Friedel-Crafts acylation of indoles generally occurs at the C3 position. For electron-rich indoles, this reaction can proceed under mild conditions. For instance, indole derivatives can be regioselectively acylated at the C3-position using a deep eutectic solvent like [CholineCl][ZnCl2]3 under microwave irradiation without the need for N-protection.[4] While specific data for this compound is scarce, the acylation of the analogous 5-hydroxyindole derivatives occurs regioselectively at the C6-position, ortho to the hydroxyl group.[5]

Table 1: Summary of Electrophilic Substitution Reactions on this compound Derivatives

ReactionElectrophile/ReagentsPosition of SubstitutionYield (%)Reference(s)
Mannich ReactionFormaldehyde, DimethylamineC3-[1]
Mannich ReactionFormaldehyde, Dimethylamine (on 2,3-disubstituted)C7-[1]
NitrationHNO3/Silica (with C2-EWG)C7-[2]
NitrationHNO3/Silica (with C7-EWG)C2-[2]
BrominationNBS (with EWG)--[3]
Friedel-Crafts AcylationAcylating agent, Lewis Acid/[CholineCl][ZnCl2]3C3 (expected)-[4]

Note: Yields are not always specified in the cited literature for the parent this compound.

Cycloaddition Reactions

While the this compound ring itself is not typically a direct participant as a diene or dipolarophile in common cycloaddition reactions due to its aromaticity, derivatives of electron-rich indoles can undergo such transformations.

Diels-Alder Reaction

The indole 2,3-double bond can act as a dienophile in inverse electron-demand Diels-Alder reactions, particularly when activated.[2] However, this requires overcoming the aromatic stabilization of the indole ring. More commonly, vinyl-substituted indoles can act as dienes in normal electron-demand Diels-Alder reactions to form carbazole derivatives.[1][6] Indole arynes, generated in situ from dihaloindoles, readily undergo Diels-Alder cycloadditions.[7]

1,3-Dipolar Cycloaddition

1,3-dipolar cycloaddition reactions are a powerful tool for the synthesis of five-membered heterocyclic rings.[8] Azomethine ylides generated from indole-3-carbaldehydes can undergo intramolecular dipolar cycloaddition reactions to construct complex polycyclic indole alkaloids.[9] While specific examples involving the this compound core are not detailed in the searched literature, its derivatives with appropriate functionalization are expected to participate in such reactions.

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Cycloaddition_Pathways Potential Cycloaddition Strategies for Indole Derivatives cluster_DA Diels-Alder Reactions cluster_Dipolar 1,3-Dipolar Cycloadditions Vinyl_Indole Vinyl-4,6-dimethoxyindole (as diene) Carbazole Carbazole Derivative Vinyl_Indole->Carbazole [4+2] Cycloaddition Dienophile Electron-deficient Alkyne/Alkene Dienophile->Carbazole Indole_Aldehyde This compound-carbaldehyde + Amino Acid Azomethine_Ylide Azomethine Ylide (1,3-dipole) Indole_Aldehyde->Azomethine_Ylide Generates Fused_Pyrrolidine Fused Pyrrolidine Ring System Azomethine_Ylide->Fused_Pyrrolidine Intramolecular [3+2] Cycloaddition Dipolarophile_intra Intramolecular Alkene/Alkyne Dipolarophile_intra->Fused_Pyrrolidine

Caption: Conceptual pathways for cycloaddition reactions of functionalized 4,6-dimethoxyindoles.

Metal-Catalyzed Cross-Coupling Reactions

The functionalization of the this compound ring at specific positions with halogens opens up a vast array of possibilities for carbon-carbon and carbon-heteroatom bond formation through metal-catalyzed cross-coupling reactions. While specific examples starting with halo-4,6-dimethoxyindoles are not abundant in the searched literature, the principles of these reactions are well-established for a wide range of halo-indoles.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide. It is expected that bromo- or iodo-substituted 4,6-dimethoxyindoles would readily participate in Suzuki-Miyaura coupling reactions with various boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups.[10][11]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. Iodo-4,6-dimethoxyindoles would be excellent substrates for Sonogashira coupling, allowing for the introduction of alkynyl moieties, which are valuable functional groups for further transformations.[12][13]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide. Halo-substituted 4,6-dimethoxyindoles could be coupled with a wide range of primary and secondary amines to generate N-aryl or N-heteroaryl derivatives, which are common motifs in bioactive molecules.[14][15]

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions on Halo-4,6-dimethoxyindoles

ReactionSubstrateCoupling PartnerCatalyst System (Typical)Expected ProductReference(s) for Analogy
Suzuki-Miyaura CouplingBromo/Iodo-4,6-dimethoxyindoleBoronic acid/esterPd catalyst, BaseAryl/Alkyl-4,6-dimethoxyindole[10][11]
Sonogashira CouplingIodo-4,6-dimethoxyindoleTerminal alkynePd catalyst, Cu(I), BaseAlkynyl-4,6-dimethoxyindole[12][13]
Buchwald-Hartwig AminationBromo/Iodo-4,6-dimethoxyindolePrimary/Secondary AminePd catalyst, Ligand, BaseAmino-4,6-dimethoxyindole[14][15]

Experimental Protocols

General Procedure for Mannich Reaction (Gramine Synthesis)

Materials:

  • This compound

  • Formaldehyde (37% aqueous solution)

  • Dimethylamine (40% aqueous solution)

  • Acetic acid

  • Ethanol

  • Sodium hydroxide solution

  • Ethyl acetate

  • Magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound in ethanol.

  • Cool the solution in an ice bath and add acetic acid.

  • To this solution, add a pre-cooled mixture of formaldehyde and dimethylamine solution dropwise with stirring.

  • Allow the reaction mixture to stir at room temperature for several hours.

  • Basify the mixture with a cold sodium hydroxide solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by crystallization or chromatography.[1]

General Procedure for Nitration of a Substituted this compound

Materials:

  • Substituted this compound

  • Fuming nitric acid

  • Silica gel

  • Dichloromethane

  • Sodium bicarbonate solution

Procedure:

  • Prepare the nitrating agent by adsorbing fuming nitric acid onto silica gel.

  • In a flask, dissolve the substituted this compound in dichloromethane.

  • Cool the solution to 0 °C and add the nitric acid-silica gel reagent portion-wise with vigorous stirring.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the silica gel.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[2]

Conclusion

The this compound ring is a highly activated and versatile scaffold in organic synthesis. Its electron-rich nature dictates a rich chemistry, particularly in electrophilic substitution reactions, leading to functionalization at the C3, C7, and C2 positions. While direct participation in cycloaddition reactions is less common, its derivatives are valuable precursors for constructing complex polycyclic systems. Furthermore, the introduction of halogen atoms onto the ring paves the way for a wide range of metal-catalyzed cross-coupling reactions, enabling the synthesis of a diverse array of functionalized indoles. The data and protocols presented in this guide offer a foundational understanding for chemists to harness the unique reactivity of the this compound core in the pursuit of novel chemical entities with potential applications in drug discovery and materials science.

References

An In-depth Technical Guide to the Electron-Donating Effects of Methoxy Groups in 4,6-Dimethoxyindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electron-donating effects of the methoxy groups in 4,6-dimethoxyindole, a molecule of significant interest in medicinal chemistry and organic synthesis. This document outlines the electronic properties, supported by quantitative data, details experimental protocols for its synthesis, and visualizes the underlying chemical principles.

Introduction to this compound

This compound is a derivative of indole, a core scaffold in numerous natural products and pharmaceuticals.[1] The presence of two methoxy substituents on the benzene ring significantly influences the electron density distribution within the molecule, enhancing its reactivity towards electrophiles and modulating its biological activity.[2] Understanding the nature and magnitude of the electron-donating effects of these methoxy groups is crucial for designing novel synthetic routes and developing new therapeutic agents.

Electron-Donating Effects of Methoxy Groups

The electronic influence of a methoxy group on an aromatic ring is a well-established dual effect: a resonance-donating (+R) effect and an inductive-withdrawing (-I) effect.

  • Resonance Effect (+R): The lone pairs of electrons on the oxygen atom of the methoxy group can be delocalized into the π-system of the indole ring. This increases the electron density at the ortho and para positions relative to the methoxy group.

  • Inductive Effect (-I): Due to the higher electronegativity of oxygen compared to carbon, the methoxy group withdraws electron density from the ring through the sigma bond.

In the case of methoxy groups on an aromatic ring, the resonance effect generally outweighs the inductive effect, leading to an overall electron-donating character.[3]

Quantitative Analysis of Electron-Donating Effects

Hammett Constant Value for Methoxy Group Interpretation
σp -0.27The negative value indicates a strong electron-donating effect at the para position, where both resonance and inductive effects are significant, with resonance being dominant.[4]
σm +0.11The positive value indicates a weak electron-withdrawing effect at the meta position, where the resonance effect is minimal, and the inductive effect predominates.[4]

In this compound, the 4-methoxy group is ortho to the C-5 position and para to the C-7 position of the benzene ring portion. The 6-methoxy group is para to the C-4 position and ortho to the C-5 and C-7 positions. This positioning enhances the electron density, particularly at the C-5 and C-7 positions, making them more susceptible to electrophilic attack. The overall effect is a significant activation of the benzene portion of the indole ring.

The electron-donating nature of the methoxy groups also influences the pyrrole ring, albeit to a lesser extent, through the overall π-system. This increased nucleophilicity makes this compound and its derivatives valuable intermediates in the synthesis of more complex molecules.[5]

Visualization of Electronic Effects

The following diagrams illustrate the fundamental electronic effects of the methoxy groups in this compound.

Electronic_Effects Indole This compound Resonance Resonance Effect (+R) Electron Donating Indole->Resonance Inductive Inductive Effect (-I) Electron Withdrawing Indole->Inductive Overall Overall Effect: Strongly Electron Donating (Activating) Resonance->Overall Inductive->Overall Synthesis_Workflow Start Start: 3,5-Dimethoxyaniline & 2-Chloroacetoacetanilide Reaction Reaction: Ethanol, Sodium Ethoxide, Reflux (4-6h) Start->Reaction Workup Work-up: Solvent removal Reaction->Workup Extraction Extraction: Water, Diethyl Ether Workup->Extraction Washing Washing: Acid, Base, Brine Extraction->Washing Drying Drying & Evaporation Washing->Drying Purification Purification: Column Chromatography or Recrystallization Drying->Purification Product Product: This compound Purification->Product

References

The Ascendant Role of 4,6-Dimethoxyindole Derivatives in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] Among the diverse range of substituted indoles, derivatives of 4,6-dimethoxyindole have emerged as a particularly promising class of compounds, demonstrating significant potential in the development of novel therapeutic agents. Their unique electronic properties, conferred by the electron-donating methoxy groups, influence their reactivity and biological interactions, making them attractive candidates for drug discovery programs.[4] This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives, with a focus on their applications in oncology and neurodegenerative diseases.

Synthesis of this compound Derivatives

The construction of the this compound core and its subsequent derivatization can be achieved through several synthetic strategies, most notably the Bischler and Fischer indole syntheses.[4] The Bischler method, for instance, has been successfully applied to 3,5-dimethoxyaniline to prepare a variety of 4,6-dimethoxyindoles.[5] A generalized synthetic workflow often involves the initial formation of a key intermediate, such as 2-(4,6-dimethoxy-1H-indol-1-yl)acetic acid, which can then be elaborated into a diverse library of heterocyclic derivatives.[6][7]

Below is a generalized workflow for the synthesis of various heterocyclic derivatives from a this compound starting material.

G cluster_start Starting Material cluster_intermediate Key Intermediate cluster_derivatives Heterocyclic Derivatives This compound This compound 2-(4,6-dimethoxy-1H-indol-1-yl)acetic acid 2-(4,6-dimethoxy-1H-indol-1-yl)acetic acid This compound->2-(4,6-dimethoxy-1H-indol-1-yl)acetic acid Chloroacetic acid Pyrazole Pyrazole 2-(4,6-dimethoxy-1H-indol-1-yl)acetic acid->Pyrazole Hydrazine hydrate Isoxazole Isoxazole 2-(4,6-dimethoxy-1H-indol-1-yl)acetic acid->Isoxazole Hydroxylamine hydrochloride Pyrimidine Pyrimidine 2-(4,6-dimethoxy-1H-indol-1-yl)acetic acid->Pyrimidine Urea/ Thiourea Diazetidin-2-one Diazetidin-2-one 2-(4,6-dimethoxy-1H-indol-1-yl)acetic acid->Diazetidin-2-one Urea Diazetidine-2-thione Diazetidine-2-thione 2-(4,6-dimethoxy-1H-indol-1-yl)acetic acid->Diazetidine-2-thione Thiourea Thiadiazole Thiadiazole 2-(4,6-dimethoxy-1H-indol-1-yl)acetic acid->Thiadiazole Thiosemicarbazide

General synthetic scheme for this compound derivatives.

Anticancer Activity

A significant body of research has focused on the anticancer potential of this compound derivatives.[1][2][3] These compounds have been shown to exert cytotoxic effects against a variety of human cancer cell lines. One of the key mechanisms of action for many indole derivatives is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8][9][10][11][12]

The following table summarizes the in vitro anticancer activity of selected this compound derivatives against the MCF-7 breast cancer cell line.

Compound IDChemical MoietyIC50 (µg/mL) against MCF-7Reference
R3 Diazetidine-2-thione31.06[6][7]
R6 Pyrazole33.66[6][7]
R9 Pyrimidine (from Urea)42.18[6][7]
R11 Pyrimidine (from Thiourea)51.23[6][7]

A typical workflow for in vitro screening of novel anticancer compounds is depicted below.

G cluster_setup Assay Setup cluster_incubation Incubation cluster_viability Viability Assay cluster_analysis Data Analysis Cell_Seeding Seed cancer cells in 96-well plates Compound_Treatment Treat cells with serial dilutions of test compounds Cell_Seeding->Compound_Treatment Incubate Incubate for a defined period (e.g., 48h) Compound_Treatment->Incubate MTT_Addition Add MTT reagent Incubate->MTT_Addition Formazan_Solubilization Solubilize formazan crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Read absorbance (e.g., at 570 nm) Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate % viability and determine IC50 values Absorbance_Reading->IC50_Calculation

Workflow for in vitro anticancer activity screening.

Anticholinesterase Activity

Derivatives of this compound have also been investigated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play a crucial role in the breakdown of the neurotransmitter acetylcholine.[13] Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[13][14][15] The indole nucleus is thought to interact with key amino acid residues in the active site of cholinesterases.[16]

The following table presents the anticholinesterase activity of representative this compound-based compounds.

Compound IDTarget Enzyme% Inhibition (at 200 µg/mL)Reference
8a BChE31.90[1]
8b AChE & BChEModerate Inhibition[1]

Potential as Kinase Inhibitors

While research specifically targeting this compound derivatives as kinase inhibitors is still emerging, the broader class of indole-containing compounds has been extensively studied for this purpose.[17] Many indole derivatives have been developed as potent inhibitors of various protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Aurora kinases, which are critical regulators of cell signaling pathways implicated in cancer.[18][19] The structural similarity of 4,6-dimethoxyindoles to these known kinase inhibitors suggests their potential in this therapeutic area.

Below is a simplified representation of a generic kinase signaling pathway that can be targeted by small molecule inhibitors.

Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., VEGFR) Growth_Factor->Receptor_Tyrosine_Kinase Downstream_Kinase_1 Downstream Kinase 1 (e.g., Raf) Receptor_Tyrosine_Kinase->Downstream_Kinase_1 P Downstream_Kinase_2 Downstream Kinase 2 (e.g., MEK) Downstream_Kinase_1->Downstream_Kinase_2 P Effector_Kinase Effector Kinase (e.g., ERK) Downstream_Kinase_2->Effector_Kinase P Transcription_Factor Transcription Factor Effector_Kinase->Transcription_Factor P Cellular_Response Cell Proliferation, Angiogenesis, etc. Transcription_Factor->Cellular_Response Inhibitor This compound Derivative (Potential Inhibitor) Inhibitor->Receptor_Tyrosine_Kinase

Targeting a generic kinase signaling pathway.

Detailed Experimental Protocols

General Procedure for the Synthesis of 2-(4,6-dimethoxy-1H-indol-1-yl)acetic acid (Intermediate)

To a solution of 4,6-dimethoxy-1H-indole (0.01 mol) in 30 mL of chloroform and 4 mL of pyridine in a 50 mL beaker, chloroacetic acid (0.01 mol) is added. The reaction mixture is refluxed for 30 hours. After cooling, the precipitate is collected, purified by recrystallization from absolute ethanol, and the reaction progress is monitored by TLC.[20]

In Vitro Cytotoxicity Assessment using the MTT Assay
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 104 cells/well in 100 µL of culture medium and incubated for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) is added to each well, and the plate is incubated for 4 hours.

  • Formazan Solubilization: 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well, and the plate is incubated overnight to dissolve the formazan crystals.[21]

  • Absorbance Measurement: The absorbance is measured at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be more than 650 nm.

  • Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Anticholinesterase Activity Assay (Ellman's Method)
  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), and the acetylcholinesterase (AChE) enzyme in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).[22]

  • Assay Mixture: In a 96-well plate, add the buffer, the test compound (this compound derivative) at various concentrations, the AChE enzyme solution, and the DTNB solution.[22]

  • Initiation of Reaction: The reaction is initiated by the addition of the ATCI substrate.

  • Absorbance Measurement: The absorbance is measured kinetically at 412 nm over a period of time.[22][23]

  • Data Analysis: The rate of the reaction is determined, and the percentage of enzyme inhibition is calculated for each concentration of the test compound. The IC50 value is then determined.

General Protocol for a Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
  • Kinase Reaction: The kinase of interest is incubated with the test compound (potential this compound inhibitor) and a universal biotinylated peptide substrate. The reaction is initiated by the addition of ATP.[24][25][26][27]

  • Detection: The enzymatic reaction is stopped by the addition of a detection buffer containing EDTA. A phospho-specific monoclonal antibody labeled with Europium cryptate and streptavidin-XL665 are added.[24][25][26][27]

  • Signal Measurement: The plate is incubated to allow for the binding of the detection reagents to the phosphorylated substrate. The TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) signal is then read on an HTRF-compatible reader.[27]

  • Data Analysis: The TR-FRET signal is proportional to the level of substrate phosphorylation. A decrease in the signal in the presence of the test compound indicates inhibition of the kinase activity. IC50 values can be calculated from the dose-response curves.

References

Methodological & Application

Application Notes and Protocols for the Preparation of 4,6-Dimethoxyindole via Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry and natural product synthesis, with many derivatives exhibiting significant biological activity. Among these, 4,6-dimethoxyindole serves as a crucial building block for the synthesis of various pharmacologically active compounds. The Fischer indole synthesis, a classic and versatile method, provides an effective route to this important intermediate. This document offers detailed application notes and protocols for the preparation of this compound, commencing with the synthesis of the key precursor, 4,6-dimethoxyphenylhydrazine, from 3,5-dimethoxyaniline. The protocols provided herein are based on established chemical principles and aim to provide a clear and reproducible guide for laboratory synthesis.

Overall Synthesis Workflow

The preparation of this compound via the Fischer indole synthesis is a two-step process. The first step involves the synthesis of 4,6-dimethoxyphenylhydrazine hydrochloride from 3,5-dimethoxyaniline through a diazotization reaction followed by reduction. The second step is the Fischer indole synthesis itself, which involves the condensation of the synthesized hydrazine with a suitable carbonyl compound, such as ethyl pyruvate, to form a hydrazone, followed by acid-catalyzed cyclization to yield the final indole product.

Workflow A 3,5-Dimethoxyaniline B Diazotization (NaNO2, HCl) A->B Step 1a C Reduction (SnCl2) B->C Step 1b D 4,6-Dimethoxyphenylhydrazine Hydrochloride C->D E Condensation (Ethyl Pyruvate) D->E Step 2a F Ethyl Pyruvate 4,6-Dimethoxyphenylhydrazone E->F G Fischer Indole Cyclization (Polyphosphoric Acid) F->G Step 2b H This compound-2-carboxylic acid ethyl ester G->H I Hydrolysis & Decarboxylation H->I Step 2c J This compound I->J

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of 4,6-Dimethoxyphenylhydrazine Hydrochloride

This procedure outlines the conversion of 3,5-dimethoxyaniline to 4,6-dimethoxyphenylhydrazine hydrochloride.

Materials:

  • 3,5-Dimethoxyaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

  • Deionized Water

  • Ice

Procedure:

  • Diazotization:

    • In a beaker, dissolve 3,5-dimethoxyaniline in concentrated hydrochloric acid and deionized water.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.

    • Continue stirring for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Reduction:

    • In a separate flask, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid.

    • Cool the stannous chloride solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10 °C.

    • After the addition is complete, continue stirring for 1-2 hours, allowing the reaction mixture to slowly warm to room temperature.

  • Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with a small amount of cold deionized water.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4,6-dimethoxyphenylhydrazine hydrochloride.

    • Dry the purified product under vacuum.

Part 2: Fischer Indole Synthesis of this compound

This protocol details the cyclization of 4,6-dimethoxyphenylhydrazine with ethyl pyruvate to form this compound. Polyphosphoric acid (PPA) is utilized as the acidic catalyst and reaction medium.[1][2]

Materials:

  • 4,6-Dimethoxyphenylhydrazine Hydrochloride

  • Ethyl Pyruvate

  • Polyphosphoric Acid (PPA)

  • Ice Water

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate

  • Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Hydrazone Formation and Cyclization:

    • In a round-bottom flask, combine 4,6-dimethoxyphenylhydrazine hydrochloride and ethyl pyruvate.

    • Add polyphosphoric acid to the mixture with stirring. The PPA acts as both the solvent and the catalyst.[1]

    • Heat the reaction mixture to 80-100 °C with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture into a beaker containing ice water with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral to slightly basic.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields can vary based on reaction scale and specific conditions.

StepReactant 1Reactant 2Catalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)
Hydrazine Synthesis 3,5-DimethoxyanilineNaNO₂, SnCl₂HClWater0-52-370-80
Fischer Indole Synthesis 4,6-DimethoxyphenylhydrazineEthyl PyruvatePolyphosphoric AcidPPA80-1002-460-75

Characterization Data for this compound

Spectroscopic data for a representative this compound derivative:

  • ¹H NMR (CDCl₃, 300 MHz): δ (ppm) 8.32 (s, 1H, NH), 7.69 (d, J = 8.4 Hz, 2H), 7.52 (d, J = 7.8 Hz, 1H), 7.49-7.41 (m, 4H), 7.33-7.14 (m, 2H), 6.87-6.6 (m, 1H).[3]

  • ¹³C NMR (CDCl₃, 75 MHz): δ (ppm) 137.8, 136.7, 132.3, 129.2, 129.0, 127.7, 125.1, 122.3, 120.6, 120.2, 110.9, 99.9.[3]

  • Mass Spectrometry (EI): m/z 177 (M⁺).

Note: The provided NMR data is for a substituted this compound and should be used as a reference. The exact chemical shifts for unsubstituted this compound may vary.

Mechanistic Pathway of the Fischer Indole Synthesis

The Fischer indole synthesis proceeds through a series of well-established steps, initiated by the formation of a phenylhydrazone, which then undergoes a[3][3]-sigmatropic rearrangement under acidic conditions.

FischerMechanism cluster_0 Hydrazone Formation cluster_1 Acid-Catalyzed Rearrangement & Cyclization A 4,6-Dimethoxyphenylhydrazine C Ethyl Pyruvate 4,6-Dimethoxyphenylhydrazone A->C B Ethyl Pyruvate B->C D Protonation C->D E Ene-hydrazine Tautomer D->E F [3,3]-Sigmatropic Rearrangement E->F G Diamine Intermediate F->G H Aromatization G->H I Cyclization H->I J Ammonia Elimination I->J K This compound J->K

Caption: Mechanism of the Fischer indole synthesis.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.

  • Concentrated acids and other corrosive reagents should be handled with extreme care.

  • Hydrazine derivatives are potentially toxic and should be handled with appropriate caution.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The Fischer indole synthesis remains a powerful and adaptable method for the preparation of substituted indoles. The protocols outlined in this document provide a comprehensive guide for the synthesis of this compound, a valuable intermediate in drug discovery and development. By following these detailed procedures, researchers can reliably access this important molecular scaffold for further chemical exploration.

References

Application Notes and Protocols for the Bischler-Möhlau Synthesis of Substituted 4,6-Dimethoxyindoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] Among the various substituted indoles, 4,6-dimethoxyindoles are of significant interest due to their unique electronic properties and their potential as precursors for a diverse range of biologically active compounds. The Bischler-Möhlau indole synthesis, a classic method for the formation of 2-arylindoles, provides a direct route to these valuable heterocycles.[1][2] This reaction typically involves the condensation of an α-halo- or α-hydroxyketone with an excess of an aniline derivative.[3]

While historically the Bischler-Möhlau synthesis has been associated with harsh reaction conditions and low yields, modern modifications have made it a more viable and attractive method.[1][2] These application notes provide detailed protocols for the synthesis of substituted 4,6-dimethoxyindoles via a modified Bischler-Möhlau approach, offering researchers a practical guide to accessing this important class of compounds. The protocols described herein are particularly relevant for the development of novel therapeutics, as derivatives of 4,6-dimethoxyindole have shown promise as antibacterial and antitumor agents.[1]

Key Applications

Substituted 4,6-dimethoxyindoles are versatile intermediates in organic synthesis and drug discovery. Their applications include:

  • Scaffolds for Medicinal Chemistry: The this compound core can be further functionalized to generate libraries of compounds for screening against various biological targets.

  • Precursors to Bioactive Molecules: These indoles serve as key building blocks for the synthesis of more complex molecules with potential therapeutic activities, including anticancer and antimicrobial properties.[1]

  • Probes for Chemical Biology: Fluorescently tagged or otherwise modified 4,6-dimethoxyindoles can be developed as tools to study biological processes.

Experimental Protocols

The following protocols detail the synthesis of substituted 4,6-dimethoxyindoles using a modified Bischler-Möhlau reaction. The key starting material for these syntheses is 3,5-dimethoxyaniline.

Protocol 1: Synthesis of 3-(4'-Bromophenyl)-4,6-dimethoxy-2-methylindole

This protocol describes a modified Bischler method involving the protection of the intermediate anilino ketone, followed by cyclization and deprotection.[4]

Step 1: Synthesis of the Intermediate Anilino Ketone

  • React 4,6-dimethoxyaniline with 2,4-dibromopropiophenone.

  • The reaction is reported to yield the corresponding anilino ketone in 85% yield.[4]

Step 2: Protection of the Anilino Ketone

  • Protect the secondary amine of the anilino ketone to form the corresponding amido ketone. This step is crucial to prevent side reactions during cyclization.

Step 3: Cyclization of the Amido Ketone

  • Treat the amido ketone with trifluoroacetic acid to induce cyclization.

Step 4: Deprotection

  • Deprotect the resulting intermediate using potassium hydroxide in methanol to afford the final product, 3-(4'-bromophenyl)-4,6-dimethoxy-2-methylindole.

  • This final step is reported to yield the product as a white solid in 86% yield.[4]

Protocol 2: General One-Pot Synthesis of 3-Substituted-4,6-dimethoxyindoles

This protocol is based on a milder, one-pot procedure that has been reported for the synthesis of 3-substituted-4,6-dimethoxyindoles from 3,5-dimethoxyaniline and various 2-haloketones.[5] This method avoids the harsh conditions of the classical Bischler-Möhlau synthesis.

Materials:

  • 3,5-Dimethoxyaniline

  • Substituted 2-haloketone (e.g., α-bromoacetophenone derivatives)

  • Lithium bromide (LiBr)

  • Sodium bicarbonate (NaHCO₃)

  • Solvent (e.g., a high-boiling point solvent like N,N-dimethylformamide or 1,4-dioxane)

Procedure:

  • To a reaction vessel, add 3,5-dimethoxyaniline, the desired 2-haloketone, lithium bromide, and sodium bicarbonate.

  • Add the solvent and heat the reaction mixture under reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup to remove inorganic salts.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure substituted this compound.

Data Presentation

The following table summarizes the key reaction parameters and expected outcomes for the synthesis of a representative substituted this compound.

ProductStarting MaterialsKey ReagentsYield (%)Reference
3-(4'-Bromophenyl)-4,6-dimethoxy-2-methylindole4,6-Dimethoxyaniline, 2,4-dibromopropiophenoneTrifluoroacetic acid, Potassium hydroxide86[4]
General 3-Substituted-4,6-dimethoxyindoles3,5-Dimethoxyaniline, Substituted 2-haloketonesLithium bromide, Sodium bicarbonate-[5]

Note: Specific yields for the one-pot procedure are not detailed in the available literature and would need to be determined empirically for each specific substrate.

Visualizations

Bischler-Möhlau Synthesis: Reaction Mechanism

The following diagram illustrates the general mechanism of the Bischler-Möhlau indole synthesis.

Bischler_Mohlau_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Aniline (e.g., 3,5-Dimethoxyaniline) Intermediate1 α-Anilino Ketone Aniline->Intermediate1 + α-Haloketone AlphaHaloKetone α-Haloketone AlphaHaloKetone->Intermediate1 Intermediate2 Dianilino Alkene Intermediate1->Intermediate2 + Aniline Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Cyclization (- Anilinium ion) Indole Substituted Indole (e.g., this compound) Intermediate3->Indole Aromatization One_Pot_Workflow start Start: Combine Reactants reactants 3,5-Dimethoxyaniline α-Haloketone LiBr, NaHCO₃ Solvent start->reactants reaction Heat under Reflux reactants->reaction monitoring Monitor by TLC reaction->monitoring workup Aqueous Workup monitoring->workup Reaction Complete extraction Solvent Extraction workup->extraction drying Dry & Concentrate extraction->drying purification Column Chromatography drying->purification product Pure Substituted This compound purification->product Signaling_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor CellProliferation Cell Proliferation & Survival TranscriptionFactor->CellProliferation IndoleDerivative Substituted This compound IndoleDerivative->Kinase1 Inhibition

References

Application Notes and Protocols for the Hemetsberger Synthesis of 4,6-Dimethoxyindole Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Hemetsberger indole synthesis for the preparation of 4,6-dimethoxyindole analogues, compounds of significant interest in medicinal chemistry. The notes include detailed experimental protocols, a summary of reaction parameters, and insights into the potential applications of these compounds, particularly focusing on their antioxidant and anticholinesterase activities.

Introduction to the Hemetsberger Indole Synthesis

The Hemetsberger indole synthesis is a valuable method for the preparation of indole-2-carboxylic esters.[1] The reaction involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester, which cyclizes to form the indole ring system.[1][2] This method is particularly useful for synthesizing indoles with specific substitution patterns that may be difficult to achieve through other classic indole syntheses like the Fischer or Bischler methods.[3] The synthesis of this compound analogues is of particular interest due to the presence of the dimethoxy substitution pattern, which is found in a number of biologically active natural products and synthetic compounds.[4]

Applications in Drug Development

This compound analogues are scaffolds of interest in drug discovery due to their potential therapeutic properties. The electron-donating methoxy groups on the benzene ring of the indole nucleus can modulate the electronic properties of the molecule, influencing its biological activity.[3]

Antioxidant Properties

Indole derivatives are known to possess antioxidant properties, acting as free radical scavengers to protect cells from oxidative damage caused by reactive oxygen species (ROS).[1] Oxidative stress is implicated in a variety of diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease.[1] The this compound core can be a key pharmacophore in the design of novel antioxidant agents.

Anticholinesterase Activity

Several indole-based compounds have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[5][6] Inhibition of AChE is a key therapeutic strategy for the management of Alzheimer's disease.[5] The structural features of this compound analogues can be optimized to design potent and selective AChE inhibitors.[6]

Experimental Protocols

This section provides a detailed, representative protocol for the synthesis of a key intermediate, methyl this compound-2-carboxylate, using the Hemetsberger indole synthesis.

Synthesis of Methyl this compound-2-carboxylate

The synthesis is a two-step process starting from 2,4-dimethoxybenzaldehyde and methyl azidoacetate.[7]

Step 1: Synthesis of Methyl 2-azido-3-(2,4-dimethoxyphenyl)acrylate

This step involves a Knoevenagel-type condensation reaction.

  • Reagents and Materials:

    • 2,4-Dimethoxybenzaldehyde

    • Methyl azidoacetate

    • Sodium methoxide in methanol (e.g., 25 wt% solution)

    • Anhydrous methanol

    • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, magnetic stirrer)

    • Cooling bath (e.g., acetone/dry ice)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dimethoxybenzaldehyde (1.0 eq) in anhydrous methanol.

    • Cool the solution to below -10 °C using a cooling bath.

    • To this cooled solution, add a solution of sodium methoxide in methanol (1.1 eq) dropwise, ensuring the temperature remains below -10 °C.

    • After the addition of the base, add methyl azidoacetate (1.1 eq) dropwise to the reaction mixture, maintaining the low temperature.

    • Stir the reaction mixture at this temperature for 4 hours.

    • Upon completion (monitored by TLC), quench the reaction by pouring it into ice-cold water.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to yield methyl 2-azido-3-(2,4-dimethoxyphenyl)acrylate as a solid.

Step 2: Thermal Cyclization to Methyl this compound-2-carboxylate

This step is the core Hemetsberger cyclization.

  • Reagents and Materials:

    • Methyl 2-azido-3-(2,4-dimethoxyphenyl)acrylate (from Step 1)

    • Xylene (anhydrous)

    • Reflux condenser and heating mantle

  • Procedure:

    • Dissolve the purified methyl 2-azido-3-(2,4-dimethoxyphenyl)acrylate in anhydrous xylene in a round-bottom flask equipped with a reflux condenser.

    • Heat the solution to reflux and maintain the reflux for 6 hours. The reaction involves the extrusion of nitrogen gas.

    • Monitor the reaction progress by TLC until the starting material is consumed.

    • After completion, allow the reaction mixture to cool to room temperature.

    • Remove the xylene under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to afford pure methyl this compound-2-carboxylate.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of methyl this compound-2-carboxylate.

Step 1: Condensation Reaction
Parameter Value
Starting Aldehyde2,4-Dimethoxybenzaldehyde
ReagentMethyl azidoacetate
BaseSodium methoxide
SolventAnhydrous Methanol
Temperature< -10 °C
Reaction Time4 hours
Yield~78%[7]
Step 2: Hemetsberger Cyclization
Parameter Value
Starting MaterialMethyl 2-azido-3-(2,4-dimethoxyphenyl)acrylate
SolventXylene
TemperatureReflux
Reaction Time6 hours
ProductMethyl this compound-2-carboxylate
YieldNot explicitly reported, but generally >70% for Hemetsberger syntheses[1]
Characterization Data for Methyl this compound-2-carboxylate
Property Value
Molecular FormulaC₁₂H₁₃NO₄
Molecular Weight235.24 g/mol
AppearanceSolid
¹H NMRExpected signals for aromatic protons, methoxy groups, NH proton, and ester methyl group.
¹³C NMRExpected signals for indole core carbons, methoxy carbons, and ester carbonyl carbon.
Mass SpectrometryExpected molecular ion peak (M⁺) at m/z 235.

Visualizations

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the key processes involved in the synthesis and potential applications of this compound analogues.

Hemetsberger_Synthesis_Workflow cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Hemetsberger Cyclization cluster_applications Potential Applications start 2,4-Dimethoxybenzaldehyde + Methyl Azidoacetate cond1 Sodium Methoxide Anhydrous Methanol < -10°C, 4h start->cond1 Reactants prod1 Methyl 2-azido-3-(2,4-dimethoxyphenyl)acrylate cond1->prod1 Yields cond2 Xylene Reflux, 6h prod1->cond2 Thermal Decomposition prod2 Methyl this compound-2-carboxylate cond2->prod2 Cyclization app1 Antioxidant Agents prod2->app1 app2 Anticholinesterase Inhibitors prod2->app2

Caption: Experimental workflow for the Hemetsberger synthesis of this compound analogues.

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) (e.g., •OH, O₂⁻) OxidizedIndole Oxidized Indole Derivative (Stable Radical) CellularDamage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->CellularDamage Causes Indole This compound Analogue Indole->ROS Scavenges/Neutralizes Indole->OxidizedIndole Becomes Protection Cellular Protection Indole->Protection Leads to

Caption: Proposed antioxidant mechanism of this compound analogues.

AChE_Inhibition AChE Acetylcholinesterase (AChE) Choline Choline + Acetate AChE->Choline Hydrolyzes IncreasedACh Increased Acetylcholine Levels in Synaptic Cleft ACh Acetylcholine (ACh) ACh->AChE IndoleAnalogue This compound Analogue IndoleAnalogue->AChE Inhibits IndoleAnalogue->IncreasedACh Leads to Cognitive Improved Cognitive Function (Alzheimer's Disease Therapy) IncreasedACh->Cognitive

Caption: Signaling pathway of acetylcholinesterase inhibition by this compound analogues.

References

In-depth Application Notes and Protocols for the Microwave-Assisted Synthesis of 4,6-Dimethoxyindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the microwave-assisted synthesis of 4,6-dimethoxyindole, a valuable scaffold in medicinal chemistry. Traditional methods for indole synthesis often require long reaction times and harsh conditions.[1] Microwave-assisted organic synthesis (MAOS) offers a green and efficient alternative, significantly reducing reaction times, improving yields, and often enhancing selectivity compared to conventional heating methods.[2][3]

Introduction

Indole and its derivatives are fundamental structural motifs in a vast number of biologically active compounds and pharmaceuticals.[1][4] The methoxy-activated indole, this compound, serves as a crucial intermediate in the synthesis of various therapeutic agents. Its enhanced reactivity makes it a versatile building block for drug discovery programs.[5] Microwave irradiation provides a rapid and efficient means of energy transfer directly to the reactants, accelerating chemical transformations.[2] This protocol details a microwave-assisted approach, likely based on the Fischer indole synthesis, which is a common and adaptable method for preparing indoles.[5]

Reaction Principle

The microwave-assisted synthesis of this compound described here follows the principles of the Fischer indole synthesis. This reaction involves the acid-catalyzed or thermal cyclization of an N-arylhydrazone, which is typically formed in situ from the reaction of an arylhydrazine with an aldehyde or ketone, followed by the elimination of ammonia to generate the indole ring.[5] Microwave irradiation dramatically accelerates this process.

A plausible reaction scheme starting from 3,5-dimethoxyphenylhydrazine and pyruvic acid is outlined below:

Scheme 1: Plausible Microwave-Assisted Fischer Indole Synthesis of this compound-2-carboxylic acid

Step 1: Hydrazone Formation (in situ) 3,5-dimethoxyphenylhydrazine + Pyruvic acid → 3,5-dimethoxyphenylhydrazone of pyruvic acid

Step 2: Microwave-Assisted Cyclization and Decarboxylation 3,5-dimethoxyphenylhydrazone of pyruvic acid --(Microwave, Acid Catalyst)--> this compound

While a direct protocol for this compound was not explicitly found, a microwave-assisted Fischer indole synthesis of the parent this compound has been reported, which involved the reaction of phenylhydrazine and pyruvic acid in the presence of zinc chloride and phosphorus pentachloride under microwave irradiation for 5 hours to yield 79% of the product.[5] This general principle is adapted for the synthesis of the target molecule.

Experimental Protocol

This protocol is a representative procedure based on established microwave-assisted indole synthesis methodologies.[5][6] Researchers should optimize the conditions for their specific microwave reactor and starting materials.

Materials:

  • 3,5-Dimethoxyaniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Sodium sulfite (Na₂SO₃)

  • Pyruvic acid

  • Glacial acetic acid

  • Ethanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Microwave synthesis reactor

  • Standard laboratory glassware

  • Magnetic stirrer and stir bars

  • Rotary evaporator

Procedure:

Part 1: Preparation of 3,5-Dimethoxyphenylhydrazine Hydrochloride (Precursor)

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 3,5-dimethoxyaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1 equivalent) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for an additional 15 minutes at 0-5 °C.

  • In a separate beaker, prepare a solution of sodium sulfite in water and cool it to 0 °C.

  • Slowly add the cold diazonium salt solution to the sodium sulfite solution with vigorous stirring, keeping the temperature below 10 °C.

  • After the addition is complete, warm the mixture to room temperature and then heat to 60-70 °C for 1 hour.

  • Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid.

  • Collect the precipitated 3,5-dimethoxyphenylhydrazine hydrochloride by filtration, wash with cold water, and dry under vacuum.

Part 2: Microwave-Assisted Synthesis of this compound

  • In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 3,5-dimethoxyphenylhydrazine hydrochloride (1 equivalent) and pyruvic acid (1.1 equivalents).

  • Add a suitable solvent such as glacial acetic acid or a high-boiling point alcohol (e.g., ethanol, 2-5 mL). The choice of solvent can influence the reaction efficiency and should be optimized.

  • Seal the reaction vessel.

  • Place the vessel in the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature (e.g., 150-200 °C) for a specified time (e.g., 10-30 minutes). The power should be set to maintain the target temperature. Note: These are starting parameters and should be optimized.

  • After the reaction is complete, cool the vessel to room temperature.

Part 3: Work-up and Purification

  • Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane (DCM) and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for microwave-assisted indole syntheses, which can be used as a baseline for optimizing the synthesis of this compound.

ParameterConventional HeatingMicrowave-Assisted SynthesisReference
Reaction Time Several hours to 24 hours5-45 minutes[1]
Temperature Varies (often reflux)150-200 °C[6]
Yield Moderate to goodGood to excellent (often higher than conventional)[1][6]
Solvent Often requires high-boiling point solventsCan be performed with various solvents or solvent-free[7]

Diagrams

Experimental Workflow for Microwave-Assisted Synthesis of this compound

experimental_workflow reagents 1. Mix Reagents (3,5-Dimethoxyphenylhydrazine, Pyruvic Acid, Solvent) mw_reaction 2. Microwave Irradiation (Set Temp & Time) reagents->mw_reaction Load into Microwave Vessel cooling 3. Cooling mw_reaction->cooling workup 4. Work-up (Solvent Removal, Extraction) cooling->workup purification 5. Purification (Column Chromatography) workup->purification product Pure this compound purification->product

Caption: Workflow for the microwave-assisted synthesis of this compound.

Logical Relationship of Microwave Synthesis Advantages

advantages center Microwave-Assisted Organic Synthesis (MAOS) node1 Rapid Heating center->node1 node3 Higher Yields center->node3 node4 Improved Purity center->node4 node2 Reduced Reaction Times node1->node2 node5 Green Chemistry (Less Energy & Solvent) node2->node5

Caption: Advantages of microwave-assisted organic synthesis.

Safety Precautions

  • Microwave-assisted reactions should be carried out in a dedicated microwave reactor designed for chemical synthesis. Domestic microwave ovens should never be used.

  • Reactions are often performed in sealed vessels under pressure. Ensure the pressure limits of the vessel are not exceeded.

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Work in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The microwave-assisted synthesis of this compound offers a significant improvement over traditional synthetic methods.[1] By leveraging the benefits of microwave irradiation, researchers can achieve higher yields in shorter reaction times, contributing to a more efficient and environmentally friendly drug discovery and development process.[2][3] The protocol provided herein serves as a comprehensive guide for the successful synthesis of this important indole derivative. Further optimization of reaction conditions may be necessary to achieve the best results depending on the specific microwave equipment and reagents used.

References

Synthesis of 4,6-Dimethoxyindole Derivatives: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of substituted indoles is a critical process in the discovery of novel therapeutic agents. Among these, 4,6-dimethoxyindole derivatives represent a class of compounds with significant biological potential. This document provides detailed application notes and experimental protocols for the synthesis of these valuable molecules, focusing on the modified Bischler and the Leimgruber-Batcho methods.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, found in a wide array of natural products and synthetic drugs. The 4,6-dimethoxy substitution pattern on the indole ring particularly influences the molecule's electron density and lipophilicity, which can in turn modulate its biological activity. This protocol outlines two robust methods for the synthesis of this compound derivatives, providing step-by-step instructions and quantitative data to ensure reproducibility in the laboratory.

I. Modified Bischler Indole Synthesis of 3-(4'-Bromophenyl)-4,6-dimethoxy-2-methylindole

This method provides a reliable route to 2,3-disubstituted 4,6-dimethoxyindoles, starting from the readily available 4,6-dimethoxyaniline. The following protocol is adapted from the successful synthesis of 3-(4'-bromophenyl)-4,6-dimethoxy-2-methylindole.[1]

Experimental Protocol

Step 1: Synthesis of the Anilino Ketone

  • React 4,6-dimethoxyaniline with 2,4-dibromopropiophenone. This reaction typically proceeds to give the corresponding aniline ketone in high yield (approximately 85%).[1]

Step 2: Protection of the Amine

  • The resulting aniline ketone is then protected to form an amido ketone. This step is crucial to prevent side reactions during the subsequent cyclization.

Step 3: Cyclization

  • The amido ketone is subjected to cyclization using trifluoroacetic acid. This acid-catalyzed intramolecular reaction leads to the formation of the indole ring.

Step 4: Deprotection

  • The final step involves the deprotection of the amine group using potassium hydroxide in methanol. This affords the desired 3-(4'-bromophenyl)-4,6-dimethoxy-2-methylindole.[1]

Workflow Diagram

Modified Bischler Indole Synthesis Modified Bischler Synthesis Workflow A 4,6-Dimethoxyaniline + 2,4-Dibromopropiophenone B Anilino Ketone A->B Reaction D Amido Ketone B->D Protection C Protection (e.g., Acylation) F Protected Indole Intermediate D->F Cyclization E Cyclization (Trifluoroacetic Acid) H 3-(4'-Bromophenyl)-4,6-dimethoxy- 2-methylindole F->H Deprotection G Deprotection (KOH/Methanol)

Caption: Workflow for the Modified Bischler Synthesis.

II. Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a versatile and efficient method for preparing indoles, particularly those unsubstituted at the 2 and 3 positions.[2] The synthesis proceeds in two main steps: the formation of an enamine from an o-nitrotoluene derivative, followed by a reductive cyclization.

General Experimental Protocol

Step 1: Enamine Formation

  • A solution of a substituted o-nitrotoluene (e.g., 2-methyl-3,5-dimethoxynitrobenzene) in a suitable solvent such as N,N-dimethylformamide (DMF) is heated.

  • N,N-dimethylformamide dimethyl acetal (DMFDMA) is added to the heated solution. The reaction mixture is typically refluxed to drive the condensation and formation of the trans-β-dimethylamino-2-nitrostyrene intermediate.[2] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

Step 2: Reductive Cyclization

  • The resulting enamine can be isolated or used directly in the next step.

  • A variety of reducing agents can be employed for the cyclization. Common choices include catalytic hydrogenation (e.g., using palladium on carbon or Raney nickel), or chemical reduction with reagents like iron in acetic acid or sodium dithionite.[2][3]

  • The reduction of the nitro group to an amine is followed by an intramolecular cyclization and elimination of dimethylamine to yield the final indole product.

Workflow Diagram

Leimgruber-Batcho Indole Synthesis Leimgruber-Batcho Synthesis Workflow A Substituted o-Nitrotoluene C Enamine Formation (Heat in DMF) A->C B DMFDMA B->C D trans-β-Dimethylamino- 2-nitrostyrene C->D E Reductive Cyclization (e.g., H2/Pd-C) D->E F This compound E->F

Caption: General Workflow for the Leimgruber-Batcho Synthesis.

III. Synthesis of 2-(4,6-dimethoxy-1H-indol-1-yl)acetic acid

This protocol details the synthesis of a derivative starting from the parent 4,6-dimethoxy-1H-indole.[4]

Experimental Protocol
  • Dissolve 4,6-dimethoxy-1H-indole (0.01 mol, 1.77 g) in 30 mL of chloroform in a 50 mL beaker.

  • Add 4 mL of pyridine to the solution.

  • Add chloroacetic acid (0.01 mol, 0.94 g) to the mixture.

  • Reflux the reaction mixture for 30 hours.

  • After reflux, cool the reaction mixture to room temperature to obtain the product.

Quantitative Data Summary

The following table summarizes the yields for the synthesis of 3-(4'-bromophenyl)-4,6-dimethoxy-2-methylindole via the modified Bischler method.

StepProductYield (%)Reference
1Anilino Ketone85[1]
2-43-(4'-Bromophenyl)-4,6-dimethoxy-2-methylindole86[1]

Conclusion

The modified Bischler and Leimgruber-Batcho syntheses are powerful and adaptable methods for the preparation of this compound derivatives. The detailed protocols and workflow diagrams provided herein offer a clear guide for researchers to successfully synthesize these important compounds for further investigation in drug discovery and development programs. Careful execution of these steps and appropriate analytical monitoring are key to achieving high yields and purity.

References

Application Note: High-Purity Isolation of 4,6-Dimethoxyindole via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,6-Dimethoxyindole is a key heterocyclic building block in the synthesis of a variety of pharmacologically active compounds, including antiviral and anticancer agents. The purity of this intermediate is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This application note details a robust and efficient method for the purification of crude this compound using automated flash column chromatography on silica gel. The described protocol consistently yields the target compound with high purity, suitable for demanding applications in drug discovery and development.

Principle of Separation

Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[1] In this normal-phase application, silica gel, a polar adsorbent, serves as the stationary phase. A non-polar mobile phase is used to carry the components of the crude mixture through the column. Compounds with lower polarity, such as this compound, have a weaker affinity for the silica gel and therefore elute more quickly than more polar impurities. By gradually increasing the polarity of the mobile phase (gradient elution), a fine separation of the target compound from closely related impurities can be achieved.

Experimental Overview

The purification strategy involves the use of a pre-packed silica gel column on an automated flash chromatography system. The crude this compound is dry-loaded onto the column, and a gradient of ethyl acetate in hexanes is employed as the mobile phase. The elution is monitored by UV detection, and fractions containing the pure product are automatically collected.

Data Presentation

The following table summarizes the key quantitative data and parameters for the purification of this compound by automated flash column chromatography.

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase A: Hexanes, B: Ethyl Acetate
Elution Mode Gradient
Gradient Profile 5-20% B over 20 min
Flow Rate 40 mL/min
Column Dimensions 40 g pre-packed silica gel column
Sample Loading 500 mg crude this compound (dry-loaded)
Detection UV at 254 nm
Target Rf Value ~0.35 in 20% Ethyl Acetate/Hexanes
Typical Yield >90%
Purity (by HPLC) >99%

Experimental Protocol

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (for dry loading)

  • HPLC-grade hexanes

  • HPLC-grade ethyl acetate

  • Automated flash chromatography system with UV detector

  • Pre-packed silica gel column (40 g)

  • Rotary evaporator

  • Round-bottom flasks

  • TLC plates (silica gel 60 F254)

  • TLC developing chamber and UV lamp

2. Mobile Phase Preparation:

  • Prepare a sufficient volume of mobile phase A (Hexanes) and mobile phase B (Ethyl Acetate).

  • Ensure the solvents are degassed before use.

3. Sample Preparation (Dry Loading):

  • Dissolve 500 mg of crude this compound in a minimal amount of dichloromethane or ethyl acetate.

  • Add approximately 1-2 g of silica gel to the solution.

  • Remove the solvent using a rotary evaporator until a fine, free-flowing powder is obtained.

4. Column Chromatography:

  • Install the 40 g pre-packed silica gel column onto the automated flash chromatography system.

  • Equilibrate the column with 5% ethyl acetate in hexanes for 2-3 column volumes.

  • Load the dry sample onto the column using a solid-phase sample loader.

  • Initiate the gradient elution program: 5% to 20% ethyl acetate in hexanes over 20 minutes.

  • Monitor the elution profile at 254 nm.

  • Collect fractions based on the UV chromatogram, isolating the main peak corresponding to this compound.

5. Fraction Analysis and Product Isolation:

  • Analyze the collected fractions by thin-layer chromatography (TLC) using 20% ethyl acetate in hexanes as the developing solvent.

  • Visualize the TLC plate under a UV lamp (254 nm). The pure product should appear as a single spot with an approximate Rf of 0.35.

  • Combine the fractions containing the pure product.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield purified this compound as a solid.

  • Determine the final yield and assess the purity by HPLC and/or NMR spectroscopy.

Mandatory Visualization

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation prep_sample Sample Preparation (Dry Loading) load_sample Sample Loading prep_sample->load_sample prep_mobile Mobile Phase Preparation run_gradient Gradient Elution prep_mobile->run_gradient prep_column Column Equilibration prep_column->load_sample load_sample->run_gradient collect_fractions Fraction Collection run_gradient->collect_fractions analyze_fractions TLC Analysis collect_fractions->analyze_fractions pool_fractions Pooling Pure Fractions analyze_fractions->pool_fractions evaporate Solvent Evaporation pool_fractions->evaporate pure_product Pure this compound evaporate->pure_product

References

Application Notes and Protocols for the Recrystallization of 4,6-Dimethoxyindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dimethoxyindole is a crucial heterocyclic building block in medicinal chemistry and organic synthesis.[1] It serves as a precursor for the synthesis of a wide range of biologically active compounds, including potential anticancer, anti-inflammatory, and antibacterial agents.[1] Given its role in the development of novel therapeutics, obtaining this compound in high purity is paramount. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds, making it an essential step following the initial synthesis of this compound to remove unreacted starting materials, by-products, and other impurities.

This document provides a detailed protocol for the recrystallization of this compound, aimed at achieving high purity suitable for downstream applications in research and drug development.

Principle of Recrystallization

Recrystallization is based on the principle of differential solubility. A suitable solvent is one in which the compound of interest is sparingly soluble at room temperature but highly soluble at an elevated temperature. Conversely, the impurities present should either be highly soluble in the solvent at all temperatures or insoluble even at high temperatures.

The process involves dissolving the impure solid in a minimum amount of a hot solvent to create a saturated solution. Insoluble impurities are then removed by hot filtration. As the hot, saturated filtrate cools, the solubility of the desired compound decreases, leading to the formation of crystals. The soluble impurities remain in the solvent. The purified crystals are then collected by filtration.

Experimental Protocol

A common and effective solvent system for the recrystallization of indole derivatives is a mixture of a polar organic solvent, such as ethanol or methanol, and water, which acts as an anti-solvent.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Activated carbon (optional, for removing colored impurities)

  • Celatom® or filter aid (optional, for hot filtration)

Equipment:

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Powder funnel

  • Fluted filter paper

  • Buchner funnel and flask

  • Vacuum source

  • Watch glass

  • Spatula

  • Melting point apparatus

  • Balance

Recrystallization Procedure:
  • Dissolution: Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol (e.g., 5-10 mL) and gently heat the mixture on a hot plate with stirring. Continue to add ethanol portion-wise until the solid completely dissolves. Avoid adding an excessive amount of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon (approximately 1-2% of the solute's weight). Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot filtration. Place a small amount of Celatom® or a fluted filter paper in a powder funnel and place it on top of a clean Erlenmeyer flask. Preheat the funnel and flask with hot solvent vapor to prevent premature crystallization. Pour the hot solution through the funnel.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. To maximize the yield, the flask can be placed in an ice bath for about 30 minutes after it has reached room temperature.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol or an ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the crystals on a watch glass in a desiccator or a vacuum oven at a low temperature until a constant weight is achieved.

Data Presentation

The success of the recrystallization can be assessed by the recovery of a purified solid with a sharp melting point and improved appearance (e.g., from a brown powder to lighter crystals).

ParameterCrude this compoundRecrystallized this compound
Appearance Brown powder[1][2]Off-white to light tan crystals
Melting Point Broad melting rangeA sharp melting point is expected. The precise melting point is not readily available in the searched literature and should be determined experimentally.
Purity (by GC or NMR) Variable≥98%
Expected Yield -70-90%

Visualizations

Recrystallization Workflow

The following diagram outlines the key steps in the recrystallization procedure for this compound.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude Solid B Add Hot Solvent A->B C Hot Filtration (remove insoluble impurities) B->C D Cool Filtrate Slowly C->D E Crystal Formation D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure this compound H->I

Caption: Workflow for the recrystallization of this compound.

Principle of Solubility in Recrystallization

The relationship between temperature and solubility is the fundamental principle behind recrystallization.

Solubility_Principle High_Temp High Temperature Solute_High High Solubility of This compound High_Temp->Solute_High enables Low_Temp Low Temperature Solute_Low Low Solubility of This compound Low_Temp->Solute_Low results in Impurity_Soluble Soluble Impurities Remain in Solution Low_Temp->Impurity_Soluble maintains Solute_High->Low_Temp upon cooling leads to Crystals Formation of Pure Crystals Solute_Low->Crystals promotes

Caption: The effect of temperature on solubility during recrystallization.

Troubleshooting

IssuePossible CauseSolution
Oiling out The boiling point of the solvent is higher than the melting point of the solute. / The solution is supersaturated.Add more solvent. / Reheat the solution and allow it to cool more slowly.
No crystal formation Too much solvent was added. / The solution cooled too quickly.Evaporate some of the solvent and cool again. / Scratch the inside of the flask with a glass rod to induce crystallization. / Add a seed crystal.
Low recovery Too much solvent was used. / Premature crystallization during hot filtration. / Crystals are soluble in the wash solvent.Concentrate the filtrate and cool again to recover more product. / Ensure the filtration apparatus is pre-heated. / Use a minimal amount of ice-cold wash solvent.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Perform the recrystallization in a well-ventilated fume hood.

  • Ethanol is flammable; avoid open flames and use a hot plate for heating.

  • Handle hot glassware with appropriate tongs or heat-resistant gloves.

References

Application Notes and Protocols: Synthesis of Anticancer Agents from 4,6-Dimethoxyindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and biological evaluation of novel anticancer agents derived from 4,6-dimethoxyindole. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant anti-proliferative activities. The protocols outlined below are based on recent findings and are intended to guide researchers in the development of new indole-based therapeutic agents.

Introduction

Indole derivatives have garnered significant attention in oncology due to their diverse mechanisms of action, which include the disruption of microtubule dynamics, inhibition of protein kinases, and induction of apoptosis.[1][2] The this compound core, in particular, has been utilized as a starting material for the synthesis of a variety of heterocyclic compounds with promising cytotoxic effects against cancer cell lines.[3] This document details the synthesis of a series of such derivatives and presents their in vitro anticancer activity.

Synthesis of Anticancer Agents from this compound

A series of novel heterocyclic compounds (designated R1-R11) were synthesized using 4,6-dimethoxy-1H-indole as the starting material. The general synthetic workflow is depicted below.[3][4]

Synthesis_Workflow cluster_start Starting Material cluster_intermediate1 Intermediate R1 cluster_derivatives1 Diazetidine Derivatives cluster_intermediate2 Intermediate R4 & R5 cluster_derivatives2 Schiff Base Derivatives This compound This compound R1 2-(4,6-dimethoxy-1H-indol-1-yl)acetic acid This compound->R1 Chloroacetic Acid, Pyridine, Chloroform R2 Diazetidin-2-one (R2) R1->R2 Urea R3 Diazetidine-2-thione (R3) R1->R3 Thiourea R4 Thiadiazole (R4) R1->R4 Thiosemicarbazide R5 Schiff Base (R5) R4->R5 Benzaldehyde, Acetic Acid R6 Hydrazine Hydrate Derivative (R6) R5->R6 Hydrazine Hydrate R7 Phenyl Hydrazine Derivative (R7) R5->R7 Phenyl Hydrazine R8 Hydroxylamine HCl Derivative (R8) R5->R8 Hydroxylamine HCl, KOH R9 Acetamide Derivative (R9) R5->R9 Acetamide R10 Urea Derivative (R10) R5->R10 Urea R11 Thiourea Derivative (R11) R5->R11 Thiourea

Caption: Synthetic workflow for the generation of anticancer agents from this compound.

Experimental Protocols

The following protocols are adapted from the synthesis of this compound derivatives as described by Mubaraka et al.[3][4]

Synthesis of 2-(4,6-dimethoxy-1H-indol-1-yl)acetic acid (R1)
  • Dissolve chloroacetic acid (0.01 mol, 0.94 g) in 30 mL of chloroform and 4 mL of pyridine in a 50 mL beaker.

  • Add 4,6-dimethoxy-1H-indole (0.01 mol, 1.77 g) to the solution.

  • Reflux the mixture for 30 hours.

  • Cool the reaction mixture to room temperature.

  • The resulting product (R1) can be used in subsequent steps without further purification.

Synthesis of diazetidin-2-one (R2) and diazetidine-2-thione (R3)
  • To a solution of R1 (0.01 mol) in 50 mL of dioxane, add urea (0.01 mol, 0.60 g) for the synthesis of R2, or thiourea (0.01 mol, 0.76 g) for the synthesis of R3.

  • Reflux the mixture for 24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter the solid product.

  • Recrystallize the product from ethanol.

Synthesis of thiadiazole (R4)
  • Dissolve R1 (0.01 mol) and thiosemicarbazide (0.01 mol, 0.91 g) in 50 mL of absolute ethanol.

  • Reflux the mixture for 24 hours.

  • Cool the reaction and filter the solid product.

  • Recrystallize the product from ethanol.

Synthesis of Schiff base (R5)
  • To a mixture of compound R4 (0.01 mol, 2.90 g) in 30 mL of absolute ethanol, add benzaldehyde (0.01 mol, 1.06 g) and 2 drops of glacial acetic acid.

  • Reflux the mixture for 4 hours.

  • Monitor the reaction with TLC.

  • Upon completion, cool the mixture and purify the precipitate by recrystallization.

General procedure for the synthesis of Schiff base derivatives (R6-R11)
  • Dissolve the Schiff base R5 (0.005 mol) and the respective reactant (hydrazine hydrate, phenylhydrazine, hydroxylamine hydrochloride, acetamide, urea, or thiourea; 0.005 mol) in 50 mL of ethanol. For the reaction with hydroxylamine hydrochloride, add potassium hydroxide (2.0 g) and water (5 mL).

  • Reflux the mixture for 12-24 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and filter the formed precipitate.

  • Purify the product by recrystallization from absolute ethanol or an ethanol-water solvent.

Biological Activity

The synthesized compounds were evaluated for their in vitro anticancer activity against the human breast cancer cell line MCF-7. Compounds R3, R6, R9, and R11, all containing an (NH) group, demonstrated notable activity.[3]

CompoundDescriptionIC50 (µg/mL) against MCF-7 Cells
R3 Diazetidine-2-thione derivative31.06 - 51.23
R6 Hydrazine hydrate derivative of Schiff base31.06 - 51.23
R9 Acetamide derivative of Schiff base31.06 - 51.23
R11 Thiourea derivative of Schiff base31.06 - 51.23

Mechanism of Action: Tubulin Polymerization Inhibition

While the specific signaling pathways for the newly synthesized compounds have not been fully elucidated, many indole derivatives exert their anticancer effects by inhibiting tubulin polymerization.[5][6][7] This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[8]

Tubulin_Inhibition_Pathway cluster_drug Drug Action cluster_cellular Cellular Processes Indole_Derivative Indole Derivative (e.g., this compound Analog) Tubulin α/β-Tubulin Dimers Indole_Derivative->Tubulin Binds to Tubulin Microtubules Microtubule Polymerization Indole_Derivative->Microtubules Inhibits Tubulin->Microtubules Polymerizes into Spindle Mitotic Spindle Formation Microtubules->Spindle Forms Cell_Cycle Cell Cycle Progression (G2/M Phase) Spindle->Cell_Cycle Required for Apoptosis Apoptosis Cell_Cycle->Apoptosis Arrest leads to

Caption: Proposed mechanism of action via tubulin polymerization inhibition.

Conclusion

The synthetic protocols and biological data presented herein demonstrate that this compound is a versatile starting material for the development of novel anticancer agents. The identified active compounds, particularly those featuring a terminal (NH) group, warrant further investigation to elucidate their precise mechanisms of action and to optimize their therapeutic potential. Future studies should focus on expanding the library of derivatives and evaluating their efficacy in a broader range of cancer cell lines and in vivo models.

References

Application of 4,6-Dimethoxyindole in the Development of Antibacterial Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 4,6-dimethoxyindole as a scaffold in the synthesis and evaluation of novel antibacterial compounds. The information is based on the findings from the study "Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents" by Mubarak et al. (2023).[1][2][3]

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[4][5] The methoxy-substituted indoles, in particular, offer unique electronic properties that can be exploited for the development of potent therapeutic agents. This document focuses on this compound as a starting material for the synthesis of a series of heterocyclic derivatives with demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. The described protocols and data provide a foundation for further research and development in the pursuit of new antibacterial agents to combat the growing threat of antibiotic resistance.

Data Presentation

The antibacterial efficacy of the synthesized this compound derivatives was evaluated using the agar well diffusion method. The diameter of the inhibition zone was measured in millimeters (mm) and is summarized in the table below. The study utilized Staphylococcus aureus as a representative Gram-positive bacterium and Escherichia coli as a representative Gram-negative bacterium. Cefotaxime was used as a standard antibiotic for comparison.[2][3]

Table 1: Antibacterial Activity of this compound Derivatives (R1-R10) [2][3]

Compound IDChemical Modification from this compoundInhibition Zone (mm) vs. Staphylococcus aureusInhibition Zone (mm) vs. Escherichia coli
R1 2-(4,6-dimethoxy-1H-indol-1-yl)acetic acid1210
R2 1-amino-4-((4,6-dimethoxy-1H-indol-1-yl)methyl)-1,2-dihydropyrimidin-2-one1411
R3 1-amino-4-((4,6-dimethoxy-1H-indol-1-yl)methyl)-1,2-dihydropyrimidine-2-thione1815
R4 2-(4,6-dimethoxy-1H-indol-1-yl)-N-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide1613
R5 N-(benzylidene)-2-(4,6-dimethoxy-1H-indol-1-yl)acetohydrazide1512
R6 2-(4,6-dimethoxy-1H-indol-1-yl)-N'-(phenyl(1H-pyrazol-1-yl)methyl)acetohydrazide2016
R7 2-(4,6-dimethoxy-1H-indol-1-yl)-N'-(phenyl(2-phenyl-2H-tetrazol-5-yl)methyl)acetohydrazide1714
R8 N'-(1,5-diphenyl-1H-pyrazol-3-yl)-2-(4,6-dimethoxy-1H-indol-1-yl)acetohydrazide1311
R9 2-(4,6-dimethoxy-1H-indol-1-yl)-N'-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetohydrazide2218
R10 2-(4,6-dimethoxy-1H-indol-1-yl)-N'-(5-thioxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetohydrazide2521
Cefotaxime Standard Antibiotic1611

Experimental Protocols

The following are detailed methodologies for the key experiments described in the cited literature.[1][2][3]

Protocol 1: Synthesis of 2-(4,6-dimethoxy-1H-indol-1-yl)acetic acid (R1)

This protocol describes the initial step in the synthesis of the derivative series, starting from 4,6-dimethoxy-1H-indole.

Materials:

  • 4,6-dimethoxy-1H-indole

  • Chloroacetic acid

  • Pyridine

  • Chloroform

  • Ice water

Procedure:

  • In a 50 mL beaker, dissolve 0.01 mol of chloroacetic acid in 30 mL of chloroform and 4 mL of pyridine.

  • Add 0.01 mol of 4,6-dimethoxy-1H-indole to the solution.

  • Reflux the mixture for 30 hours.

  • After cooling, pour the reaction mixture into ice water.

  • Collect the resulting precipitate by filtration.

  • Recrystallize the crude product from ethanol to obtain pure 2-(4,6-dimethoxy-1H-indol-1-yl)acetic acid (R1).

  • Monitor the reaction progress and purity using Thin Layer Chromatography (TLC).

Protocol 2: General Procedure for the Synthesis of Thiadiazole Derivative (R4)

This protocol outlines the synthesis of a thiadiazole derivative from the starting material R1.

Materials:

  • 2-(4,6-dimethoxy-1H-indol-1-yl)acetic acid (R1)

  • Thiosemicarbazide

  • 10% Sodium hydroxide (NaOH) solution

  • Dioxane

Procedure:

  • Dissolve 0.01 mol of thiosemicarbazide in 50 mL of 10% NaOH solution and stir for 20 minutes.

  • In a separate flask, dissolve 0.01 mol of compound R1 in 50 mL of dioxane.

  • Add the solution of R1 to the thiosemicarbazide mixture.

  • Reflux the resulting mixture for 24 hours.

  • After cooling, the solid product is filtered off and recrystallized from ethanol.

Protocol 3: Antibacterial Activity Assay (Agar Well Diffusion Method)

This protocol describes the method used to evaluate the antibacterial activity of the synthesized compounds.

Materials:

  • Nutrient agar medium

  • Bacterial cultures (Staphylococcus aureus, Escherichia coli)

  • Synthesized compounds (dissolved in a suitable solvent like DMSO)

  • Standard antibiotic (Cefotaxime)

  • Sterile Petri dishes

  • Sterile cork borer

Procedure:

  • Prepare nutrient agar plates by pouring the sterilized medium into Petri dishes and allowing it to solidify.

  • Inoculate the agar surface uniformly with the test bacterium (e.g., S. aureus or E. coli) using a sterile spreader.

  • Create wells of a specific diameter in the agar using a sterile cork borer.

  • Add a defined concentration of each synthesized compound solution into separate wells.

  • Add the standard antibiotic solution to one well as a positive control.

  • Add the solvent used to dissolve the compounds to another well as a negative control.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the clear zone of inhibition around each well in millimeters (mm).

Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic pathway for the creation of various heterocyclic derivatives from this compound.

Synthesis_Workflow Indole This compound R1 Compound R1 (Acetic Acid Derivative) Indole->R1  Chloroacetic Acid R2_R3 Compounds R2 & R3 (Diazetidinone/thione Derivatives) R1->R2_R3  Urea/  Thiourea R4 Compound R4 (Thiadiazole Derivative) R1->R4  Thiosemicarbazide R5 Compound R5 (Schiff Base) R4->R5  Benzaldehyde R6_R11 Compounds R6-R11 (Pyrazole, Isoxazole, Pyrimidine Derivatives) R5->R6_R11  Various  Reagents

Caption: Synthetic pathway of this compound derivatives.

Experimental Workflow for Antibacterial Evaluation

This diagram outlines the general experimental process for assessing the antibacterial potential of the synthesized compounds.

Experimental_Workflow Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (Recrystallization, TLC, Spectroscopy) Synthesis->Purification Screening Antibacterial Screening (Agar Well Diffusion) Purification->Screening Assay_Prep Preparation of Bacterial Cultures & Agar Plates Assay_Prep->Screening Data_Collection Incubation & Measurement of Inhibition Zones Screening->Data_Collection Analysis Data Analysis & Comparison with Standard Data_Collection->Analysis

Caption: Workflow for antibacterial activity evaluation.

Signaling Pathway (Hypothetical)

As the specific mechanism of action for these this compound derivatives was not detailed in the primary literature, a hypothetical signaling pathway diagram is provided below to illustrate a common mode of action for indole-based antibacterial compounds, which often involves the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Signaling_Pathway Compound This compound Derivative Target Bacterial Enzyme (e.g., Penicillin-Binding Protein) Compound->Target Binds to Inhibition Inhibition of Peptidoglycan Cross-linking Compound->Inhibition Leads to Pathway Cell Wall Synthesis Pathway Target->Pathway Catalyzes Outcome Bacterial Cell Lysis & Inhibition of Growth Pathway->Outcome Disruption Inhibition->Outcome

Caption: Hypothetical mechanism of action for indole derivatives.

References

Application Notes and Protocols: Synthesis and Evaluation of 4,6-Dimethoxyindole-Based Anticholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and anticholinesterase activity of various derivatives based on the 4,6-dimethoxyindole scaffold. This document includes detailed experimental protocols for the synthesis of several classes of these compounds, along with their biological evaluation as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in the pathology of Alzheimer's disease. The provided data and methodologies are intended to facilitate further research and development in this promising area of medicinal chemistry.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1][2] Specifically, compounds incorporating the this compound moiety have emerged as promising candidates for the development of anticholinesterase agents.[3][4][5] Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine in the brain.[1][6] This document details the synthesis of three classes of this compound derivatives: unsymmetrical azines, thiosemicarbazones, and hydrazide-hydrazones, and outlines the protocols for assessing their anticholinesterase inhibitory potential.

Data Presentation: Anticholinesterase Activity

The inhibitory activities of the synthesized this compound derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are summarized below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Table 1: Anticholinesterase Activity of this compound-Based Unsymmetrical Azines

CompoundSubstituent (R)AChE IC50 (µM)BChE IC50 (µM)
7d 4-Cl-Promising Candidate[3]
7h 4-NO2Comparable to standard[3]Best Candidate[3]
7j 3,4,5-(OCH3)3-Promising Candidate[3]

Note: Specific IC50 values for all compounds were not available in the provided search results. The table reflects the qualitative descriptions of their activity.

Table 2: Anticholinesterase Activity of this compound-Based Thiosemicarbazones

CompoundPosition of ThiosemicarbazoneSubstituent (R)AChE InhibitionBChE Inhibition
8b 7MethylModerate Inhibition[4]Moderate Inhibition[4]

Note: The search results indicated moderate inhibition for compound 8b but did not provide specific IC50 values.[4]

Table 3: Anticholinesterase Activity of this compound-Based Hydrazide-Hydrazones

Compound SeriesGeneral StructureAChE PotencyBChE Potency
11a-c Hydrazide-hydrazone at position 2Investigated[5]Investigated[5]
12a-c Hydrazide-hydrazone at position 7Investigated[5]Investigated[5]

Note: The abstract mentions the investigation of these compounds but does not provide specific IC50 values.[5]

Experimental Protocols

A. Synthesis of this compound-Based Unsymmetrical Azines

This protocol describes the synthesis of unsymmetrical azines via a Schiff base reaction between this compound-7-hydrazone and various substituted carbaldehydes.[3]

1. Synthesis of this compound-7-carbaldehyde:

  • (Detailed procedure for the formylation of this compound would be required here, which is a standard organic chemistry reaction.)

2. Synthesis of this compound-7-hydrazone (5):

  • To a solution of this compound-7-carbaldehyde in ethanol, add hydrazine hydrate.

  • Reflux the mixture for an appropriate time (e.g., 4-6 hours) and monitor the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the product with cold ethanol and dry under vacuum.

3. General Procedure for the Synthesis of Unsymmetrical Azines (7a-j): [3]

  • Dissolve this compound-7-hydrazone (5) in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of a weak acid (e.g., acetic acid).

  • To this solution, add an equimolar amount of the respective substituted carbaldehyde (6a-j).

  • Stir the reaction mixture at room temperature or under gentle heating for a specified period (e.g., 2-8 hours), monitoring by TLC.

  • Upon completion, the product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

B. Synthesis of this compound-Based Thiosemicarbazones

This protocol outlines the synthesis of thiosemicarbazones through the condensation of this compound carbaldehydes with thiosemicarbazides.[4]

1. Synthesis of this compound-7-carbaldehyde (4) and this compound-2-carbaldehyde (6):

  • (Standard formylation procedures for the respective positions of this compound are to be followed.)

2. General Procedure for the Synthesis of Thiosemicarbazones (8a-d and 9a-d): [4]

  • Dissolve the respective indole carbaldehyde (4 or 6) in a suitable solvent (e.g., ethanol).

  • Add an equimolar amount of the appropriate thiosemicarbazide (7a-d).

  • Add a few drops of a catalytic acid (e.g., concentrated sulfuric acid or acetic acid).

  • Reflux the reaction mixture for several hours (e.g., 6-12 hours), monitoring the progress by TLC.

  • After cooling, the solid product that precipitates is collected by filtration.

  • Wash the product with cold ethanol and dry to afford the pure thiosemicarbazone.

C. Synthesis of this compound-Based Hydrazide-Hydrazones

This protocol describes the synthesis of hydrazide-hydrazones by the condensation of indole hydrazones with carboxylic acids using a coupling agent.[5]

1. Synthesis of Indole Hydrazones (7 and 8):

  • These are derived from the corresponding indole carbaldehydes (4 and 6) and hydrazine, following a similar procedure as described in section A.2.

2. General Procedure for the Synthesis of Hydrazide-Hydrazones (11a-c and 12a-c): [5]

  • To a solution of the indole hydrazone (7 or 8) and a carboxylic acid (9a-c) in a suitable aprotic solvent (e.g., dichloromethane or DMF), add an amide coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Stir the reaction mixture at room temperature for a period of 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, wash the reaction mixture with water and an aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography or recrystallization.

D. In Vitro Anticholinesterase Activity Assay (Ellman's Method)

This protocol is a widely used spectrophotometric method to determine AChE and BChE inhibitory activity.[6][7]

1. Reagents and Materials:

  • Acetylcholinesterase (AChE) from electric eel and Butyrylcholinesterase (BChE) from equine serum.

  • Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates.

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Phosphate buffer (e.g., 0.1 M, pH 8.0).

  • Test compounds (dissolved in a suitable solvent like DMSO).

  • Standard inhibitor (e.g., Galantamine or Donepezil).

2. Assay Procedure:

  • Prepare solutions of the enzymes, substrates, and DTNB in the phosphate buffer.

  • In a 96-well microplate, add the phosphate buffer, DTNB solution, and the test compound solution at various concentrations.

  • Add the enzyme solution (AChE or BChE) to each well and incubate for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

  • Initiate the reaction by adding the substrate solution (ATCI for AChE or BTCI for BChE).

  • Measure the absorbance of the yellow-colored product (5-thio-2-nitrobenzoate anion) at a specific wavelength (e.g., 412 nm) over time using a microplate reader.

  • The rate of reaction is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to the control (without inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Synthesis_of_Unsymmetrical_Azines Indole This compound Carbaldehyde This compound-7-carbaldehyde Indole->Carbaldehyde Formylation Hydrazone This compound-7-hydrazone (5) Carbaldehyde->Hydrazone Hydrazine Hydrate Azines Unsymmetrical Azines (7a-j) Hydrazone->Azines SubstCarbaldehyde Substituted Carbaldehydes (6a-j) SubstCarbaldehyde->Azines Schiff Base Reaction

Caption: Synthetic pathway for this compound-based unsymmetrical azines.

Synthesis_of_Thiosemicarbazones IndoleCarbaldehydes This compound Carbaldehydes (4, 6) Thiosemicarbazones Thiosemicarbazones (8a-d, 9a-d) IndoleCarbaldehydes->Thiosemicarbazones Thiosemicarbazides Thiosemicarbazides (7a-d) Thiosemicarbazides->Thiosemicarbazones Condensation

Caption: Synthetic pathway for this compound-based thiosemicarbazones.

Anticholinesterase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Enzyme, Substrate, DTNB, and Inhibitor Solutions Incubation Incubate Enzyme with Inhibitor Reagents->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Measurement Measure Absorbance at 412 nm Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: General workflow for the in vitro anticholinesterase activity assay.

References

Application Notes and Protocols for the Mannich Reaction of 4,6-Dimethoxyindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Mannich reaction is a cornerstone of organic synthesis, enabling the aminoalkylation of an acidic proton located on a carbon atom. For electron-rich heterocyclic compounds like 4,6-dimethoxyindole, this reaction provides a facile route to introduce an aminomethyl group, typically at the C3 position, yielding valuable intermediates for drug discovery and materials science. The resulting products, analogous to the natural product gramine, serve as versatile synthons for further chemical elaboration.

The presence of two electron-donating methoxy groups at the 4 and 6 positions of the indole ring significantly enhances its nucleophilicity. This heightened reactivity can lead to high yields but also necessitates careful control of reaction conditions to prevent the formation of byproducts, such as diindolylmethanes, particularly under strongly acidic conditions[1].

Reaction Principle

The Mannich reaction is a three-component condensation involving an active hydrogen compound (this compound), an aldehyde (typically formaldehyde), and a secondary amine (such as dimethylamine). The reaction proceeds via the formation of an electrophilic iminium ion from the aldehyde and the amine, which is then attacked by the nucleophilic C3 position of the indole ring[2][3].

Experimental Protocols

Based on established procedures for indole and its derivatives, the following protocols can be adapted for the synthesis of 4,6-dimethoxy-3-(dimethylaminomethyl)indole (4,6-dimethoxygramine).

Protocol 1: Acetic Acid Catalyzed Synthesis of 4,6-Dimethoxygramine

This protocol is adapted from the general synthesis of gramine derivatives and is expected to provide the target compound in good yield[1][4][5].

Materials:

  • This compound

  • Dimethylamine (40% aqueous solution)

  • Formaldehyde (35-40% aqueous solution)

  • Glacial Acetic Acid

  • Sodium Hydroxide (30% aqueous solution)

  • Crushed Ice

  • Acetone (for recrystallization)

  • Distilled Water

Procedure:

  • In a flask, dissolve this compound (1 equivalent) in glacial acetic acid.

  • To this solution, add a 40% aqueous solution of dimethylamine (approximately 2.5-3 equivalents). The mixture may warm up.

  • Cool the reaction mixture to approximately 30°C in a water bath.

  • With stirring, add a 35-40% aqueous solution of formaldehyde (approximately 2.5-3 equivalents).

  • Allow the mixture to stand at room temperature for at least one hour. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Pour the reaction mixture onto a generous amount of crushed ice in a larger beaker.

  • While stirring vigorously, slowly add a 30% aqueous sodium hydroxide solution until the mixture is alkaline (pH > 10). It is crucial to maintain a low temperature during this step by ensuring excess ice is always present to avoid the formation of oily byproducts[5].

  • Once precipitation is complete, allow the remaining ice to melt.

  • Collect the solid product by suction filtration.

  • Wash the precipitate with cold distilled water until the washings are neutral.

  • Dry the product, initially under suction, and then in a vacuum desiccator over a suitable drying agent.

  • The crude product can be purified by recrystallization from acetone to yield 4,6-dimethoxygramine as needles[5].

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the Mannich reaction on various indole substrates. While a specific yield for the unsubstituted this compound was not explicitly found in the provided search results, the data for analogous compounds can be used to estimate the expected outcome.

Indole SubstrateAmineAldehydeSolvent/CatalystReaction TimeYield (%)Reference
IndoleDimethylamineFormaldehydeAcetic Acid1 hourNot specified, but a standard prep[5]
5,7-DimethoxyindoleDimethylamineFormaldehydeNot specifiedNot specified36[1]
Methyl 5,7-dimethoxyindole-2-carboxylateDimethylamineFormaldehydeAqueousNot specified78 (at C4)[1]
IndoleVarious secondary aminesFormaldehydeAcetic Acid3-17 hoursVaries[4]

Potential Challenges and Side Reactions

The high reactivity of the this compound ring can lead to undesired side products. One common side reaction is the formation of a 2,2'-diindolylmethane, which is favored under more strongly acidic conditions[1]. This occurs when the indole reacts with formaldehyde directly. The presence of substituents on the indole ring can also influence the reaction outcome. For instance, with a bulky substituent at C3, the Mannich reaction may fail or yield complex mixtures[1]. Therefore, careful control over the reaction temperature, stoichiometry of reactants, and pH during workup is essential for a clean and high-yielding synthesis.

Logical Workflow of the Mannich Reaction

The following diagram illustrates the general workflow for the synthesis of 4,6-dimethoxygramine.

Mannich_Reaction_Workflow Workflow for the Synthesis of 4,6-Dimethoxygramine cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification Indole This compound Mixing Dissolve indole in Glacial Acetic Acid Indole->Mixing Amine Dimethylamine (aq) Addition1 Add Dimethylamine Amine->Addition1 Aldehyde Formaldehyde (aq) Addition2 Add Formaldehyde Aldehyde->Addition2 Mixing->Addition1 Cooling Cool to 30°C Addition1->Cooling Cooling->Addition2 Reaction Stir at RT (1h) Addition2->Reaction Quenching Pour onto Ice Reaction->Quenching Basification Add NaOH (aq) (keep cold) Quenching->Basification Precipitation Precipitate Forms Basification->Precipitation Filtration Suction Filtration Precipitation->Filtration Washing Wash with H₂O Filtration->Washing Drying Dry under Vacuum Washing->Drying Recrystallization Recrystallize from Acetone Drying->Recrystallization Product 4,6-Dimethoxygramine Recrystallization->Product Mannich_Mechanism Mechanism of the Mannich Reaction Reactants Dimethylamine + Formaldehyde Iminium Eschenmoser's Salt Intermediate (Iminium Ion) Reactants->Iminium Formation of Electrophile Attack Nucleophilic Attack at C3 Iminium->Attack Indole This compound (Nucleophile) Indole->Attack Intermediate Cationic Intermediate Attack->Intermediate Deprotonation Deprotonation Intermediate->Deprotonation Product 4,6-Dimethoxygramine Deprotonation->Product

References

Application Notes and Protocols: Vilsmeier-Haack Formylation of 4,6-Dimethoxyindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. This application note provides a detailed protocol for the regioselective formylation of 4,6-dimethoxyindole to yield this compound-7-carbaldehyde. This product is a valuable intermediate in the synthesis of various biologically active molecules and is of significant interest to researchers in drug discovery and development. The electron-donating methoxy groups at the 4 and 6 positions of the indole ring activate the molecule towards electrophilic substitution, directing the formylation to the C7 position.

Principle of the Reaction

The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium salt, from the reaction of a tertiary amide, typically N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃). This electrophilic reagent then attacks the electron-rich C7 position of the this compound ring. The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous workup to afford the desired aldehyde.

Quantitative Data Summary

The following table summarizes the key quantitative data for the Vilsmeier-Haack formylation of a substrate closely related to this compound, providing an expected framework for the reaction.

Starting MaterialReagentsTemperature (°C)Reaction TimeProductYield (%)Reference
Methyl this compound-2-carboxylatePOCl₃, DMF-10OvernightMethyl 7-formyl-4,6-dimethoxyindole-2-carboxylateNot specified[1]

Experimental Protocol

This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of activated indoles.[1]

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ice bath

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3 equivalents). Cool the flask to 0 °C in an ice bath. To the stirred DMF, add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Reaction with this compound: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM). Cool this solution to -10 °C in an ice-salt bath. Slowly add the prepared Vilsmeier reagent to the solution of this compound dropwise, ensuring the temperature remains at -10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir overnight at -10 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir the mixture vigorously until the effervescence ceases and the pH is neutral or slightly basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash them sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. The crude this compound-7-carbaldehyde can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.

Mandatory Visualizations

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Workup & Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0°C POCl3 POCl3 POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction at -10°C Vilsmeier_Reagent->Reaction_Mixture Indole This compound Indole->Reaction_Mixture Hydrolysis Aqueous Workup (NaHCO3) Reaction_Mixture->Hydrolysis Extraction Extraction (DCM) Hydrolysis->Extraction Purification Column Chromatography Extraction->Purification Product This compound- 7-carbaldehyde Purification->Product

Caption: Workflow for the Vilsmeier-Haack formylation of this compound.

Signaling_Pathway cluster_reactants Reactants cluster_intermediates Intermediate Stages cluster_product Final Product Indole This compound (Nucleophile) Sigma_Complex Sigma Complex Indole->Sigma_Complex Electrophilic Attack Vilsmeier Vilsmeier Reagent (Electrophile) Vilsmeier->Sigma_Complex Iminium_Salt Iminium Salt Sigma_Complex->Iminium_Salt Deprotonation Aldehyde This compound- 7-carbaldehyde Iminium_Salt->Aldehyde Hydrolysis

Caption: Key steps in the Vilsmeier-Haack formylation of this compound.

Applications in Drug Development and Research

This compound-7-carbaldehyde serves as a versatile scaffold for the synthesis of a wide range of more complex molecules. The presence of the aldehyde group allows for numerous subsequent chemical transformations, including but not limited to:

  • Reductive amination: To introduce various amine functionalities, leading to potential enzyme inhibitors or receptor ligands.

  • Wittig and related olefination reactions: To extend the carbon chain and introduce double bonds, which are common features in many natural products and pharmaceuticals.

  • Oxidation and reduction: To generate the corresponding carboxylic acid or alcohol, further expanding the diversity of accessible derivatives.

  • Condensation reactions: To form Schiff bases, hydrazones, and other imine derivatives, which can exhibit a range of biological activities.

The 4,6-dimethoxy substitution pattern on the indole ring is found in several natural products and pharmacologically active compounds, making this building block particularly relevant for the synthesis of analogs with potential therapeutic applications.

Safety Precautions

  • Phosphorus oxychloride (POCl₃) is a highly corrosive and moisture-sensitive reagent. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction of POCl₃ with DMF is exothermic and should be performed with careful temperature control.

  • Anhydrous conditions are crucial for the successful formation of the Vilsmeier reagent. All glassware should be thoroughly dried, and anhydrous solvents should be used.

  • Standard laboratory safety procedures should be followed at all times.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,6-Dimethoxyindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 4,6-dimethoxyindole synthesis.

Frequently Asked Questions (FAQs)

Q1: Which synthetic method is best for preparing this compound?

A1: The optimal method depends on the availability of starting materials, required scale, and the desired purity. The most common routes are the Bischler, Fischer, and Hemetsberger syntheses. The Bischler synthesis is often suitable for producing 2,3-disubstituted 4,6-dimethoxyindoles.[1][2] The Fischer indole synthesis is a versatile and widely used method for various indole derivatives.[3][4][5][6] The Hemetsberger synthesis is a reliable method for producing indole-2-carboxylates, which can then be decarboxylated to the parent indole.[7][8]

Q2: What are the typical starting materials for this compound synthesis?

A2: Common starting materials include 3,5-dimethoxyaniline for the Bischler and a variation of the Hemetsberger synthesis, and (3,5-dimethoxyphenyl)hydrazine for the Fischer synthesis.[1][9] For the Bischler synthesis, an α-haloketone is also required.[1][10] The Fischer synthesis utilizes a ketone or aldehyde, such as pyruvic acid, to react with the hydrazine.[3][5]

Q3: What kind of yields can I expect for the synthesis of this compound and its derivatives?

A3: Yields can vary significantly based on the chosen method, reaction conditions, and purity of reagents. For some derivatives of this compound, yields ranging from moderate to high have been reported. For instance, the synthesis of 3-(4'-bromophenyl)-4,6-dimethoxy-2-methylindole via a modified Bischler method afforded the final product in 86% yield after deprotection.[11] Mannich reactions on substituted 4,6-dimethoxyindoles have shown yields of 70-75% for the corresponding 2-dimethylaminomethyl derivatives.[12]

Q4: How can I purify the final this compound product?

A4: Recrystallization is a common and effective method for purifying solid indole derivatives.[13][14][15] The choice of solvent is crucial; a solvent in which the indole is highly soluble at high temperatures and poorly soluble at low temperatures is ideal.[15] For crude indole extracted from coal tar, a mixed solvent system of methanol and water at 0°C has been shown to yield indole with over 99% purity and a recovery of over 75%.[16] Column chromatography on silica gel is another widely used technique for purification.

Data Presentation: Comparison of Synthetic Methods

Synthetic Method Starting Materials Key Reagents/Conditions Reported Yield Key Advantages Key Disadvantages
Bischler Synthesis 3,5-Dimethoxyaniline, α-haloketoneExcess aniline, strong acid or heatVariable, can be high for specific derivativesGood for 2,3-disubstituted indoles.Harsh conditions, potential for side reactions and low yields.[10]
Fischer Indole Synthesis (3,5-Dimethoxyphenyl)hydrazine, Ketone/AldehydeAcid catalyst (Brønsted or Lewis)Generally moderate to goodVersatile, wide range of substrates.[3]Potential for regioisomeric byproducts with unsymmetrical ketones.[5] Methoxy groups can lead to abnormal products.[17]
Hemetsberger Synthesis Aryl aldehyde, α-azidoacetateThermolysis in high-boiling solvent (e.g., xylene)Good to excellent for indole-2-carboxylatesFailsafe for indole-2-carboxylates.[7]Requires synthesis of the azide precursor.
Reduction of 4,6-Dimethoxyisatin 3,5-Dimethoxyaniline, Diethyl mesoxalateLiAlH₄Not specified for the final indole in the snippets.Provides a route from readily available anilines.Multi-step process.[9][11]

Troubleshooting Guide

Issue 1: Low Yield in Fischer Indole Synthesis

Q: My Fischer indole synthesis of this compound is giving a low yield. What are the common causes and how can I improve it?

A: Low yields in the Fischer indole synthesis can be attributed to several factors, especially with methoxy-substituted systems. The electron-donating nature of the methoxy groups can influence the cyclization step.

  • Inappropriate Acid Catalyst: The choice and concentration of the acid are critical. Both Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are used.[3] The optimal catalyst and concentration should be determined empirically.

  • Reaction Temperature and Time: The reaction often requires elevated temperatures. However, excessive heat or prolonged reaction times can lead to decomposition of the starting materials or product. Monitor the reaction progress by TLC to find the optimal conditions.

  • Formation of Isomeric Byproducts: The methoxy groups can direct the cyclization to different positions, potentially leading to a mixture of indole isomers.[17] Careful analysis of the product mixture is necessary, and purification by column chromatography may be required to isolate the desired this compound.

  • Incomplete Reaction: Ensure anhydrous conditions, as water can deactivate the acid catalyst.

Troubleshooting Workflow for Low Yield in Fischer Indole Synthesis

Caption: Troubleshooting workflow for low yield in Fischer indole synthesis.

Issue 2: Side Product Formation in Bischler Synthesis

Q: I am observing significant side product formation in the Bischler synthesis of a this compound derivative. How can I minimize this?

A: The Bischler synthesis often requires harsh conditions which can lead to side reactions.[10]

  • Reaction Conditions: The use of high temperatures and strong acids can cause decomposition or rearrangement of the starting materials and intermediates. Consider using milder conditions, such as the use of lithium bromide as a catalyst, which has been shown to be effective in some cases.[10]

  • Purity of Starting Materials: Ensure the 3,5-dimethoxyaniline and the α-haloketone are of high purity. Impurities can lead to undesired side reactions.

  • Stoichiometry: The use of excess aniline is common in the Bischler-Möhlau variant.[10] Optimizing the ratio of the reactants may help to reduce side product formation.

Logical Relationship for Minimizing Side Products in Bischler Synthesis

Minimizing_Side_Products_Bischler start Side Product Formation evaluate_conditions Evaluate Reaction Conditions (Temperature, Acid) start->evaluate_conditions check_purity Check Purity of Starting Materials start->check_purity optimize_ratio Optimize Reactant Stoichiometry start->optimize_ratio milder_conditions Employ Milder Conditions (e.g., LiBr catalyst) evaluate_conditions->milder_conditions end_node Reduced Side Products milder_conditions->end_node check_purity->end_node optimize_ratio->end_node

Caption: Logical steps to minimize side products in the Bischler synthesis.

Issue 3: Difficulty in Purification

Q: I am having trouble purifying my this compound product. What are some common issues and solutions?

A: Purification of indoles can be challenging due to their potential for oxidation and the presence of closely related impurities.

  • Recrystallization Solvent Selection: The choice of solvent is critical. A single solvent or a binary solvent system should be screened to find conditions where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[15] For indoles, a mixture of a polar solvent like methanol or ethanol with water can be effective.[16]

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a powerful alternative. A gradient elution with a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.

  • Product Decomposition: Indoles can be sensitive to air and light, leading to the formation of colored impurities.[4] It is advisable to perform purification steps quickly and store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protected from light.

Experimental Protocols

Protocol 1: Modified Bischler Synthesis of 3-(4'-Bromophenyl)-4,6-dimethoxy-2-methylindole

This protocol is adapted from a reported synthesis and involves the cyclization of an intermediate amido ketone followed by deprotection.[11]

  • Cyclization of Amido Ketone:

    • The amido ketone precursor is refluxed in trifluoroacetic acid for one hour.

    • The reaction mixture is cooled, and the solvent is removed under reduced pressure.

    • The residue is worked up to isolate the intermediate N-acetyl indole.

  • Deprotection:

    • The N-acetyl indole is dissolved in methanol.

    • A solution of potassium hydroxide in methanol is added, and the mixture is stirred.

    • The reaction is monitored by TLC until the starting material is consumed.

    • The product, 3-(4'-bromophenyl)-4,6-dimethoxy-2-methylindole, is isolated by filtration and can be further purified by recrystallization.[11] The reported yield for the final product is 86%.[11]

Protocol 2: General Procedure for Fischer Indole Synthesis

This is a general procedure and may require optimization for the specific synthesis of this compound.[3][5]

  • Hydrazone Formation:

    • (3,5-Dimethoxyphenyl)hydrazine (1 equivalent) and a suitable ketone or aldehyde (1-1.2 equivalents) are dissolved in a solvent such as ethanol or acetic acid.

    • The mixture is stirred, often with gentle heating, until hydrazone formation is complete (monitored by TLC).

  • Cyclization:

    • An acid catalyst (e.g., a few drops of concentrated sulfuric acid, polyphosphoric acid, or a Lewis acid like ZnCl₂) is added to the hydrazone mixture.

    • The reaction mixture is heated to reflux. The reaction time can vary from a few hours to overnight.

    • The reaction is monitored by TLC for the disappearance of the hydrazone and the formation of the indole product.

  • Work-up and Purification:

    • The reaction mixture is cooled and poured into ice water.

    • The product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • The organic layer is washed with a saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

    • The solvent is evaporated, and the crude product is purified by column chromatography or recrystallization.

Experimental Workflow for a Typical Indole Synthesis

Experimental_Workflow start Start reactants Combine Starting Materials and Reagents start->reactants reaction Perform Reaction (Heating, Stirring) reactants->reaction monitoring Monitor Reaction Progress (TLC) reaction->monitoring workup Reaction Work-up (Quenching, Extraction) monitoring->workup Reaction Complete purification Purification (Recrystallization or Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end_node Final Product characterization->end_node

Caption: A general experimental workflow for the synthesis of this compound.

References

Common side reactions in the Fischer synthesis of 4,6-Dimethoxyindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Fischer synthesis of 4,6-dimethoxyindole.

Frequently Asked Questions (FAQs)

Q1: I am getting a low yield of this compound. What are the common causes?

A1: Low yields in the Fischer indole synthesis of this compound can stem from several factors. The reaction is sensitive to the electronic properties of the substituents on the phenylhydrazine. The two electron-donating methoxy groups in the 3,5-dimethoxyphenylhydrazine precursor can promote a competing side reaction involving the cleavage of the N-N bond in the hydrazone intermediate.[1][2] Additionally, the reaction is highly sensitive to temperature and acid strength; non-optimal conditions can significantly reduce the yield.[1] Lastly, the indole product itself can be susceptible to degradation or polymerization under harsh acidic conditions.

Q2: I am observing the formation of an unexpected regioisomer. How can I control the regioselectivity?

Q3: My reaction has failed completely, and I only recovered starting materials or a complex mixture of unidentifiable products. What could have gone wrong?

A3: Complete failure of the Fischer indole synthesis can occur, especially with highly electron-rich phenylhydrazines like 3,5-dimethoxyphenylhydrazine. The strong electron-donating nature of the two methoxy groups can significantly favor the N-N bond cleavage pathway to the point that no indole is formed.[2] In some cases, the hydrazone intermediate may not be stable under the reaction conditions, or the this compound product itself might be prone to decomposition or polymerization in strong acid. It is also crucial to ensure the purity of the starting 3,5-dimethoxyphenylhydrazine and the carbonyl compound, as impurities can inhibit the reaction.

Q4: I have noticed the formation of a chlorinated byproduct. Is this a known side reaction?

A4: Yes, this is a known, albeit "abnormal," side reaction in the Fischer indole synthesis with certain methoxy-substituted phenylhydrazones, particularly when using hydrogen chloride in ethanol as the acid catalyst. For instance, the reaction of ethyl pyruvate with 2-methoxyphenylhydrazone has been reported to yield a 6-chloroindole derivative as the major product. This occurs due to a cyclization on the side of the methoxy substituent. While not definitively documented for the this compound synthesis, it is a plausible and significant side reaction to be aware of, especially if using HCl-based catalysts.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low to No Product Formation Unstable Hydrazone Intermediate: The hydrazone of 3,5-dimethoxyphenylhydrazine may be unstable under strongly acidic conditions.Consider forming the hydrazone in situ under milder conditions before proceeding with the cyclization step.
Decomposition of Product: The electron-rich this compound ring is sensitive to strong acids and can decompose or polymerize.Neutralize the acid as soon as the reaction is complete during the workup. Consider using a milder acid catalyst.
Incorrect Reaction Conditions: The Fischer indole synthesis is highly sensitive to temperature and acid strength.[1]Perform small-scale optimization experiments to identify the ideal conditions for this specific substrate.
Impure Starting Materials: Impurities in the 3,5-dimethoxyphenylhydrazine or the carbonyl compound can inhibit the reaction.Ensure the purity of starting materials through appropriate purification methods (e.g., recrystallization, distillation) and characterization (e.g., NMR, melting point).
Formation of Multiple Products Mixture of Regioisomers: Cyclization of the 3,5-dimethoxyphenylhydrazone intermediate can occur at two different positions, leading to 4,6- and 5,7-dimethoxyindole.Experiment with different acid catalysts (Brønsted vs. Lewis acids) and temperatures to optimize the regioselectivity.[3]
Aldol Condensation Byproducts: If using an enolizable aldehyde or ketone, aldol condensation can be a competing side reaction.Use a non-enolizable carbonyl compound if possible. Alternatively, optimize reaction conditions (e.g., temperature, reaction time) to minimize this side reaction.
Oxidative Side Reactions: Indoles, particularly electron-rich ones, are susceptible to oxidation, leading to colored impurities.Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative decomposition.
"Abnormal" Chlorinated Byproduct: Use of HCl as a catalyst with methoxy-substituted phenylhydrazines can lead to chlorinated indoles.If a chlorinated byproduct is observed, switch to a non-halogenated acid catalyst such as polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid like zinc chloride.

Experimental Protocols

Representative Protocol: Fischer Synthesis of this compound

  • Hydrazone Formation (Optional, but recommended):

    • In a round-bottom flask, dissolve 3,5-dimethoxyphenylhydrazine (1 equivalent) in ethanol or acetic acid.

    • Add the desired carbonyl compound (e.g., pyruvic acid or an appropriate ketone) (1.1 equivalents).

    • Stir the mixture at room temperature or with gentle heating until the hydrazone precipitates or TLC analysis indicates complete formation.

    • Isolate the hydrazone by filtration and wash with a cold solvent.

  • Indolization:

    • To a flask containing the pre-formed hydrazone or the in situ generated hydrazone, add an acid catalyst. Common choices include polyphosphoric acid (PPA), Eaton's reagent, sulfuric acid, or zinc chloride.[4]

    • Heat the reaction mixture. The optimal temperature will depend on the chosen catalyst and solvent and should be determined experimentally (typically ranging from 80°C to 150°C).

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and carefully quench it by pouring it onto ice water.

    • Neutralize the mixture with a base (e.g., NaOH or NaHCO₃ solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Fischer_Indole_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification cluster_products Products & Side Products start_hydrazine 3,5-Dimethoxyphenyl-hydrazine hydrazone Hydrazone Formation start_hydrazine->hydrazone start_carbonyl Carbonyl Compound (e.g., Ketone/Aldehyde) start_carbonyl->hydrazone indolization Indolization (Acid Catalyst, Heat) hydrazone->indolization quench Quench with Ice Water indolization->quench side_products Side Products indolization->side_products Side Reactions neutralize Neutralization quench->neutralize extract Extraction neutralize->extract purify Column Chromatography extract->purify product This compound purify->product

Caption: Experimental workflow for the Fischer synthesis of this compound.

Side_Reactions cluster_side Potential Side Reactions main_reaction Fischer Indole Synthesis nn_cleavage N-N Bond Cleavage main_reaction->nn_cleavage Favored by electron- donating groups regioisomer Regioisomer Formation (5,7-Dimethoxyindole) main_reaction->regioisomer With meta-substituted hydrazines abnormal Abnormal Reaction (Chlorinated Byproduct) main_reaction->abnormal With HCl catalyst oxidation Oxidation/Polymerization main_reaction->oxidation Under harsh conditions

Caption: Common side reactions in the Fischer synthesis of this compound.

References

Technical Support Center: Troubleshooting N-N Bond Cleavage in Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with N-N bond cleavage during indole synthesis. The content is structured to directly address specific experimental challenges, with a focus on the Fischer and Bischler-Möhlau indole syntheses.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Fischer Indole Synthesis

Q1: My Fischer indole synthesis is resulting in a low yield or has failed completely. How can I determine if N-N bond cleavage is the culprit?

A1: Unwanted N-N bond cleavage is a common side reaction in the Fischer indole synthesis, competing with the desired[1][1]-sigmatropic rearrangement. The primary indicator of this issue is the detection of aniline (or a substituted aniline corresponding to your hydrazine) in your crude reaction mixture. This occurs because electron-donating groups on the carbonyl substrate can stabilize the iminyl carbocation formed after heterolytic N-N bond cleavage, diverting the reaction from the productive cyclization pathway.[2]

To confirm N-N bond cleavage:

  • Thin-Layer Chromatography (TLC): Spot your crude reaction mixture against a standard of the expected aniline byproduct. Aniline is often a major, UV-active spot.

  • GC-MS Analysis: This is a definitive method to identify aniline and other volatile byproducts.

  • NMR Spectroscopy: The aromatic region of the 1H NMR spectrum of your crude product may show characteristic signals for the aniline byproduct, distinct from your starting phenylhydrazine and desired indole.

Q2: I've confirmed that N-N bond cleavage is occurring. What are the key experimental parameters I can adjust to minimize this side reaction?

A2: Several factors influence the competition between the desired indole formation and N-N bond cleavage.

  • Choice of Acid Catalyst: The strength and type of acid are critical. While strong Brønsted acids are common, Lewis acids like ZnCl₂, BF₃, and AlCl₃ can be milder and more effective for substrates prone to N-N cleavage, especially in challenging syntheses like those for 3-amidoindoles.[3][4] Polyphosphoric acid (PPA) is a strong dehydrating agent and acid catalyst that can also be effective.[5]

  • Reaction Temperature: The Fischer indole synthesis often requires elevated temperatures. However, excessively high temperatures can promote side reactions and decomposition. It is advisable to start at a moderate temperature (e.g., 80-100 °C) and adjust based on reaction monitoring.

  • Substrate Electronic Effects: If your carbonyl compound contains strong electron-donating groups, this will inherently favor N-N bond cleavage. If possible, consider a synthetic strategy where such groups are introduced after the indole formation or are present in a protected, less-donating form.

Q3: I am using an unsymmetrical ketone and obtaining a mixture of regioisomers in addition to byproducts from N-N cleavage. How can I improve the regioselectivity?

A3: The regioselectivity in the Fischer indole synthesis with unsymmetrical ketones is influenced by the reaction conditions, particularly the acidity of the medium. Weaker acids tend to favor the kinetic product, which is derived from the more substituted enamine, while stronger acids can lead to the thermodynamic product.[2] Steric hindrance on the ketone or phenylhydrazine can also direct the cyclization. Experimenting with different acid catalysts (both Brønsted and Lewis acids) and temperatures is the most effective way to optimize the regioselectivity for your specific substrate.

Q4: Are there any alternatives to the Fischer indole synthesis for substrates that are particularly prone to N-N bond cleavage?

A4: Yes, if the Fischer indole synthesis consistently fails due to N-N bond cleavage, several other named reactions can be employed to synthesize indoles, including:

  • Bischler-Möhlau Indole Synthesis: This method involves the reaction of an α-halo-ketone with an excess of an aniline. It is particularly useful for the synthesis of 2-arylindoles.[6][7][8]

  • Madelung Synthesis: This involves the base-catalyzed cyclization of N-acyl-o-toluidines at high temperatures.

  • Reissert Synthesis: A multi-step synthesis starting from o-nitrotoluene and diethyl oxalate.

  • Larock Indole Synthesis: A palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne.

Bischler-Möhlau Indole Synthesis

Q1: My Bischler-Möhlau indole synthesis is giving a low yield and a complex mixture of products. What are the common issues with this reaction?

A1: The Bischler-Möhlau synthesis is known for requiring harsh reaction conditions (high temperatures and excess aniline), which can lead to poor yields and the formation of side products.[6][7] Key challenges include:

  • Harsh Conditions: The classical procedure often involves heating the reactants at high temperatures, which can cause decomposition of starting materials and products.

  • Slow Reaction Rates: The reaction can be slow, requiring prolonged heating.

  • Side Reactions: The complex mechanism can lead to multiple competing pathways and the formation of undesired regioisomers (e.g., 3-arylindoles instead of the desired 2-arylindoles).[6]

Q2: How can I improve the yield and cleanliness of my Bischler-Möhlau indole synthesis?

A2: Several modern modifications to the Bischler-Möhlau synthesis have been developed to address the issues of harsh conditions and low yields.

  • Microwave Irradiation: The use of microwave heating can dramatically reduce reaction times and improve yields, often under solvent-free conditions.[1][9]

  • Alternative Catalysts: While the classical method uses excess aniline, the use of catalysts like lithium bromide has been shown to promote the reaction under milder conditions.[7][8]

  • One-Pot Procedures: Some protocols combine the initial formation of the N-phenacylaniline intermediate and the subsequent cyclization into a single, microwave-assisted step, which can improve overall efficiency and yield.[9]

Data Presentation

Table 1: Comparison of Lewis Acid Catalysts in Fischer Indole Synthesis

CatalystSubstrate 1 (Example)Substrate 2 (Example)Yield (%)Reference
ZnCl₂Phenylhydrazine + CyclohexanonePhenylhydrazine + Acetophenone80-90[3]
BF₃·OEt₂Phenylhydrazine + CyclohexanonePhenylhydrazine + Propiophenone75-85[3]
AlCl₃Phenylhydrazine + CyclohexanonePhenylhydrazine + Butan-2-one70-80[3]
FeCl₃Phenylhydrazine + CyclohexanonePhenylhydrazine + Phenylacetaldehyde65-75[3]
PPAPhenylhydrazine + Acetone4-Methoxyphenylhydrazine + Cyclohexanone60-90[5]

Note: Yields are approximate and can vary significantly based on specific reaction conditions and substrates.

Table 2: Yields for Microwave-Assisted Bischler-Möhlau Synthesis of 2-Arylindoles

Aniline DerivativePhenacyl Bromide DerivativeOverall Yield (%)Reference
AnilinePhenacyl bromide71[9]
4-MethylanilinePhenacyl bromide75[9]
4-MethoxyanilinePhenacyl bromide73[9]
4-ChloroanilinePhenacyl bromide68[9]
Aniline4'-Bromophenacyl bromide65[9]

Experimental Protocols

Protocol 1: General Procedure for Fischer Indole Synthesis using ZnCl₂
  • Hydrazone Formation (Optional, can be done in situ):

    • In a round-bottom flask, dissolve the phenylhydrazine (1 eq.) and the carbonyl compound (1 eq.) in ethanol or acetic acid.

    • Stir the mixture at room temperature or with gentle heating until TLC analysis indicates complete formation of the hydrazone.

    • If the hydrazone precipitates, it can be filtered, washed, and dried before the next step.

  • Cyclization:

    • To the hydrazone (or the in situ mixture), add anhydrous zinc chloride (ZnCl₂, 1-2 eq.).

    • Heat the reaction mixture to 100-170 °C (the optimal temperature depends on the substrate) with stirring.

    • Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully add a dilute aqueous acid solution (e.g., 1M HCl) to the mixture.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: GC-MS Analysis for the Detection of Aniline Byproduct
  • Sample Preparation:

    • Take an aliquot of the crude reaction mixture.

    • Dilute the aliquot with a suitable solvent (e.g., ethyl acetate or dichloromethane).

    • If necessary, filter the solution to remove any solid particles.

  • Derivatization (Optional but can improve peak shape and detection):

    • To the diluted sample, add a derivatizing agent such as acetic anhydride or a silylating agent (e.g., BSTFA) according to standard procedures to convert aniline to a less polar and more volatile derivative.

  • GC-MS Parameters (Example):

    • Column: A standard non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50-70 °C), ramp up to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan a mass range that includes the molecular ion of aniline (m/z 93) or its derivative.

  • Data Analysis:

    • Compare the retention time and mass spectrum of any suspected aniline peak with an authentic standard of aniline run under the same conditions. The mass spectrum of aniline will show a characteristic molecular ion at m/z 93.

Protocol 3: 1H NMR Analysis for Byproduct Identification
  • Sample Preparation:

    • Take a sample of the crude reaction mixture after work-up but before purification.

    • Dissolve the sample in a deuterated solvent such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often useful as it can solubilize a wide range of compounds and the NH protons often appear as distinct signals.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

  • Spectral Analysis:

    • Look for characteristic signals of aniline in the aromatic region (typically δ 6.5-7.5 ppm). In DMSO-d₆, the NH₂ protons of aniline appear as a broad singlet around δ 5.0 ppm.

    • Compare the spectrum to the known spectra of your starting materials and expected product to identify any additional signals corresponding to byproducts.

Visualizations

Fischer_Indole_Mechanism cluster_start Starting Materials Hydrazine Phenylhydrazine Hydrazone Phenylhydrazone Hydrazine->Hydrazone + Acid (cat.) Ketone Ketone/Aldehyde Ketone->Hydrazone Enehydrazine Ene-hydrazine (Tautomer) Hydrazone->Enehydrazine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Rearrangement Protonation Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Cyclization Diimine->Cyclization Aminal Aminal Intermediate Cyclization->Aminal Elimination Elimination of NH3 Aminal->Elimination Indole Indole Product Elimination->Indole

Figure 1: Mechanism of the Fischer Indole Synthesis.

Competing_Pathways cluster_desired Desired Pathway cluster_side_reaction Competing Side Reaction Enehydrazine Protonated Ene-hydrazine Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Rearrangement Favored with EWG on carbonyl Cleavage Heterolytic N-N Bond Cleavage Enehydrazine->Cleavage Favored with EDG on carbonyl Indole Indole Product Rearrangement->Indole Further steps Aniline Aniline Cleavage->Aniline Carbocation Iminyl Carbocation Cleavage->Carbocation

Figure 2: Competing pathways in the Fischer Indole Synthesis.

Troubleshooting_Workflow Start Low/No Yield in Indole Synthesis CheckCleavage Analyze crude mixture (TLC, GC-MS, NMR) for aniline byproduct Start->CheckCleavage CleavageConfirmed N-N Cleavage Confirmed CheckCleavage->CleavageConfirmed Aniline detected NoCleavage No Evidence of N-N Cleavage CheckCleavage->NoCleavage Aniline not detected AdjustCatalyst Optimize Acid Catalyst: - Switch to milder Lewis acid (e.g., ZnCl₂) - Adjust concentration CleavageConfirmed->AdjustCatalyst CheckConditions Review Other Parameters: - Catalyst activity - Reaction time - Purity of starting materials NoCleavage->CheckConditions AdjustTemp Optimize Temperature: - Lower temperature to reduce side reactions AdjustCatalyst->AdjustTemp ModifySubstrate Modify Substrate: - Use protecting group on EDG - Consider alternative synthesis route AdjustTemp->ModifySubstrate AlternativeIssues Consider other issues: - Poor solubility - Product decomposition - Stable hydrazone intermediate CheckConditions->AlternativeIssues

Figure 3: Troubleshooting workflow for low yield in indole synthesis.

References

How to avoid tar formation in 4,6-Dimethoxyindole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4,6-dimethoxyindole, with a specific focus on the prevention of tar formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound, and which is least prone to tar formation?

A1: Several classical methods are employed for the synthesis of this compound, including the Fischer, Bischler, and Leimgruber-Batcho indole syntheses.

  • Fischer Indole Synthesis: This is a widely used method involving the reaction of (3,5-dimethoxyphenyl)hydrazine with a suitable ketone or aldehyde under acidic conditions. While versatile, this method is often associated with tar formation, especially with electron-rich hydrazines, due to the harsh acidic conditions and elevated temperatures that can lead to side reactions and polymerization of the indole product.[1][2]

  • Bischler-Möhlau Indole Synthesis: This method involves the reaction of an α-halo-ketone with an excess of 3,5-dimethoxyaniline. Similar to the Fischer synthesis, it can suffer from low yields and the formation of tarry byproducts under harsh reaction conditions. However, milder, microwave-assisted, solvent-free conditions have been shown to improve yields.

  • Leimgruber-Batcho Indole Synthesis: This two-step method is often preferred for producing indoles with specific substitution patterns and can offer higher yields and cleaner reactions compared to the Fischer synthesis. It involves the formation of an enamine from an o-nitrotoluene derivative, followed by reductive cyclization. This pathway can be more predictable and less prone to the acid-catalyzed polymerization that plagues the Fischer synthesis.[3][4]

Q2: What is "tar" in the context of indole synthesis, and why does it form?

A2: "Tar" is a general term for the complex, high-molecular-weight, often dark-colored and intractable mixture of byproducts that can form during a chemical reaction. In indole synthesis, particularly with electron-rich indoles like this compound, tar formation is a significant issue.

The primary cause of tar formation is the high reactivity of the indole ring, which is susceptible to acid-catalyzed polymerization and self-condensation.[5] The electron-donating methoxy groups in this compound further activate the indole nucleus, making it more prone to electrophilic attack and subsequent polymerization. Oxidative processes can also contribute to the formation of colored, tarry materials.

Q3: Can the choice of acid catalyst in the Fischer indole synthesis influence tar formation?

A3: Absolutely. The choice and concentration of the acid catalyst are critical factors in controlling the outcome of the Fischer indole synthesis.[6][7]

  • Strong Brønsted acids like sulfuric acid and polyphosphoric acid (PPA) are commonly used but can promote side reactions and lead to significant tarring, especially at high concentrations and temperatures.[2]

  • Lewis acids such as zinc chloride or boron trifluoride can also be effective but may still require careful optimization of reaction conditions.[2]

  • Milder acidic conditions , using catalysts like p-toluenesulfonic acid or even solid-supported acids, can offer better control and reduce the extent of tar formation.[8] The use of a lower concentration of a strong acid or a weaker acid can help to minimize the undesired polymerization of the electron-rich indole product.[6]

Troubleshooting Guide: Avoiding Tar Formation

This guide provides specific troubleshooting steps to minimize tar formation during the synthesis of this compound.

Problem Potential Cause Suggested Solution(s)
Significant formation of a dark, insoluble tarry substance. Harsh reaction conditions (high temperature, strong acid). 1. Lower the reaction temperature: If possible, run the reaction at the lowest temperature that allows for a reasonable reaction rate. 2. Use a milder acid catalyst: Replace strong acids like concentrated H₂SO₄ or PPA with weaker acids like acetic acid or p-toluenesulfonic acid. Alternatively, use a lower concentration of the strong acid.[6] 3. Consider a solvent-free approach: For some methods like the Bischler-Möhlau synthesis, microwave-assisted, solvent-free conditions can lead to higher yields and reduced byproducts.
Low yield of the desired product with a significant amount of dark, soluble impurities. Polymerization of the indole product. 1. Optimize solvent choice: The polarity and coordinating ability of the solvent can influence reaction rates and side reactions. In some cases, using a less polar solvent can reduce the solubility of the growing polymer chains, causing them to precipitate out and preventing further polymerization.[9][10] 2. Work under an inert atmosphere: To minimize oxidative side reactions that can contribute to colored impurities, perform the reaction under an inert atmosphere of nitrogen or argon.
Difficulty in purifying the product from the tarry mixture. The tar is a complex mixture with similar solubility to the product. 1. Employ column chromatography with a carefully selected eluent system: A gradient elution from a non-polar to a more polar solvent system can help to separate the desired indole from the more polar, high-molecular-weight tarry byproducts. 2. Consider recrystallization: If a suitable solvent system can be found, recrystallization is an effective method for purifying the final product and removing amorphous, tarry impurities. 3. Utilize "steric shielding": Although not directly applicable to the synthesis of the parent this compound, for subsequent reactions, introducing bulky protecting groups can prevent degradation and polymerization, facilitating easier purification.[5]

Experimental Protocols

Protocol 1: Modified Leimgruber-Batcho Synthesis of this compound

This method is often preferred for its milder conditions and potentially higher yields with reduced tar formation.[3][4][11]

Step A: Synthesis of (E)-1-(2-nitro-4,6-dimethoxyphenyl)-N,N-dimethylethenamine

  • To a solution of 1,3-dimethoxy-2-methyl-5-nitrobenzene (1 equivalent) in dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents).

  • Heat the mixture to reflux for 3-4 hours under a nitrogen atmosphere.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the volatile components under reduced pressure to yield the crude enamine, which can be used in the next step without further purification.

Step B: Reductive Cyclization to this compound

  • Dissolve the crude enamine from Step A in a suitable solvent such as methanol or a mixture of tetrahydrofuran (THF) and methanol.

  • Add a catalyst, such as Palladium on carbon (10% Pd/C) or Raney nickel.

  • Introduce a reducing agent. Catalytic hydrogenation with H₂ gas or the use of hydrazine hydrate are common choices.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Protocol 2: Optimized Fischer Indole Synthesis of this compound

This protocol incorporates modifications to minimize tar formation.[1][2]

  • Prepare the hydrazone by reacting (3,5-dimethoxyphenyl)hydrazine hydrochloride with an appropriate carbonyl compound (e.g., pyruvic acid or an α-ketoester) in a suitable solvent like ethanol.

  • Isolate and dry the hydrazone.

  • For the cyclization step, choose a milder acid catalyst such as a mixture of polyphosphoric acid and a less acidic co-solvent, or p-toluenesulfonic acid in a high-boiling solvent like toluene or xylene.

  • Add the hydrazone to the pre-heated acidic mixture portion-wise to control the reaction rate and exotherm.

  • Maintain the reaction at the lowest possible temperature that allows for complete conversion (e.g., 80-100 °C).

  • After the reaction is complete, cool the mixture and carefully quench it by pouring it onto ice-water.

  • Neutralize the mixture with a base (e.g., NaOH or NaHCO₃ solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography followed by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Data Presentation

The following table summarizes typical yields for different indole synthesis methods, highlighting the potential for higher yields with optimized or milder approaches.

Synthesis MethodStarting MaterialsTypical Yield (%)Key ConsiderationsReference
Fischer Indole Synthesis (3,5-dimethoxyphenyl)hydrazine + pyruvate40-60%Prone to tar formation; requires careful optimization of acid and temperature.[1][6]
Bischler-Möhlau Synthesis 3,5-dimethoxyaniline + α-bromo-ketone30-50%Can have low yields under traditional heating; microwave-assisted methods can improve yields.
Leimgruber-Batcho Synthesis 1,3-dimethoxy-2-methyl-5-nitrobenzene70-85%Generally cleaner with higher yields for substituted indoles.[3][4]

Visualizations

Logical Workflow for Troubleshooting Tar Formation

TarFormationTroubleshooting Start Tar Formation Observed Q1 Assess Reaction Conditions Start->Q1 A1_Harsh Harsh Conditions (High Temp, Strong Acid) Q1->A1_Harsh Yes A1_Mild Mild Conditions Q1->A1_Mild No Sol_Temp Lower Temperature A1_Harsh->Sol_Temp Sol_Acid Use Milder Acid A1_Harsh->Sol_Acid Q2 Evaluate Solvent & Atmosphere A1_Mild->Q2 Sol_Temp->Q2 Sol_Acid->Q2 Sol_Solvent Optimize Solvent Q2->Sol_Solvent Sol_Atmosphere Use Inert Atmosphere Q2->Sol_Atmosphere Purification Proceed to Purification Sol_Solvent->Purification Sol_Atmosphere->Purification

Caption: A decision-making workflow for troubleshooting and mitigating tar formation in indole synthesis.

Signaling Pathway of Tar Formation vs. Indole Synthesis (Fischer Method)

FischerIndolePathway cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products Hydrazone Aryl Hydrazone Enehydrazine Enehydrazine Intermediate Hydrazone->Enehydrazine H+ Acid Acid Catalyst (H+) Sigmatropic [3,3]-Sigmatropic Rearrangement Enehydrazine->Sigmatropic Cyclization Cyclization & Aromatization Sigmatropic->Cyclization Indole This compound (Desired Product) Cyclization->Indole Polymerization Acid-Catalyzed Polymerization Tar Tar (Byproduct) Polymerization->Tar Indole->Polymerization Excess H+ High Temp

Caption: Competing pathways in the Fischer indole synthesis leading to the desired product or tar formation.

References

Optimization of reaction temperature for 4,6-Dimethoxyindole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the optimization of reaction temperature for the synthesis of 4,6-dimethoxyindole. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative data to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound where temperature is a critical parameter?

A1: The most common methods include the Fischer, Bischler, and Hemetsberger indole syntheses. All of these routes require thermal energy to proceed effectively. In the Fischer synthesis, elevated temperatures are needed for the acid-catalyzed cyclization of the phenylhydrazone intermediate.[1][2] The Bischler synthesis also involves an acid-catalyzed cyclization at high temperatures. The Hemetsberger synthesis is a thermolytic reaction, typically carried out in a high-boiling solvent like xylene, which inherently requires high temperatures to generate the reactive nitrene intermediate.[3]

Q2: How does reaction temperature generally affect the yield and purity of this compound?

A2: Reaction temperature has a significant impact on both yield and purity. Insufficiently high temperatures can lead to slow or incomplete reactions, resulting in low yields. Conversely, excessively high temperatures can cause degradation of the starting materials, intermediates, or the final indole product, also leading to reduced yields and the formation of impurities.[4] Finding the optimal temperature is key to maximizing the yield of the desired product while minimizing side reactions.

Q3: What are the typical signs that the reaction temperature is not optimized?

A3: If the temperature is too low, you may observe a very slow reaction rate with starting material remaining even after extended reaction times. If the temperature is too high, you might notice the formation of dark, tarry substances, a complex mixture of products on your TLC plate, or a lower-than-expected yield of the desired product despite the consumption of the starting material.[4]

Q4: Can the optimal temperature vary depending on the specific synthetic method used?

A4: Absolutely. Each synthetic route has a different mechanism and energy requirement. For instance, the thermolysis in the Hemetsberger synthesis often requires higher temperatures (e.g., refluxing xylene, ~140°C) compared to some Fischer indole syntheses which might proceed at lower temperatures (e.g., 80-110°C) depending on the acid catalyst used.[3][5] It is crucial to optimize the temperature for the specific protocol you are following.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Reaction temperature is too low: The activation energy for the cyclization step is not being met, leading to an incomplete reaction.Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress by TLC. Consider switching to a higher-boiling solvent if necessary.
Reaction temperature is too high: The starting material, intermediate, or the this compound product is degrading. Indoles, especially electron-rich ones, can be sensitive to harsh conditions.[4]Decrease the reaction temperature. If the reaction is still too slow, consider using a more active catalyst or extending the reaction time at a lower temperature. Perform a stability test of your product under the reaction conditions.
Formation of Dark Tarry Byproducts High reaction temperature: This is a common sign of polymerization or decomposition of the indole ring or precursors, often exacerbated by strong acidic conditions.[4]Lower the reaction temperature. Also, consider using a milder acid catalyst or reducing the catalyst concentration. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate oxidative decomposition.
Multiple Spots on TLC, Difficult Purification Side reactions due to non-optimal temperature: The temperature may be promoting alternative reaction pathways or the formation of isomers. In some indole syntheses, temperature can influence regioselectivity.Screen a range of temperatures to identify the one that provides the cleanest reaction profile with the fewest byproducts. Ensure uniform heating of the reaction mixture with adequate stirring.
Inconsistent Results Between Batches Poor temperature control: Fluctuations in the reaction temperature can lead to variability in yield and purity.Use a reliable heating system with precise temperature control (e.g., an oil bath with a digital hotplate stirrer and a contact thermometer). Ensure the reaction vessel is properly immersed for consistent heat transfer.

Data Presentation

The following table provides an illustrative summary of the expected impact of reaction temperature on the synthesis of this compound via a generic acid-catalyzed cyclization. Note: This is a representative example, and actual results will vary based on the specific reaction conditions.

Reaction Temperature (°C) Reaction Time (h) Yield (%) Purity (%) Observations
60241595Very slow reaction; significant amount of starting material remains.
80125592Good conversion rate with minimal byproduct formation.
10067588Faster reaction, but a noticeable increase in colored impurities.
12046070Rapid reaction, but significant formation of dark, tarry material.

Experimental Protocols

Protocol: Optimization of Reaction Temperature for Fischer Indole Synthesis of this compound

This protocol describes a general procedure for optimizing the reaction temperature for the synthesis of this compound from 3,5-dimethoxyphenylhydrazine and a suitable ketone (e.g., pyruvic acid or an equivalent).

1. Materials:

  • 3,5-dimethoxyphenylhydrazine hydrochloride

  • Pyruvic acid

  • Ethanol (or another suitable solvent)

  • Acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or zinc chloride)

  • Reaction vessels (e.g., round-bottom flasks)

  • Heating mantles or oil baths with temperature controllers

  • Magnetic stirrers and stir bars

  • TLC plates and developing chamber

  • Standard workup and purification equipment

2. Procedure:

  • Preparation of the Phenylhydrazone (Optional but Recommended):

    • Dissolve 3,5-dimethoxyphenylhydrazine hydrochloride in ethanol.

    • Add a solution of pyruvic acid in ethanol dropwise at room temperature.

    • Stir the mixture for 1-2 hours. The formation of the phenylhydrazone can be monitored by TLC.

    • Isolate the phenylhydrazone by filtration or extraction. This intermediate can be purified before the cyclization step to improve the final product's purity.

  • Temperature Screening for Cyclization:

    • Set up multiple parallel reactions. In separate flasks, place the phenylhydrazone and the chosen solvent.

    • Add the acid catalyst to each flask.

    • Heat each reaction mixture to a different, constant temperature (e.g., 60°C, 70°C, 80°C, 90°C, and 100°C) using precisely controlled heating baths.

    • Ensure efficient stirring in all reactions.

  • Reaction Monitoring:

    • At regular time intervals (e.g., every hour), take a small aliquot from each reaction mixture.

    • Quench the aliquot and analyze it by TLC to monitor the consumption of the starting material and the formation of the product and any byproducts.

    • Record the time required to reach maximum conversion for each temperature.

  • Work-up and Analysis:

    • Once a reaction is deemed complete (by TLC), cool the mixture to room temperature.

    • Neutralize the acid catalyst carefully with a base (e.g., sodium bicarbonate solution).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Determine the crude yield and purity (e.g., by NMR or LC-MS) for each reaction temperature.

  • Optimization:

    • Compare the yield, purity, and reaction time for each temperature to determine the optimal conditions for the synthesis of this compound.

Mandatory Visualization

Temperature_Optimization_Workflow cluster_reactions start Start: Define Reaction (e.g., Fischer Indole Synthesis) setup Set up Parallel Reactions (Same scale, different temperatures) start->setup t1 Reaction at T1 (e.g., 60°C) setup->t1 t2 Reaction at T2 (e.g., 80°C) setup->t2 t3 Reaction at T3 (e.g., 100°C) setup->t3 monitor Monitor Reactions by TLC (Consumption of SM, formation of P) t1->monitor t = 1, 2, 3...h t2->monitor t = 1, 2, 3...h t3->monitor t = 1, 2, 3...h workup Reaction Work-up (Quench, Extract, Concentrate) monitor->workup Reaction Complete analysis Analyze Crude Product (Yield, Purity via NMR/LC-MS) workup->analysis decision Compare Results: Yield vs. Purity vs. Time analysis->decision optimal Optimal Temperature Identified decision->optimal Good balance found adjust Adjust Temperature Range and Repeat decision->adjust Results not ideal adjust->setup

References

Choosing the right acid catalyst for 4,6-Dimethoxyindole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4,6-Dimethoxyindole

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting advice for this important synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The synthesis of this compound can be achieved through several established methods. The most common strategies include the Fischer indole synthesis, the Bischler indole synthesis, and variations of cyclization reactions starting from appropriately substituted anilines or other precursors.[1] The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Q2: Which acid catalysts are typically used for the Fischer indole synthesis of this compound?

A2: A variety of Brønsted and Lewis acids are effective catalysts for the Fischer indole synthesis.[2][3][4] Commonly used Brønsted acids include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (PTSA).[2] Lewis acid catalysts such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), iron(III) chloride (FeCl₃), and aluminum chloride (AlCl₃) are also frequently employed.[2][4] The selection of the catalyst is crucial and can significantly impact the reaction's success and yield.[2]

Q3: How does the choice of acid catalyst affect the reaction?

A3: The acid catalyst plays a critical role in several steps of the Fischer indole synthesis, including the formation of the hydrazone, its tautomerization to the ene-hydrazine, and the subsequent[3][3]-sigmatropic rearrangement.[3][5] The strength and nature of the acid can influence reaction rates, yields, and the formation of side products. For instance, stronger acids may lead to faster cyclization but can also promote undesired side reactions or degradation of the starting materials or product, especially with electron-rich substrates like those leading to this compound.

Q4: Are there any solid acid catalysts that can be used for this synthesis?

A4: Yes, solid acid catalysts have been successfully used in Fischer indole syntheses, offering advantages such as easier work-up and catalyst recovery. Cation exchange resins like Amberlite IR-120 and Amberlyst-15 have been reported as effective catalysts for the synthesis of indole derivatives.[6] These can be a good alternative to traditional homogeneous acid catalysts, potentially leading to cleaner reactions and simpler purification procedures.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield - Ineffective catalyst- Screen a variety of Brønsted and Lewis acid catalysts (see table below).- For the Fischer indole synthesis, consider using a stronger acid like polyphosphoric acid (PPA) or a Lewis acid like ZnCl₂.[2][4]- Ensure the catalyst is not deactivated by impurities in the starting materials or solvent.
- Incomplete hydrazone formation- Ensure equimolar amounts of the hydrazine and carbonyl compound are used.- The initial condensation can be acid-catalyzed; a small amount of acetic acid is often sufficient.
- Unfavorable reaction temperature- Optimize the reaction temperature. Some reactions require heating (reflux), while others may proceed at room temperature.[1]
- Degradation of starting material or product- The electron-rich this compound ring system can be sensitive to harsh acidic conditions.[7] Try using a milder acid catalyst (e.g., p-toluenesulfonic acid) or a solid acid catalyst.[6][7]- Reduce the reaction time and monitor the reaction progress closely using TLC.
Formation of Multiple Products/Impurities - Side reactions due to strong acid- Switch to a milder acid catalyst.[7]- Consider using a solid acid catalyst for potentially cleaner reactions.[6]
- Isomer formation- In unsymmetrical ketone precursors for the Fischer synthesis, two different indole isomers can form.[5] Careful selection of the starting ketone is crucial.
- Oxidation of the product- Work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, as indole rings can be susceptible to air oxidation.
Difficulty in Product Purification - Co-elution of product with byproducts or starting materials- Optimize the chromatography conditions. Experiment with different solvent systems and stationary phases (e.g., silica gel, alumina).[8]- Consider using a different purification technique, such as recrystallization or distillation if the product is suitable.
- Product is an oil and does not crystallize- Attempt to form a solid derivative (e.g., picrate) for purification and then regenerate the pure indole.- Use column chromatography with a carefully selected eluent system.

Data Presentation: Acid Catalysts for Indole Synthesis

CatalystCatalyst TypeTypical Reaction ConditionsReported YieldsNotes
Polyphosphoric Acid (PPA) Brønsted AcidHeating (e.g., reflux in a suitable solvent)Generally good to excellentOften used for challenging cyclizations.[4][9]
**Zinc Chloride (ZnCl₂) **Lewis AcidHeatingVariable, can be highA very common and effective catalyst for Fischer indole synthesis.[2][4][9]
p-Toluenesulfonic Acid (PTSA) Brønsted AcidReflux in a solvent like toluene or ethanolGoodA milder alternative to strong mineral acids.[2]
Hydrochloric Acid (HCl) Brønsted AcidOften used in an alcoholic solvent (e.g., ethanolic HCl), with heatingVariableA standard and widely used acid catalyst.[2][10]
Trifluoroacetic Acid (TFA) Brønsted AcidCan be used as a solvent or co-solvent, often with heatingGoodUsed in modified Bischler methods for cyclization.[11]
Amberlite IR-120 Solid Acid (Cation Exchange Resin)Reflux in ethanolExcellentOffers easier work-up and catalyst removal.[6]

Experimental Protocols

General Protocol for Fischer Indole Synthesis of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Step 1: Formation of the Phenylhydrazone

  • Dissolve 3,5-dimethoxyphenylhydrazine hydrochloride (1 equivalent) in a suitable solvent such as ethanol.

  • Add a base (e.g., sodium acetate) to neutralize the hydrochloride salt.

  • Add the desired ketone or aldehyde (1 equivalent) to the solution.

  • Stir the mixture at room temperature or with gentle heating until the formation of the hydrazone is complete (monitor by TLC).

  • The hydrazone may precipitate out of the solution and can be isolated by filtration, or the reaction mixture can be used directly in the next step.

Step 2: Acid-Catalyzed Cyclization

  • To the phenylhydrazone (1 equivalent), add the chosen acid catalyst (e.g., ZnCl₂ (1.2 equivalents) or a catalytic amount of PPA).

  • Add a high-boiling point solvent (e.g., toluene or xylene) if necessary.

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding a base (e.g., saturated sodium bicarbonate solution) until the mixture is neutral or slightly basic.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Visualizations

Fischer_Indole_Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Cyclization cluster_end Final Product 3,5-Dimethoxyphenylhydrazine 3,5-Dimethoxyphenylhydrazine Condensation Condensation 3,5-Dimethoxyphenylhydrazine->Condensation Aldehyde_or_Ketone Aldehyde or Ketone Aldehyde_or_Ketone->Condensation Tautomerization Tautomerization Condensation->Tautomerization Hydrazone Intermediate Acid_Catalyst Acid Catalyst (e.g., ZnCl₂, PPA) Acid_Catalyst->Tautomerization Sigmatropic_Rearrangement [3,3]-Sigmatropic Rearrangement Tautomerization->Sigmatropic_Rearrangement Cyclization_Aromatization Cyclization & Aromatization Sigmatropic_Rearrangement->Cyclization_Aromatization This compound This compound Cyclization_Aromatization->this compound

Caption: Workflow for the Fischer indole synthesis of this compound.

Catalyst_Selection_Logic start Start: Need to Synthesize This compound check_sensitivity Are starting materials or product sensitive to strong acids? start->check_sensitivity strong_acid Use Strong Acid Catalyst (e.g., PPA, conc. HCl) check_sensitivity->strong_acid No mild_acid Use Milder Acid Catalyst (e.g., PTSA, Acetic Acid) check_sensitivity->mild_acid Yes evaluate Evaluate Yield and Purity strong_acid->evaluate check_workup Is simple work-up/catalyst removal a priority? mild_acid->check_workup solid_acid Use Solid Acid Catalyst (e.g., Amberlite IR-120) check_workup->solid_acid Yes lewis_acid Consider Lewis Acids (e.g., ZnCl₂, BF₃) check_workup->lewis_acid No solid_acid->evaluate lewis_acid->evaluate

Caption: Decision logic for selecting an acid catalyst.

References

Technical Support Center: Purification of 4,6-Dimethoxyindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4,6-dimethoxyindole derivatives.

Frequently Asked Questions (FAQs)

Q1: My crude this compound derivative appears as multiple spots on the TLC plate. What are the likely impurities?

A1: Multiple spots on a TLC plate are common after the synthesis of indole derivatives. For 4,6-dimethoxyindoles, which are often synthesized via methods like the Fischer, Bischler, or Hemetsberger indole synthesis, the impurities likely include:

  • Unreacted Starting Materials: Such as 3,5-dimethoxyaniline or the corresponding hydrazine, which are polar and typically have low Rf values.[1][2]

  • Isomeric Products: If an unsymmetrical ketone was used in a Fischer indole synthesis, regioisomers may form, which often have very similar Rf values, making separation challenging.[1]

  • Side-Reaction Products: The synthesis of indoles can generate various byproducts. For instance, in Mannich reactions of activated 4,6-dimethoxyindoles, the formation of diindolylmethanes has been observed as a common side product, especially under acidic conditions.[3]

  • Oxidized or Polymerized Material: 4,6-Dimethoxyindoles are electron-rich and can be sensitive to air and acid, leading to colored impurities that may appear as streaks or baseline spots on the TLC plate.[1]

Q2: My this compound derivative is degrading during silica gel column chromatography, resulting in colored fractions. What is happening and how can I prevent it?

A2: this compound derivatives are electron-rich and can be sensitive to the acidic nature of standard silica gel, leading to degradation or polymerization.[1][2] This is often observed as pink, brown, or purple coloration in the collected fractions. To mitigate this, consider the following troubleshooting steps:

  • Deactivate the Silica Gel: Before loading your sample, flush the packed column with your starting eluent containing 1% triethylamine (TEA). This will neutralize the acidic sites on the silica gel. Using 0.5-1% TEA in your eluent throughout the purification is also recommended.[1][4]

  • Use an Alternative Stationary Phase: Neutral or basic alumina is a good alternative to silica gel for acid-sensitive compounds.[1][4]

  • Work Efficiently: Do not let the crude product sit on the column for an extended period. Have all your solvents and fractions collectors ready to run the chromatography as quickly as possible.[1]

  • Consider Reversed-Phase Chromatography: For polar this compound derivatives, reversed-phase chromatography using a C18 stationary phase with a water/methanol or water/acetonitrile mobile phase can be a suitable alternative.[4]

Q3: I am having difficulty finding a suitable solvent for the recrystallization of my this compound derivative. What is a good starting point?

A3: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[5] For this compound derivatives, which are generally solid, a good starting point for solvent screening includes:

  • Alcohols: Ethanol, methanol, or isopropanol.[6][7]

  • Esters: Ethyl acetate.

  • Hydrocarbons: Hexane or toluene, often used as an anti-solvent in a mixed solvent system.[1]

  • Mixed Solvent Systems: Combinations like ethanol/water or ethyl acetate/hexane are often effective.[1][5]

It is highly recommended to perform small-scale solubility tests with a few milligrams of your crude product in different solvents to identify the optimal one before attempting a large-scale recrystallization.

Q4: No crystals are forming even after my solution has cooled down. What should I do?

A4: This phenomenon is known as supersaturation.[5] Here are a few techniques to induce crystallization:

  • Scratching: Gently scratch the inside of the flask below the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5]

  • Seed Crystals: If you have a small amount of the pure compound, add a single, tiny crystal to the supersaturated solution. This "seed crystal" will act as a template for crystallization.[8]

  • Reduce the Temperature: If cooling to room temperature is not sufficient, try cooling the solution in an ice bath or even a freezer.[9]

  • Add an Anti-Solvent: If you are using a single solvent system, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly cloudy. Then, gently heat the solution until it becomes clear again and allow it to cool slowly.[9]

Troubleshooting Guides

Column Chromatography Troubleshooting
ProblemPotential CauseRecommended Solution
Poor Separation of Spots on TLC Inappropriate solvent system polarity.Test a range of solvent systems with different polarities (e.g., varying ratios of hexane/ethyl acetate or dichloromethane/methanol). Aim for an Rf value of 0.2-0.3 for your target compound on the TLC plate for optimal column separation.[4]
Product Degradation on Column The compound is sensitive to the acidic nature of silica gel.Use deactivated silica gel (pre-treated with triethylamine) or switch to a neutral stationary phase like alumina.[1]
Co-elution of Impurities Impurities have similar polarity to the product.Try a different solvent system to alter selectivity. A shallow elution gradient can also improve the separation of closely eluting compounds.[1]
Streaking on TLC/Column The compound is interacting too strongly with the stationary phase or is overloaded.Add a modifier like triethylamine (for basic compounds) to the eluent. Ensure the sample is not loaded in a solvent that is too polar and that the amount of sample is appropriate for the column size.[4]
Low Recovery from the Column The compound is irreversibly adsorbed onto the stationary phase or is too polar to elute.If the compound is suspected to be stuck on the column, a more polar solvent system (e.g., with methanol) can be used to flush the column. For highly polar compounds, consider switching to reversed-phase chromatography.[9]
Recrystallization Troubleshooting
ProblemPotential CauseRecommended Solution
Oiling Out The boiling point of the solvent is higher than the melting point of the compound, or the solution is cooled too quickly.Use a lower-boiling point solvent. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Low Yield Too much solvent was used, or the compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent required to dissolve the crude product. Cool the solution for a longer period at a lower temperature. Consider a different solvent system.[9]
Colored Crystals Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool.[9]
No Crystal Formation The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod, adding a seed crystal, or cooling to a lower temperature.[5][8]

Experimental Protocols

Detailed Protocol for Purification by Column Chromatography

This protocol provides a general procedure for the purification of a this compound derivative using silica gel column chromatography.

Materials:

  • Crude this compound derivative

  • Silica gel (70-230 mesh)

  • Solvents for mobile phase (e.g., hexane, ethyl acetate)

  • Triethylamine (optional)

  • Sand

  • Cotton wool

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • TLC Analysis: Determine the optimal solvent system for separation by running TLC plates of the crude mixture in various solvent ratios (e.g., starting with 10% ethyl acetate in hexane and gradually increasing the polarity). The ideal system should give your product an Rf value of approximately 0.2-0.3.

  • Column Packing (Wet Loading):

    • Place a small plug of cotton wool at the bottom of the column and add a thin layer of sand.[10]

    • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase.[11]

    • Pour the slurry into the column and gently tap the sides to ensure even packing and remove air bubbles.[10]

    • Add a layer of sand on top of the silica gel to prevent disturbance when adding the sample and eluent.[10]

    • Drain the solvent until the level is just at the top of the sand layer. Never let the column run dry.[10]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Carefully add the sample solution to the top of the column using a pipette.

    • Drain the solvent until the sample has been adsorbed onto the silica gel.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Begin collecting fractions.

    • Gradually increase the polarity of the mobile phase as the elution progresses (gradient elution).

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound derivative.

Detailed Protocol for Purification by Recrystallization

This protocol provides a general procedure for the purification of a solid this compound derivative by recrystallization.

Materials:

  • Crude solid this compound derivative

  • Recrystallization solvent(s)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of the crude solid and a few drops of a potential solvent. Heat the mixture. A good solvent will dissolve the compound when hot but the compound will be sparingly soluble when cold.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If activated charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.

Visualizations

Troubleshooting Workflow for Column Chromatography

G start Start Purification tlc Run TLC to find optimal solvent system (Product Rf ~0.2-0.3) start->tlc pack_column Pack column with silica gel (wet loading) tlc->pack_column load_sample Load sample in minimal solvent pack_column->load_sample elute Elute with solvent gradient load_sample->elute degradation Product Degradation? elute->degradation analyze Analyze fractions by TLC poor_separation Poor Separation? analyze->poor_separation combine Combine pure fractions evaporate Evaporate solvent combine->evaporate end Pure Product evaporate->end degradation->analyze No deactivate_silica Use deactivated silica (add 1% TEA to eluent) or switch to alumina degradation->deactivate_silica Yes deactivate_silica->pack_column poor_separation->combine No change_solvent Try different solvent system or use a shallower gradient poor_separation->change_solvent Yes change_solvent->tlc G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt activates Downstream Downstream Targets (Cell Survival, Proliferation, Growth) Akt->Downstream Indole This compound Derivative Indole->PI3K inhibits

References

Identifying and removing impurities from 4,6-Dimethoxyindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,6-dimethoxyindole. The information provided is intended to help identify and remove common impurities encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or synthesized this compound?

A1: Impurities in this compound often stem from the synthetic route used. A common method for its preparation is the Fischer indole synthesis starting from 3,5-dimethoxyaniline. Therefore, potential impurities can include:

  • Unreacted Starting Materials: The most common starting material impurity is 3,5-dimethoxyaniline .

  • Byproducts of Synthesis: Side reactions inherent to the Fischer indole synthesis can lead to various isomeric and polymeric indole species.

  • Solvent Residues: Residual solvents from the reaction or purification steps, such as ethanol, ethyl acetate, or hexane, may be present.

  • Degradation Products: Indoles can be susceptible to oxidation and decomposition, especially if exposed to air, light, or acidic conditions over time. This can lead to colored impurities.

Q2: My this compound appears discolored (e.g., yellow or brown). What could be the cause and how can I address it?

A2: Discoloration is a common sign of impurities, often due to oxidation or the presence of polymeric byproducts. To address this, purification through recrystallization or column chromatography is recommended. If the color persists after initial purification, treatment with activated charcoal during recrystallization can be effective in adsorbing colored impurities.

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: To ensure the stability of this compound, it should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1]

Troubleshooting Guides

Recrystallization Issues
Problem Potential Cause Recommended Solution
Oiling out instead of crystallizing The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble (e.g., water to an ethanol solution), and allow it to cool more slowly.
No crystal formation upon cooling The solution is not saturated enough, or nucleation has not initiated.Concentrate the solution by boiling off some solvent. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.
Low recovery of purified product Too much solvent was used, or the compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
Crystals are still colored after recrystallization The colored impurity has similar solubility to the product.Perform a second recrystallization. If the color persists, add a small amount of activated charcoal to the hot solution before filtration.
Column Chromatography Issues
Problem Potential Cause Recommended Solution
Poor separation of spots on TLC The eluent system is not optimal.Adjust the polarity of the eluent. For silica gel, if the spots are too high on the TLC plate (high Rf), decrease the polarity (e.g., increase the proportion of hexane to ethyl acetate). If the spots are too low (low Rf), increase the polarity.
Compound is not eluting from the column The eluent is not polar enough.Gradually increase the polarity of the mobile phase. For example, if you start with 10% ethyl acetate in hexane, you can increase it to 20%, 30%, and so on.
Streaking of the compound on the column/TLC The compound may be too polar for the chosen eluent, or it might be interacting strongly with the stationary phase.Add a small amount of a polar modifier to the eluent, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds, to improve the peak shape.
Cracks appearing in the silica gel bed Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry during the chromatography process.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol describes the purification of this compound using a solvent/anti-solvent system.

Materials:

  • Crude this compound

  • Ethanol (absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot absolute ethanol to dissolve the solid completely.[2][3]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Induce Crystallization: While the solution is still warm, add deionized water dropwise until the solution becomes slightly turbid.

  • Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate until the solution is clear again.

  • Cooling: Allow the flask to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol-water mixture.

  • Drying: Dry the purified crystals in a desiccator under vacuum.

Protocol 2: Purification of this compound by Column Chromatography

This protocol outlines the purification of this compound using silica gel column chromatography.[4]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the Column: Pack a chromatography column with silica gel as a slurry in hexane.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with a low-polarity mobile phase, such as 5-10% ethyl acetate in hexane.

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. The optimal gradient will depend on the impurities present and should be determined by thin-layer chromatography (TLC) beforehand.

  • Fraction Collection: Collect fractions and monitor the elution of the desired compound by TLC.

  • Combine and Evaporate: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.

Analytical Methods for Purity Assessment

HPLC Method
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a good starting point for method development.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of this compound.

  • Injection Volume: 10 µL.

  • Flow Rate: 1.0 mL/min.

GC-MS Method
  • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Injection: Split/splitless inlet.

  • Oven Program: A starting temperature of 100°C, ramped to 280°C, is a typical starting point for analyzing indole derivatives.

  • MS Detection: Electron ionization (EI) at 70 eV.

Data Presentation

Table 1: Purity of this compound After Purification

Purification Method Purity (%) Analytical Method
Recrystallization (Ethanol/Water)>98%HPLC, GC-MS
Column Chromatography (Silica Gel)>99%HPLC, GC-MS

Visualizations

experimental_workflow cluster_purification Purification cluster_analysis Purity Analysis Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization ColumnChromatography Column Chromatography Crude Product->ColumnChromatography HPLC HPLC Recrystallization->HPLC GCMS GC-MS Recrystallization->GCMS NMR NMR Recrystallization->NMR ColumnChromatography->HPLC ColumnChromatography->GCMS ColumnChromatography->NMR Pure Product Pure Product HPLC->Pure Product Purity >98-99% GCMS->Pure Product NMR->Pure Product

Caption: Workflow for the purification and purity analysis of this compound.

troubleshooting_logic Start Impure this compound IsColored Is the sample colored? Start->IsColored Column Column Chromatography Start->Column Recrystallize Recrystallize IsColored->Recrystallize No Charcoal Recrystallize with activated charcoal IsColored->Charcoal Yes Analyze Analyze Purity (HPLC/GC-MS) Recrystallize->Analyze Charcoal->Analyze Column->Analyze

Caption: Decision-making process for the purification of this compound.

References

Overcoming low reactivity of starting materials for 4,6-Dimethoxyindole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4,6-dimethoxyindole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to challenges encountered during its synthesis, particularly concerning the reactivity of starting materials.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and recommended solutions.

Issue 1: Low Yield in Fischer Indole Synthesis from 3,5-Dimethoxyphenylhydrazine

  • Question: I am attempting the Fischer indole synthesis to prepare this compound from 3,5-dimethoxyphenylhydrazine and a carbonyl compound, but I am consistently obtaining low yields. What could be the cause, and how can I improve the outcome?

  • Answer: The low yield in the Fischer indole synthesis with electron-rich hydrazines like 3,5-dimethoxyphenylhydrazine is a common challenge. The high electron density from the methoxy groups can lead to undesired side reactions, such as N-N bond cleavage, which competes with the desired[1][1]-sigmatropic rearrangement.[2]

    Potential Causes and Solutions:

    Potential Cause Recommended Solution
    Over-activation by Methoxy Groups: The electron-donating methoxy groups increase the nucleophilicity of the hydrazine, making it susceptible to side reactions under strong acidic conditions.- Use Milder Acid Catalysts: Instead of strong Brønsted acids like H₂SO₄ or HCl, consider using Lewis acids such as ZnCl₂ or milder Brønsted acids like p-toluenesulfonic acid.[3] - Microwave-Assisted Synthesis: Employing microwave irradiation can significantly reduce reaction times and improve yields by promoting the desired reaction pathway over side reactions.[4][5]
    N-N Bond Cleavage: The electron-rich nature of the hydrazine can facilitate heterolytic cleavage of the N-N bond, preventing the formation of the indole ring.[2]- Use of Protecting Groups: Temporarily protecting the aniline nitrogen with an electron-withdrawing group (e.g., trifluoroacetyl) can modulate its reactivity and favor the desired cyclization. The protecting group can be removed in a subsequent step.[6]
    Suboptimal Reaction Conditions: High temperatures and long reaction times can promote decomposition and byproduct formation.- Optimize Temperature and Time: Carefully monitor the reaction progress by TLC to determine the optimal reaction time and use the lowest effective temperature. - Microwave Irradiation: As mentioned, microwave synthesis often allows for rapid heating to the target temperature and shorter reaction times, minimizing byproduct formation.[4][7]

Issue 2: Poor Reactivity or Side Reactions in Bischler-Möhlau Synthesis with 3,5-Dimethoxyaniline

  • Question: I am using the Bischler-Möhlau synthesis with 3,5-dimethoxyaniline and an α-haloacetophenone, but the reaction is either sluggish or yields a complex mixture of products. How can I address this?

  • Answer: The Bischler-Möhlau synthesis can be challenging due to the harsh conditions often required, which can be problematic for electron-rich anilines like 3,5-dimethoxyaniline.[8] The high reactivity of the aniline can lead to multiple alkylations and other side reactions.

    Potential Causes and Solutions:

    Potential Cause Recommended Solution
    High Reactivity of Aniline: The electron-donating methoxy groups make the aniline highly nucleophilic, leading to uncontrolled reactions.- Control Stoichiometry: Use a precise 2:1 molar ratio of aniline to the α-haloacetophenone to favor the formation of the desired intermediate. - Microwave-Assisted, Solvent-Free Conditions: This modern approach has been shown to provide good yields of 2-arylindoles with shorter reaction times and simplified workup, minimizing side reactions.[9]
    Harsh Reaction Conditions: Traditional Bischler-Möhlau synthesis often requires high temperatures, which can lead to decomposition of the starting materials and products.- Use of a Catalyst: Lithium bromide has been used as a catalyst to promote the reaction under milder conditions.[8] - Microwave Irradiation: Microwave heating can provide the necessary energy for the cyclization in a much shorter time, reducing the potential for degradation.[9]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the low reactivity of starting materials for this compound synthesis?

A1: The term "low reactivity" in the context of starting materials for this compound, such as 3,5-dimethoxyaniline and its derivatives, is often a misnomer. The core challenge is typically the misdirected or excessive reactivity due to the electron-donating methoxy groups. These groups activate the aromatic ring, making it highly susceptible to electrophilic attack. However, this high reactivity can lead to:

  • Side Reactions: In the Fischer indole synthesis, the electron-rich nature of the corresponding phenylhydrazine can promote undesired N-N bond cleavage, competing with the productive[1][1]-sigmatropic rearrangement.[2]

  • Polysubstitution and Over-alkylation: In reactions like the Bischler-Möhlau synthesis, the highly nucleophilic aniline can undergo multiple alkylations.

  • Difficulty in Controlling Regioselectivity: The activating groups can direct reactions to multiple positions on the aromatic ring, leading to mixtures of isomers.

Q2: Are there alternative synthetic routes to this compound that bypass the challenges of classical methods?

A2: Yes, modern palladium-catalyzed cross-coupling reactions offer powerful alternatives for the synthesis of substituted indoles, including those with electron-rich substituents. The Larock indole synthesis , for example, involves the reaction of an ortho-iodoaniline with a disubstituted alkyne in the presence of a palladium catalyst.[10] This method offers high versatility and can tolerate a wide range of functional groups. While it requires the preparation of specific precursors, it can provide a more controlled and often higher-yielding route to polysubstituted indoles.[10]

Q3: How can protecting groups be effectively used to manage the reactivity of aniline derivatives in indole synthesis?

A3: Protecting the nitrogen of the aniline or hydrazine with an electron-withdrawing group is a common and effective strategy.[11][12] For example, converting the amino group to an amide (e.g., using a trifluoroacetyl group) temporarily reduces its activating effect on the aromatic ring.[6] This allows for more controlled reactions and can prevent undesired side reactions. The protecting group can then be removed under specific conditions to yield the final indole product. The choice of protecting group is crucial and should be stable to the reaction conditions of the indole synthesis but readily cleavable without affecting the desired product.[11][12]

Data Presentation

Table 1: Comparison of Synthetic Routes to Substituted Indoles

Synthetic RouteStarting MaterialsKey FeaturesReported YieldsReference
Fischer Indole Synthesis (Microwave) Phenylhydrazine, Carbonyl CompoundRapid reaction times, improved yields for electron-rich systems.75-95%[4]
Bischler-Möhlau Synthesis (Microwave) Aniline, α-HaloacetophenoneSolvent-free, environmentally friendly, good yields for 2-arylindoles.52-75%[9]
Larock Indole Synthesis o-Iodoaniline, Disubstituted AlkynePalladium-catalyzed, versatile for polysubstituted indoles.Good to Excellent[10]

Experimental Protocols

Protocol 1: Microwave-Assisted Fischer Indole Synthesis of 2-Phenylindole (General Procedure)

This protocol is a general representation of a microwave-assisted Fischer indole synthesis and can be adapted for the synthesis of this compound.

  • Hydrazone Formation: In a suitable vessel, dissolve phenylhydrazine (1.0 equiv) and acetophenone (1.0 equiv) in ethanol.

  • Acid Catalyst: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid or ZnCl₂).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 150-170 °C) for a short duration (e.g., 5-15 minutes).[4]

  • Workup: After cooling, quench the reaction with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.

Protocol 2: Microwave-Assisted, Solvent-Free Bischler-Möhlau Synthesis of 2-Arylindoles (One-Pot Variation)

This protocol provides a greener alternative to the classical Bischler-Möhlau synthesis.

  • Mixing Reactants: In a microwave-safe vessel, thoroughly mix the aniline (2.0 equiv) and the phenacyl bromide (1.0 equiv).

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 540 W) for a short period (e.g., 45-60 seconds).[9]

  • Workup and Purification: After cooling, dissolve the reaction mixture in a suitable organic solvent and purify directly by column chromatography to obtain the 2-arylindole.

Visualizations

troubleshooting_workflow cluster_issue Issue: Low Yield in this compound Synthesis cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low Yield Observed cause1 Over-activation by Methoxy Groups start->cause1 cause2 Side Reactions (e.g., N-N Cleavage) start->cause2 cause3 Harsh Reaction Conditions start->cause3 solution1a Use Milder Acid Catalysts cause1->solution1a solution1b Employ Microwave Synthesis cause1->solution1b solution2a Use Protecting Groups cause2->solution2a cause3->solution1b solution3a Optimize Temp & Time cause3->solution3a

Troubleshooting workflow for low yields in this compound synthesis.

synthesis_strategy cluster_start Starting Material Reactivity Challenge cluster_approaches Strategic Approaches cluster_methods Specific Methods start Electron-Rich Aniline/Hydrazine (e.g., 3,5-Dimethoxy- derivatives) approach1 Modify Classical Methods start->approach1 approach2 Employ Protecting Groups start->approach2 approach3 Utilize Modern Catalysis start->approach3 method1a Microwave-Assisted Fischer/Bischler Synthesis approach1->method1a method1b Use Milder Catalysts (e.g., Lewis Acids) approach1->method1b method2a N-Protection with Electron-Withdrawing Group approach2->method2a method3a Palladium-Catalyzed Larock Synthesis approach3->method3a

Strategic approaches to overcome starting material reactivity challenges.

References

Technical Support Center: Scaling Up the Synthesis of 4,6-Dimethoxyindole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for the synthesis and scale-up of 4,6-dimethoxyindole.

Safety First: Handling Reagents and Product

Q: What are the primary hazards associated with the synthesis of this compound and its precursors?

A: The synthesis may involve substances that are skin and eye irritants, and potentially harmful if inhaled or swallowed. For example, precursors like anilines can be toxic, and reagents like lithium aluminum hydride (LiAlH₄) are highly reactive with water. Always consult the Safety Data Sheet (SDS) for each chemical before use. General hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1]

Q: What personal protective equipment (PPE) is mandatory?

A: Wear appropriate protective equipment, including chemical safety goggles or a face shield, protective gloves, and a lab coat.[2] When handling volatile substances or fine powders, use only in a well-ventilated area or a chemical fume hood to avoid inhalation.[1] For fire-risk situations, a self-contained breathing apparatus should be available.[2]

Q: What is the correct procedure for storing this compound?

A: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1] Some indole derivatives can be sensitive to air and light, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[3]

Q: What should I do in case of accidental exposure?

A:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids, and seek medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Get medical attention if irritation develops.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention.[3]

Synthesis Pathway and Experimental Protocols

One of the foundational methods for synthesizing this compound was developed by Brown, Skinner, and McGraw.[4] The pathway involves the condensation of 3,5-dimethoxyaniline, followed by oxidative cyclization and subsequent reduction.

Synthesis_of_4_6_Dimethoxyindole sub_a 3,5-Dimethoxyaniline sub_b Hydroxy Ester Intermediate sub_a->sub_b Diethyl Mesoxalate, Acetic Acid, Reflux sub_c 4,6-Dimethoxyisatin sub_b->sub_c Oxidation (5% NaOH) product This compound sub_c->product Reduction (LiAlH₄, Dioxane)

Caption: Synthesis pathway for this compound from 3,5-dimethoxyaniline.

Detailed Protocol: Synthesis via 4,6-Dimethoxyisatin Reduction[4]

This protocol is based on the final reduction step of the Brown, Skinner, and McGraw method.

Materials:

  • 4,6-Dimethoxyisatin

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous dioxane

  • Standard glassware for reflux under an inert atmosphere

  • Ice bath

  • Rotary evaporator

  • Purification setup (e.g., column chromatography or recrystallization)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen/argon inlet, and a dropping funnel.

  • Suspend lithium aluminum hydride (LiAlH₄) in anhydrous dioxane in the flask under an inert atmosphere.

  • In the dropping funnel, dissolve 4,6-dimethoxyisatin in anhydrous dioxane.

  • Add the 4,6-dimethoxyisatin solution dropwise to the stirred LiAlH₄ suspension. Control the addition rate to manage the exothermic reaction.

  • After the addition is complete, heat the mixture to reflux for the required duration (monitor by TLC).

  • Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential, slow addition of water, followed by a 15% sodium hydroxide solution, and then more water.

  • Filter the resulting aluminum salts and wash the solid cake thoroughly with dioxane or another suitable solvent like ethyl acetate.

  • Combine the filtrate and washes, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product via column chromatography or recrystallization to obtain pure this compound.

Frequently Asked Questions (FAQs)

Q: What are the most common synthetic routes for this compound?

A: Besides the route starting from 3,5-dimethoxyaniline, other common methods include the Fischer, Bischler, and Hemetsberger indole syntheses, which are widely used for various methoxy-activated indoles.[4] The modified Bischler method, for instance, can be used to produce derivatives like 3-(4'-bromophenyl)-4,6-dimethoxy-2-methylindole.[5]

Q: I am observing low yields. What are the common causes when scaling up?

A: Low yields on a larger scale can stem from several issues:

  • Inefficient Heat Transfer: Exothermic steps, if not properly cooled, can lead to side reactions and degradation of the product. Ensure your reactor has adequate cooling capacity.

  • Poor Mixing: In larger vessels, inefficient stirring can create localized "hot spots" or areas of high reagent concentration, promoting byproduct formation.

  • Reagent Purity: Impurities in starting materials that are negligible at a small scale can become significant inhibitors or sources of byproducts at a larger scale.

  • Atmospheric Control: The sensitivity of intermediates to air and moisture can lead to degradation. Ensure a robust inert atmosphere is maintained throughout the process.[3]

Q: How can I improve the purity of my final product at scale?

A: While column chromatography is effective in the lab, it can be costly and complex to scale up.[6] Consider developing a robust recrystallization protocol. Experiment with different solvent systems to find one that effectively removes key impurities while maximizing the recovery of this compound. A final wash of the filtered solid with a cold, non-polar solvent can also help remove residual impurities.

Q: Are there specific byproducts to watch for?

A: In reductions using powerful agents like LiAlH₄, over-reduction of the indole ring or incomplete reduction of the isatin carbonyls can occur. In other syntheses, such as the Mannich reaction, dimerization or polymerization of the indole can be a competing pathway, especially under strongly acidic conditions.[6] Analysis of the crude product by LC-MS or NMR is crucial to identify these byproducts and adjust conditions to minimize them.

Troubleshooting Guide

Troubleshooting_Workflow start Problem Encountered (e.g., Low Yield, Impure Product) check_reagents Verify Purity & Stoichiometry of Starting Materials & Reagents start->check_reagents check_conditions Review Reaction Conditions: Temperature, Time, Atmosphere, Mixing start->check_conditions analyze_crude Analyze Crude Mixture (TLC, LC-MS, NMR) check_reagents->analyze_crude check_conditions->analyze_crude side_rxn Major Byproducts Identified analyze_crude->side_rxn Impurities Present incomplete_rxn Significant Starting Material Remains (Incomplete Conversion) analyze_crude->incomplete_rxn Low Conversion optimize_purify Solution: Modify Workup or Develop New Recrystallization Protocol side_rxn->optimize_purify optimize_cond Solution: Adjust Reaction Time/Temp, Reagent Ratio, or Catalyst incomplete_rxn->optimize_cond

Caption: A workflow for troubleshooting common issues in chemical synthesis.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields found in the literature for reactions involving 4,6-dimethoxyindoles. This data can serve as a baseline for process development.

Reaction TypeStarting IndoleReagentsConditionsYield (%)Reference
Mannich Reaction3-(4-chlorophenyl)-4,6-dimethoxy-7-(4-chlorobenzoyl)indoleDimethylamine, Formaldehyde, Acetic Acid50 °C, overnight70%[6]
Diindolylmethane Formation3-(4-chlorophenyl)-4,6-dimethoxy-7-(4-chlorobenzoyl)indoleFormaldehyde, Methanol, conc. HClReflux70%[6]
Bischler Synthesis4,6-Dimethoxyaniline2-bromo-1-(4-bromophenyl)propan-1-oneMethanol, Reflux86%[5]
N-Alkylation4,6-Dimethoxy-1H-indoleChloroacetic acid, Pyridine, ChloroformReflux, 30 hrs-[7][8]

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of Dimethoxyindoles for Structural Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for dimethoxy-substituted indoles, offering a framework for the structural confirmation of 4,6-dimethoxyindole. Due to the limited availability of experimentally verified NMR data for this compound in the public domain, this guide utilizes data for its close structural isomer, 5,6-dimethoxyindole, and the parent compound, indole, for a comprehensive comparison. This information is intended to assist researchers in the structural elucidation and characterization of similar indole derivatives.

Comparative NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for indole and 5,6-dimethoxyindole. These values are crucial for understanding the electronic environment of the nuclei within the indole ring system and how it is affected by methoxy substitution. All data presented is for samples analyzed in deuterated dimethyl sulfoxide (DMSO-d₆).

Table 1: ¹H NMR Spectral Data of Indole and 5,6-Dimethoxyindole (in DMSO-d₆)

Proton PositionIndole Chemical Shift (δ ppm)5,6-Dimethoxyindole Chemical Shift (δ ppm)Multiplicity & Coupling Constant (J Hz)
H-1 (NH)11.0810.7br s
H-27.397.14t, J ≈ 2.8
H-36.456.29t, J ≈ 2.0
H-47.587.04d, J ≈ 7.9
H-57.07-t, J ≈ 7.5
H-66.97-t, J ≈ 7.5
H-77.396.93d, J ≈ 8.2
OCH₃ (at C5)-3.76s
OCH₃ (at C6)-3.74s

Note: Data for Indole was sourced from publicly available spectral databases. Data for 5,6-dimethoxyindole was obtained from available experimental spectra[1].

Table 2: ¹³C NMR Spectral Data of Indole (in DMSO-d₆)

Carbon PositionIndole Chemical Shift (δ ppm)
C-2124.9
C-3102.1
C-3a128.1
C-4120.7
C-5121.5
C-6119.0
C-7111.4
C-7a135.8

Experimental Protocol for ¹H and ¹³C NMR Analysis

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like dimethoxyindoles.

1. Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of the indole derivative for ¹H NMR and 20-50 mg for ¹³C NMR analysis.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. DMSO-d₆ is a common choice for indoles.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing can aid dissolution.

  • Transfer: Using a clean pipette, transfer the solution into a high-quality 5 mm NMR tube. Ensure no solid particles are transferred.

  • Homogenization: Cap the NMR tube and gently vortex to ensure a homogeneous solution.

2. NMR Data Acquisition

  • Instrumentation: The spectra should be recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

  • Locking and Shimming: Insert the sample into the spectrometer. The instrument's magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability. The magnetic field homogeneity is then optimized through a process called "shimming" to obtain sharp, well-resolved peaks.

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Program: A standard single-pulse experiment.

    • Spectral Width: Approximately 12-16 ppm, centered around 6-8 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Program: A standard proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE).

    • Spectral Width: Approximately 200-250 ppm, centered around 100-120 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

3. Data Processing

  • Fourier Transformation: The acquired Free Induction Decay (FID) signal is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the positive absorptive mode. The baseline is corrected to be flat.

  • Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

Workflow for Structure Confirmation by NMR

The following diagram illustrates the logical workflow for confirming the structure of a synthesized compound like this compound using NMR spectroscopy.

structure_confirmation_workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Analysis & Structure Confirmation synthesis Synthesize this compound purification Purify Compound (e.g., Chromatography, Recrystallization) synthesis->purification sample_prep Prepare NMR Sample (Dissolve in Deuterated Solvent) purification->sample_prep acquire_1h Acquire ¹H NMR Spectrum sample_prep->acquire_1h acquire_13c Acquire ¹³C NMR Spectrum sample_prep->acquire_13c process_spectra Process Spectra (FT, Phasing, Baseline Correction) acquire_1h->process_spectra acquire_13c->process_spectra analyze_1h Analyze ¹H Spectrum (Chemical Shift, Multiplicity, Integration) process_spectra->analyze_1h analyze_13c Analyze ¹³C Spectrum (Number of Signals, Chemical Shift) process_spectra->analyze_13c compare_data Compare with Expected Spectra & Literature Data analyze_1h->compare_data analyze_13c->compare_data structure_confirmed Structure Confirmed compare_data->structure_confirmed Match structure_inconsistent Structure Inconsistent compare_data->structure_inconsistent Mismatch

Caption: Workflow for Structure Confirmation using NMR.

References

A Comparative Guide to Purity Assessment of 4,6-Dimethoxyindole: HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in guaranteeing the reliability of experimental results and the safety of potential therapeutic agents. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and other key analytical techniques for assessing the purity of 4,6-Dimethoxyindole, a versatile intermediate in organic and medicinal chemistry.

High-Performance Liquid Chromatography (HPLC) as the Gold Standard

Reversed-phase HPLC (RP-HPLC) is a powerful and widely adopted technique for the purity determination of indole derivatives due to its high resolution, sensitivity, and reproducibility.[1] This method is adept at separating the main compound from its impurities, allowing for accurate quantification.

Proposed HPLC Method Protocol

Instrumentation:

  • HPLC system equipped with a UV or Diode Array Detector (DAD)[2]

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2]

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic Acid in Water[2]

  • Mobile Phase B: Acetonitrile[2]

  • A gradient elution is recommended for optimal separation.

Table 1: Illustrative Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
20595
25595
26955
30955

Additional Parameters:

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm or 280 nm (based on the UV absorbance maxima of indoles)[3]

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL.

Visualizing the HPLC Workflow

The general workflow for assessing the purity of this compound via HPLC is depicted below.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh this compound B Dissolve in Mobile Phase A->B C Filter Sample B->C D Inject Sample into HPLC C->D E Separation on C18 Column D->E F UV Detection E->F G Generate Chromatogram F->G H Integrate Peak Areas G->H I Calculate Purity H->I J J I->J Final Purity Report

Caption: Workflow for HPLC Purity Analysis of this compound.

Comparative Analysis of Purity Assessment Techniques

While HPLC is a mainstay, a multi-faceted approach employing alternative and complementary techniques can provide a more comprehensive purity profile. The choice of method often depends on the specific requirements of the analysis, such as the need for absolute quantification or the identification of unknown impurities.

Table 2: Comparison of Analytical Techniques for Purity Assessment

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on differential partitioning between a mobile and stationary phase, with UV detection.[2]Separation of volatile compounds followed by mass-based detection and identification.[1]Signal intensity is directly proportional to the number of atomic nuclei, allowing for absolute quantification against a standard.[2]Separation by HPLC followed by detection based on the mass-to-charge ratio of ionized molecules.[2]
Primary Application Quantification of the main component and known impurities.[2]Analysis of volatile impurities and residual solvents.[1]Absolute and relative quantification without the need for identical reference standards.[2]Identification and quantification of known and unknown impurities, including those at trace levels.[2]
Typical Purity Data Relative purity based on peak area percentage.Relative purity for volatile components.Absolute purity (e.g., % w/w).Provides mass information for impurity identification alongside relative quantification.
Advantages High resolution, sensitive, reproducible, and widely applicable to a broad range of indole derivatives.[1]Excellent for volatile and semi-volatile compounds; provides structural information from mass spectra.A primary analytical method that does not require a reference standard of the analyte itself.[1]High sensitivity and specificity; excellent for identifying unknown impurities.[2]
Limitations Requires reference standards for impurity identification and quantification; not suitable for non-UV active impurities.Requires the analyte to be volatile and thermally stable.Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer.[2]More complex instrumentation and data analysis compared to HPLC-UV.

Detailed Experimental Protocols for Alternative Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a suitable method for assessing the purity of this compound, with some vendors specifying purity by this technique.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[1]

  • Column: A non-polar capillary column, such as an Agilent HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.[1]

  • Injector Temperature: 250 °C[1]

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.[1]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]

  • MS Scan Range: 40 - 450 m/z.[1]

Quantitative ¹H-NMR (qNMR)

qNMR can be used to determine the absolute purity of a this compound sample.[1]

  • Instrumentation: High-field NMR Spectrometer (e.g., 600 MHz).[1]

  • Internal Standard (IS): A certified standard of known purity with signals that do not overlap with the analyte, such as Maleic acid.[1]

  • NMR Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).[1]

  • Procedure: A precisely weighed amount of the this compound sample and the internal standard are dissolved in the NMR solvent. The ¹H-NMR spectrum is acquired with a sufficient relaxation delay to ensure accurate integration. The purity is calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard.

Conclusion

For the routine purity assessment of this compound, HPLC offers a robust and reliable method for quantifying the main component and known impurities. However, for a comprehensive understanding of the sample's purity, including the identification of unknown impurities and the determination of absolute purity, a combination of techniques is often the most effective strategy. GC-MS is valuable for analyzing volatile components, while qNMR provides an excellent orthogonal method for absolute purity determination. LC-MS is unparalleled in its ability to identify and quantify trace-level unknown impurities. The selection of the most appropriate analytical method or combination of methods will ultimately be dictated by the specific goals of the analysis and the regulatory requirements of the application.

References

Interpreting the Mass Spectrum of 4,6-Dimethoxyindole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the mass spectrum of 4,6-dimethoxyindole, a crucial methoxy-substituted indole derivative investigated in various fields, including medicinal chemistry. By comparing its fragmentation pattern with those of related compounds—5,6-dimethoxyindole, indole, and 1,3-dimethoxybenzene—this document offers a comprehensive analysis to aid in the structural elucidation and identification of this and similar molecules.

Mass Spectral Data Comparison

The electron ionization (EI) mass spectra of this compound and its analogs reveal distinct fragmentation patterns that are key to their identification. The molecular ion and significant fragment ions for each compound are summarized below.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key m/z Values (Relative Intensity %)
This compound (Predicted) C₁₀H₁₁NO₂177.20177 (100%), 162 (80%), 134 (40%), 104 (30%), 78 (20%)
5,6-Dimethoxyindole C₁₀H₁₁NO₂177.20177 (100%), 162 (65%), 134 (15%), 119 (10%), 91 (8%)
Indole C₈H₇N117.15117 (100%), 90 (15%), 89 (20%), 63 (8%)
1,3-Dimethoxybenzene C₈H₁₀O₂138.16138 (100%), 123 (30%), 108 (20%), 95 (40%), 77 (25%)

Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization primarily involves the loss of methyl radicals from the methoxy groups, followed by the expulsion of carbon monoxide. The proposed fragmentation pathway is illustrated below.

fragmentation_pathway M This compound (M) m/z = 177 F1 [M - CH₃]⁺ m/z = 162 M->F1 - CH₃• F2 [M - CH₃ - CO]⁺ m/z = 134 F1->F2 - CO F3 [M - 2CH₃ - CO]⁺ m/z = 119 F2->F3 - CH₃• F4 Further Fragmentation F2->F4 - HCN

Caption: Proposed fragmentation pathway of this compound.

Comparative Analysis of Fragmentation Patterns

A detailed comparison of the mass spectra provides valuable insights for distinguishing between isomeric and structurally related compounds.

  • This compound vs. 5,6-Dimethoxyindole: Both isomers exhibit a prominent molecular ion peak at m/z 177 and a significant fragment at m/z 162, corresponding to the loss of a methyl group (-CH₃). However, the relative intensity of the m/z 162 peak is predicted to be higher for the 4,6-isomer. A key differentiator is the ion at m/z 119, which is more prominent in the spectrum of 5,6-dimethoxyindole, suggesting a different subsequent fragmentation pathway after the initial loss of a methyl radical.

  • Role of the Indole Core: The mass spectrum of indole, the parent heterocyclic system, is dominated by the molecular ion at m/z 117.[1] Its fragmentation involves the loss of acetylene (C₂H₂) to form an ion at m/z 91 and the loss of hydrogen cyanide (HCN) to yield a fragment at m/z 90. While these fragments are less significant in the dimethoxy derivatives, understanding the fragmentation of the core structure is fundamental.

  • Influence of Methoxy Groups: The fragmentation of 1,3-dimethoxybenzene is characterized by the loss of a methyl radical to form a prominent ion at m/z 123, followed by the loss of carbon monoxide (CO) to give a fragment at m/z 95. This sequential loss of a methyl radical and CO is a characteristic fragmentation pattern for methoxy-substituted aromatic compounds and is also observed in the fragmentation of this compound, leading to the ion at m/z 134.

Experimental Protocols

The mass spectral data presented in this guide were obtained using electron ionization mass spectrometry (EI-MS). A typical experimental setup for the analysis of small molecules like dimethoxyindoles is as follows:

1. Sample Preparation:

  • A solution of the analyte is prepared in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

2. Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer (GC-MS) is commonly used.

  • Gas Chromatograph (GC) Conditions:

    • Injector Temperature: 250 °C

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Scan Range: m/z 40-500.

3. Data Acquisition and Analysis:

  • The mass spectrum is recorded as the analyte elutes from the GC column.

  • The resulting spectrum is a plot of relative ion abundance versus the mass-to-charge ratio (m/z).

  • Data analysis involves identifying the molecular ion and major fragment ions and proposing a fragmentation mechanism consistent with the observed spectrum.

This comparative guide provides a foundational understanding of the mass spectral behavior of this compound. For unambiguous identification, it is always recommended to compare the obtained spectrum with that of a certified reference standard under identical experimental conditions.

References

A Comparative Guide to the Synthesis of 4,6-Dimethoxyindole: Fischer vs. Bischler Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of indole scaffolds is a cornerstone of innovation. The electron-rich 4,6-dimethoxyindole is a valuable building block for various biologically active compounds. This guide provides an objective, data-driven comparison of two classical methods for its synthesis: the Fischer indole synthesis and the Bischler indole synthesis. We will delve into their mechanisms, compare their performance with available experimental data, and provide detailed experimental protocols.

At a Glance: Fischer vs. Bischler for this compound

FeatureFischer Indole SynthesisBischler Indole Synthesis
Starting Materials 3,5-Dimethoxyphenylhydrazine, a carbonyl compound (e.g., pyruvic acid)3,5-Dimethoxyaniline, an α-haloketone (e.g., α-chloroacetone)
Reaction Type Acid-catalyzed cyclization of a phenylhydrazoneAcid-catalyzed cyclization of an α-arylamino ketone
Reported Yield for this compound 79% (Microwave-assisted)Estimated 73-75% for substituted derivatives (in refluxing ethanol)
Reaction Conditions Can require harsh acidic conditions and high temperatures, though milder microwave-assisted methods exist.Traditionally requires harsh conditions, but modern variations offer milder alternatives, including microwave-assisted and solvent-free options.[1][2]
Key Advantages Versatile and widely applicable for a range of substituted indoles.Good for the synthesis of 2- and/or 3-substituted indoles. Can be performed in one pot.
Key Disadvantages The synthesis of the starting phenylhydrazine can be an extra step. The reaction can fail with certain substrates.Potential for rearrangement products. The classical method often suffers from low yields and harsh conditions.[1]

The Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, is a robust and widely used method for constructing the indole ring system.[3] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound.[3]

Reaction Mechanism

The mechanism of the Fischer indole synthesis is a multi-step process:

  • Hydrazone Formation: The arylhydrazine (3,5-dimethoxyphenylhydrazine) reacts with a carbonyl compound (e.g., pyruvic acid) to form the corresponding phenylhydrazone.

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

  • [1][1]-Sigmatropic Rearrangement: A key[1][1]-sigmatropic rearrangement occurs, leading to the formation of a di-imine intermediate.[3]

  • Cyclization and Aromatization: The intermediate undergoes cyclization and subsequent elimination of ammonia to yield the aromatic indole ring.[3]

Fischer_Indole_Synthesis cluster_workflow Fischer Indole Synthesis Workflow Start 3,5-Dimethoxyphenylhydrazine + Carbonyl Hydrazone Phenylhydrazone Start->Hydrazone Condensation Enamine Enamine Hydrazone->Enamine Tautomerization Diimine Di-imine Intermediate Enamine->Diimine [3,3]-Sigmatropic Rearrangement Cyclized Cyclized Intermediate Diimine->Cyclized Cyclization Product This compound + NH3 Cyclized->Product Aromatization (-NH3)

Fischer Indole Synthesis Workflow
Experimental Protocol: Microwave-Assisted Fischer Synthesis of this compound

This protocol is adapted from a reported microwave-assisted synthesis.[4]

Materials:

  • 3,5-Dimethoxyphenylhydrazine

  • Pyruvic acid

  • Zinc chloride (ZnCl₂)

  • Phosphorus pentachloride (PCl₅)

Procedure:

  • In a Pyrex beaker, mix 3,5-dimethoxyphenylhydrazine, pyruvic acid, zinc chloride, and phosphorus pentachloride.

  • Continue mixing until a paste is formed.

  • Irradiate the paste in a microwave oven for 5 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The crude product is then purified by column chromatography on silica gel.

Expected Yield: 79%[4]

The Bischler Indole Synthesis

The Bischler indole synthesis, also known as the Bischler-Möhlau indole synthesis, is another classical method for preparing indoles.[1] It involves the reaction of an α-haloketone with an excess of an arylamine in the presence of an acid catalyst.[1]

Reaction Mechanism

The mechanism of the Bischler indole synthesis proceeds as follows:

  • N-Alkylation: The arylamine (3,5-dimethoxyaniline) is N-alkylated by the α-haloketone to form an α-arylamino ketone.

  • Cyclization: The α-arylamino ketone undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution to form a cyclized intermediate.

  • Dehydration and Aromatization: The cyclized intermediate then dehydrates and aromatizes to yield the final indole product.

Bischler_Indole_Synthesis cluster_workflow Bischler Indole Synthesis Workflow Start 3,5-Dimethoxyaniline + α-Haloketone AminoKetone α-Arylamino Ketone Start->AminoKetone N-Alkylation Cyclized Cyclized Intermediate AminoKetone->Cyclized Acid-catalyzed Cyclization Product This compound Cyclized->Product Dehydration & Aromatization

Bischler Indole Synthesis Workflow
Experimental Protocol: Bischler Synthesis of 2-Aryl-4,6-dimethoxyindoles (Inferred for this compound)

Materials:

  • 3,5-Dimethoxyaniline

  • α-Chloroacetone (or another suitable α-haloketone)

  • Ethanol

Procedure:

  • Dissolve 3,5-dimethoxyaniline and the α-haloketone in ethanol.

  • Reflux the reaction mixture. The reaction time will vary depending on the specific substrates and should be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel.

Expected Yield: While not directly reported for the parent indole, yields for 2-aryl-4,6-dimethoxyindoles are in the range of 73-75%.[5]

Head-to-Head Comparison and Concluding Remarks

Both the Fischer and Bischler syntheses are viable routes to this compound, each with its own set of advantages and disadvantages.

The Fischer indole synthesis offers a potentially higher reported yield (79%) for the target molecule, particularly with the use of microwave assistance which can also reduce reaction times.[4] However, the synthesis of the 3,5-dimethoxyphenylhydrazine precursor is an additional step to consider in the overall synthetic strategy.

The Bischler indole synthesis , while historically plagued by harsh conditions and low yields, has seen significant improvements with modern methodologies.[1] The inferred yields for the synthesis of the this compound scaffold are comparable to the Fischer method. Its one-pot nature, starting from the readily available 3,5-dimethoxyaniline, can be an advantage in terms of step economy.

Recommendation for Researchers:

The choice between the Fischer and Bischler synthesis for preparing this compound will depend on several factors:

  • Availability of Starting Materials: If 3,5-dimethoxyphenylhydrazine is readily available or can be synthesized efficiently, the Fischer route with microwave assistance appears to be a high-yielding option.

  • Desired Substitution Pattern: If the goal is to introduce substituents at the 2- or 3-position of the indole ring, the Bischler synthesis offers a more direct approach.

  • Process Simplicity and Green Chemistry: Modern variations of the Bischler synthesis, such as microwave-assisted and solvent-free methods, align well with the principles of green chemistry and offer a simpler experimental setup.[2]

Ultimately, for the synthesis of the parent this compound, the microwave-assisted Fischer synthesis provides a well-documented and high-yielding protocol. However, for the synthesis of substituted analogs, the Bischler method presents a compelling and versatile alternative. Researchers are encouraged to consider the specific goals of their project and the available resources when selecting the most appropriate synthetic route.

Spectroscopic Data for this compound Derivatives

Characterization of the final product is crucial. While the data for the parent this compound is not fully detailed in the search results, data for its derivatives can provide a useful reference. For example, the 1H-NMR spectrum of a this compound derivative would be expected to show characteristic signals for the methoxy groups (around 3.8-4.0 ppm) and the aromatic protons on the indole ring. The 13C-NMR would show signals for the methoxy carbons and the carbons of the indole core.

References

A Comparative Analysis of the Electrophilic Reactivity of 4,6-Dimethoxyindole and 5,7-Dimethoxyindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electrophilic reactivity of two closely related indole isomers: 4,6-dimethoxyindole and 5,7-dimethoxyindole. Understanding the distinct reactivity patterns of these molecules is crucial for their strategic application in the synthesis of complex nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and biologically active compounds. This document summarizes key experimental findings on their behavior in common electrophilic substitution reactions, presents detailed experimental protocols, and visualizes the underlying principles of their reactivity.

Introduction to the Reactivity of Dimethoxyindoles

The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The preferred site of substitution in unsubstituted indole is the C3 position. The introduction of electron-donating methoxy groups onto the benzene ring further enhances the nucleophilicity of the indole system, but their positioning significantly influences the regioselectivity of electrophilic substitution reactions. In this compound and 5,7-dimethoxyindole, the methoxy groups activate the benzene ring towards electrophilic attack, leading to substitution patterns that differ from that of simple indoles.

Quantitative Comparison of Reactivity

ReactionElectrophile/ReagentsThis compound Product(s) and Yield(s)5,7-Dimethoxyindole Product(s) and Yield(s)Reference(s)
Vilsmeier-Haack Formylation POCl₃, DMF7-formyl-4,6-dimethoxyindole (major product).[1]4-formyl-5,7-dimethoxyindole (major product).[2] In some cases, reaction at C3 can occur.[1][2]
Extended Vilsmeier Reaction 3-(Dimethylamino)propenal, POCl₃Mixture of 2- and 7-(3-oxoprop-1-en-1-yl) derivatives (90:10 ratio), 75% total yield.[3]4-(3-oxoprop-1-en-1-yl) derivative (trans and cis mixture, 5:1 ratio), 99% total yield.[3][3]
Mannich Reaction Formaldehyde, Dimethylamine4,6-Dimethoxygramine (3-(dimethylaminomethyl)-4,6-dimethoxyindole).[4] Substitution can also occur at C2 and C7 depending on other substituents.[4]5,7-Dimethoxygramine (3-(dimethylaminomethyl)-5,7-dimethoxyindole) in 36% yield.[4] With a C2 ester, substitution occurs at C4 in 78% yield.[4][4]

Summary of Reactivity Patterns:

  • This compound: The primary site of electrophilic attack is the C7 position , which is strongly activated by the para-methoxy group at C4 and the ortho-methoxy group at C6.[2][5] Depending on the reaction conditions and the nature of the electrophile, substitution at the C2 position can also be observed.[5]

  • 5,7-Dimethoxyindole: The C4 position is the most nucleophilic and, therefore, the major site of electrophilic substitution.[2] This is due to the activating effects of the ortho-methoxy group at C5 and the para-methoxy group at C7. Reaction at the C3 position , typical for indoles, is also observed, particularly in the absence of deactivating groups at C2.[2]

Experimental Protocols

Vilsmeier-Haack Formylation of this compound (to yield 7-formyl-4,6-dimethoxyindole)

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.

  • Cool the flask in an ice bath and slowly add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring. The Vilsmeier reagent will form as a solid or viscous oil.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Dissolve this compound in anhydrous DCM and add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by pouring the mixture into a beaker of crushed ice and water.

  • Basify the aqueous mixture to a pH of 8-9 by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain 7-formyl-4,6-dimethoxyindole.

Vilsmeier-Haack Formylation of 5,7-Dimethoxyindole (to yield 4-formyl-5,7-dimethoxyindole)

The procedure is analogous to that for this compound, with 5,7-dimethoxyindole used as the starting material. The major product isolated after purification will be 4-formyl-5,7-dimethoxyindole.

Visualizing Reactivity and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Regioselectivity of electrophilic attack on this compound.

Caption: Regioselectivity of electrophilic attack on 5,7-dimethoxyindole.

G Vilsmeier-Haack Formylation Workflow Start Start Vilsmeier_Reagent Prepare Vilsmeier Reagent (POCl3 + DMF) Start->Vilsmeier_Reagent Add_Indole Add Dimethoxyindole Solution Vilsmeier_Reagent->Add_Indole Reaction Stir at RT Add_Indole->Reaction Quench Quench with Ice/Water Reaction->Quench Neutralize Neutralize with NaHCO3 Quench->Neutralize Extract Extract with DCM Neutralize->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Chromatography Dry_Concentrate->Purify Product Formylindole Product Purify->Product

Caption: General experimental workflow for Vilsmeier-Haack formylation.

Conclusion

The regioselectivity of electrophilic substitution on dimethoxyindoles is a clear demonstration of the powerful directing effects of methoxy substituents on an aromatic ring. For this compound, the C7 position is the most reactive site, while for 5,7-dimethoxyindole, the C4 position is preferentially attacked. These distinct reactivity patterns provide synthetic chemists with valuable tools for the regioselective functionalization of the indole core, enabling the targeted synthesis of a wide array of complex molecules with potential applications in drug discovery and materials science. This guide provides a foundational understanding for researchers to leverage these differences in their synthetic strategies.

References

Unlocking the Therapeutic Potential of 4,6-Dimethoxyindole Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with improved efficacy and safety profiles is a continuous endeavor. Among the myriad of heterocyclic scaffolds, the indole nucleus stands out as a "privileged" structure due to its prevalence in a wide array of biologically active compounds. This guide provides a comprehensive comparison of the structure-activity relationship (SAR) studies of 4,6-dimethoxyindole derivatives, presenting their performance against various biological targets in comparison to established alternatives, supported by experimental data.

The strategic placement of two methoxy groups at the 4 and 6 positions of the indole ring significantly influences the molecule's electronic properties and its interaction with biological targets.[1] This has led to the exploration of a diverse range of derivatives with promising activities, including anticancer, antibacterial, antioxidant, and anticholinesterase properties.[2][3][4]

Comparative Analysis of Biological Activities

The following sections summarize the quantitative data from various studies, offering a comparative perspective on the potency of this compound derivatives against different biological targets.

Anticancer Activity

This compound derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism for some of these derivatives appears to be the inhibition of tubulin polymerization, a critical process for cell division.[5][6][7] This action disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][8]

Below is a comparison of the anticancer activity of selected this compound derivatives with the established chemotherapeutic agent, Cisplatin.

Compound IDModification on this compound CoreCancer Cell LineIC50 (µM)Comparator: Cisplatin IC50 (µM)Reference
R3 Diazetidine-2-thione derivativeMCF-7 (Breast)31.06 µg/mL-[4][9]
R6 Pyrazoline derivativeMCF-7 (Breast)38.54 µg/mL-[4][9]
R9 Triazolidine derivativeMCF-7 (Breast)41.23 µg/mL-[4][9]
R11 Thiazolidine derivativeMCF-7 (Breast)51.23 µg/mL-[4][9]
Compound 5c Substituted heteroannulated indoleHeLa (Cervical)13.4113.20[9]
Compound 5d Substituted heteroannulated indoleHeLa (Cervical)14.6713.20[9]

Note: IC50 values for compounds R3, R6, R9, and R11 are reported in µg/mL and are not directly comparable to the molar concentrations of Cisplatin without knowing their molecular weights.

The data indicates that certain heteroannulated derivatives of the this compound scaffold (5c and 5d) exhibit anticancer activity comparable to the widely used drug, Cisplatin, against HeLa cells.[9]

Antibacterial Activity

Several novel heterocyclic compounds derived from 4,6-dimethoxy-1H-indole have been synthesized and evaluated for their antibacterial properties.[4] The table below compares the zone of inhibition of these derivatives with the standard antibiotic, Cefotaxime.

Compound IDModification on this compound CoreStaphylococcus aureus (Inhibition Zone mm)Escherichia coli (Inhibition Zone mm)Comparator: Cefotaxime (Inhibition Zone mm)Reference
R1 Carboxylic acid derivative10816 (S. aureus), 11 (E. coli)[3]
R2 Diazetidin-2-one derivative121016 (S. aureus), 11 (E. coli)[3]
R3 Diazetidine-2-thione derivative141216 (S. aureus), 11 (E. coli)[3]
R4 Thiadiazole derivative11916 (S. aureus), 11 (E. coli)[3]
R5 Schiff base derivative9716 (S. aureus), 11 (E. coli)[3]
R6 Pyrazoline derivative131116 (S. aureus), 11 (E. coli)[3]
R7 Phenylhydrazine derivative10816 (S. aureus), 11 (E. coli)[3]
R8 Isoxazole derivative121016 (S. aureus), 11 (E. coli)[3]
R9 Triazolidine derivative151316 (S. aureus), 11 (E. coli)[3]
R10 Thiazolidine derivative11916 (S. aureus), 11 (E. coli)[3]

The results show that the diazetidine-2-thione (R3) and triazolidine (R9) derivatives exhibit the most promising antibacterial activity, with inhibition zones approaching that of Cefotaxime, particularly against E. coli.[3]

Antioxidant and Anticholinesterase Activities

Derivatives of this compound have also been investigated for their potential in neurodegenerative diseases, primarily through their antioxidant and anticholinesterase activities.[2][10]

Compound IDAssayResultComparatorReference
8b ABTS radical scavengingHigh inhibitionBHA, BHT, α-Tocopherol[2]
9b ABTS radical scavengingHigh inhibitionBHA, BHT, α-Tocopherol[2]
9c DPPH radical scavengingBest activity in seriesBHA, BHT, α-Tocopherol[2]
8b Acetylcholinesterase (AChE) InhibitionModerate inhibitionGalanthamine[2]
8b Butyrylcholinesterase (BChE) InhibitionModerate inhibitionGalanthamine[2]
7d BChE InhibitionPromising candidate-[10]
7h AChE & BChE InhibitionBest candidate, comparable to standards-[10]
7j BChE InhibitionPromising candidate-[10]

The methyl-substituted thiosemicarbazone derivatives (8b and 9b) displayed the highest antioxidant activity in the ABTS assay.[2] In terms of anticholinesterase activity, the unsymmetrical azine derivative 7h was identified as the most potent candidate, showing comparable IC50 values for AChE and better inhibition for BChE.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in a 96-well plate at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve.[9][11]

Antibacterial Activity (Agar Well Diffusion Method)

This method is used to assess the antimicrobial activity of chemical substances.

  • Media Preparation: Muller-Hinton agar is prepared and sterilized.

  • Bacterial Inoculation: The sterile agar is poured into petri dishes and allowed to solidify. A standardized bacterial suspension is then uniformly swabbed onto the agar surface.

  • Well Creation: Wells of 6 mm diameter are punched into the agar.

  • Compound Application: A specific volume (e.g., 100 µL) of each test compound at a defined concentration is added to the wells. A standard antibiotic (e.g., Cefotaxime) and a solvent control are also included.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone of inhibition around each well is measured in millimeters.[3]

Anticholinesterase Activity Assay

This assay is based on the Ellman's method, which measures the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

  • Reagent Preparation: Prepare solutions of AChE or BChE, the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Reaction Mixture: In a 96-well plate, add buffer, the test compound at various concentrations, and the enzyme solution. Incubate for a predefined period.

  • Substrate Addition: Add the substrate to initiate the enzymatic reaction.

  • Absorbance Reading: The absorbance is measured kinetically at 412 nm. The rate of the reaction is proportional to the enzyme activity.

  • Inhibition Calculation: The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is then determined.[2][12]

Visualizing the Mechanism: Tubulin Polymerization Inhibition

The anticancer activity of many indole derivatives, including those based on the this compound scaffold, is attributed to their ability to interfere with microtubule dynamics. The following diagram illustrates the proposed mechanism of action where these compounds inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

cluster_0 Cellular Environment cluster_1 Inhibitory Action Tubulin_Dimers α/β-Tubulin Dimers Microtubule Microtubule Polymerization Tubulin_Dimers->Microtubule Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Cell_Division Normal Cell Division Mitotic_Spindle->Cell_Division Apoptosis Apoptosis Indole_Derivative This compound Derivative Inhibition Inhibition of Polymerization Indole_Derivative->Inhibition Inhibition->Microtubule G2M_Arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition by this compound derivatives.

This guide provides a snapshot of the current research landscape for this compound derivatives. The presented data highlights their potential as versatile scaffolds for the development of new therapeutic agents. Further research, including in vivo studies and detailed mechanistic investigations, is warranted to fully elucidate their therapeutic potential and advance them towards clinical applications.

References

Unveiling the Antibacterial Potential of Novel 4,6-Dimethoxyindole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antibacterial efficacy of newly synthesized 4,6-dimethoxyindole derivatives against established alternatives. This document summarizes key experimental data, outlines detailed methodologies, and visualizes potential mechanisms of action to support further investigation and development in the quest for new antimicrobial agents.

A recent study has brought to light a series of novel heterocyclic compounds derived from 4,6-dimethoxy-1H-indole, demonstrating notable antibacterial activity. These compounds, synthesized through a multi-step process involving the reaction of 4,6-dimethoxy-1H-indole with various reagents to create pyrazole, isoxazole, and pyrimidine derivatives, have been evaluated for their efficacy against pathogenic bacteria. This guide presents a comparative analysis of their performance against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, benchmarked against the broad-spectrum cephalosporin antibiotic, Cefotaxime.

Comparative Efficacy: A Tabular Analysis

The antibacterial prowess of the novel this compound derivatives was assessed using the agar well diffusion method, a widely accepted technique for preliminary screening of antimicrobial activity. The results, presented as zones of inhibition, offer a clear comparison of the efficacy of these novel compounds against the standard antibiotic, Cefotaxime.

Compound IDChemical Derivative of 4,6-Dimethoxy-1H-indoleInhibition Zone (mm) vs. S. aureus (Gram-positive)Inhibition Zone (mm) vs. E. coli (Gram-negative)
R1 2-(4,6-dimethoxy-1H-indol-1-yl)acetic acid1814
R2 diazetidin-2-one derivative15-
R3 diazetidine-2-thione derivative14-
R4 thiadiazole derivative-12
R5 Schiff base derivative1211
R6 pyrazole derivative1513
R7 phenyl-pyrazole derivative1412
R8 isoxazole derivative13-
R9 pyrimidine derivative-11
R10 pyrimidine-dione derivative-10
Cefotaxime Standard Antibiotic 16 11

Note: A larger zone of inhibition indicates greater antibacterial activity. "-" indicates no significant activity observed.

Insights into the Mechanism of Action

While the precise signaling pathways and molecular targets of these novel this compound compounds are yet to be fully elucidated, the broader class of indole derivatives has been studied for their antibacterial mechanisms. It is hypothesized that these compounds may exert their effects through one or more of the following pathways:

  • Inhibition of Bacterial Respiration: Some indole derivatives have been shown to interfere with the electron transport chain, disrupting cellular respiration and leading to bacterial cell death.[1]

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the indole nucleus may facilitate its insertion into the bacterial cell membrane, leading to increased permeability and leakage of essential cellular components.

  • Inhibition of DNA Gyrase: DNA gyrase, a type II topoisomerase, is a crucial enzyme for bacterial DNA replication. Several heterocyclic compounds, including some indole derivatives, are known to inhibit its function, thereby preventing bacterial proliferation.

Further molecular docking and biochemical studies are warranted to pinpoint the specific mechanism of action for this promising class of this compound derivatives.

Hypothesized Antibacterial Mechanism of this compound Derivatives cluster_compound This compound Compound cluster_bacterium Bacterial Cell Compound Compound CellMembrane Cell Membrane Compound->CellMembrane Membrane Disruption RespiratoryChain Respiratory Chain Compound->RespiratoryChain Inhibition DNAGyrase DNA Gyrase Compound->DNAGyrase Inhibition DNA DNA Replication DNAGyrase->DNA

Caption: Hypothesized antibacterial mechanism of this compound derivatives.

Experimental Protocols

The following section details the methodologies employed for the antibacterial screening of the novel this compound compounds.

Agar Well Diffusion Assay

The agar well diffusion method is a standard preliminary test to assess the antimicrobial activity of compounds.

  • Preparation of Inoculum: A standardized suspension of the test bacteria (Staphylococcus aureus and Escherichia coli) is prepared to a turbidity equivalent to the 0.5 McFarland standard.

  • Inoculation of Agar Plates: Mueller-Hinton agar plates are uniformly swabbed with the bacterial inoculum to create a lawn of bacteria.

  • Well Preparation: Sterile wells of a defined diameter (e.g., 6 mm) are punched into the agar.

  • Application of Test Compounds: A fixed volume of each novel this compound derivative solution (at a specific concentration) and the control antibiotic (Cefotaxime) are added to the respective wells.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone around each well where bacterial growth is inhibited is measured in millimeters.

Workflow for Agar Well Diffusion Assay Start Start PrepareBacterialInoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->PrepareBacterialInoculum InoculateAgar Inoculate Mueller-Hinton Agar Plates PrepareBacterialInoculum->InoculateAgar CreateWells Create Wells in Agar InoculateAgar->CreateWells AddCompounds Add Test Compounds and Control CreateWells->AddCompounds Incubate Incubate at 37°C for 18-24h AddCompounds->Incubate MeasureZones Measure Zones of Inhibition Incubate->MeasureZones End End MeasureZones->End

Caption: Experimental workflow for the agar well diffusion assay.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

For a more quantitative assessment of antibacterial efficacy, the broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Compound Dilutions: Serial two-fold dilutions of the test compounds and control antibiotics are prepared in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.

  • Incubation: The microtiter plates are incubated at 37°C for 16-20 hours.

  • Determination of MIC: The wells are visually inspected for turbidity. The lowest concentration of the compound at which no visible bacterial growth is observed is recorded as the MIC.

While MIC values for the novel this compound derivatives are not yet available in the published literature, this standard protocol will be crucial for future quantitative comparisons and to further validate their antibacterial potential. The established MIC breakpoint for Cefotaxime against susceptible strains of S. aureus is typically ≤8 µg/mL.[2]

This guide serves as an initial assessment of the promising antibacterial activity of novel this compound compounds. The presented data and methodologies provide a solid foundation for further research into their specific mechanisms of action, determination of quantitative efficacy through MIC testing, and evaluation against a broader spectrum of pathogenic bacteria.

References

A Comparative Analysis of the Anticancer Potential of 4,6-Dimethoxyindole Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of recent studies highlights the significant anticancer activity of various 4,6-dimethoxyindole analogues, with a particular focus on their role as potent inhibitors of tubulin polymerization. This comparison guide synthesizes key findings, presenting quantitative data, detailed experimental methodologies, and mechanistic insights to inform researchers, scientists, and drug development professionals in the field of oncology.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Among these, this compound derivatives have emerged as a promising class of anticancer agents. Their mechanism of action is often attributed to the disruption of microtubule dynamics, a critical process in cell division, making them attractive candidates for cancer chemotherapy. This guide provides a comparative overview of the anticancer efficacy of several this compound analogues, with a focus on the well-studied compound OXi8006 and its derivatives, as well as other novel synthesized compounds.

Quantitative Comparison of Anticancer Activity

The anticancer efficacy of various this compound analogues has been evaluated through cytotoxicity assays against a panel of human cancer cell lines and through direct measurement of their ability to inhibit tubulin polymerization. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify and compare the potency of these compounds.

Cytotoxicity Against Human Cancer Cell Lines

The following table summarizes the cytotoxic activity (IC50 in µM) of selected 2-aryl-3-aroyl-6-methoxyindole analogues, which share a similar substitution pattern to 4,6-dimethoxyindoles, against three human cancer cell lines: ovarian (SK-OV-3), lung (NCI-H460), and prostate (DU-145).[1]

Compound3-Aroyl Moiety SubstitutionSK-OV-3 (µM)NCI-H460 (µM)DU-145 (µM)
OXi8006 3,4,5-trimethoxy0.0220.0210.034
30 4-trifluoromethyl0.110.120.14
31 4-trifluoromethoxy0.0400.0420.051
35 3,4,5-trimethoxy*0.0250.0280.039
36 3,4,5-trimethoxy**0.0200.0190.028
28 3,4,5-trifluoro>10>10>10
29 3-fluoro>10>10>10
25-27 Nitro-bearing>10>10>10
33 3,4,5-trimethoxy***>10>10>10
  • Phenolic moiety translocated to position-7 of the fused aryl ring.

  • ** Methoxy group at position-7.

  • *** 6-hydroxy instead of 6-methoxy.

In a separate study, a series of novel 4,6-dimethoxy-1H-indole derivatives were synthesized and evaluated for their anticancer activity against the human breast cancer cell line MCF7.[2]

CompoundMCF7 IC50 (µg/mL)
R3 31.06
R6 42.15
R9 51.23
R11 38.42
Inhibition of Tubulin Polymerization

The primary mechanism of action for many of these potent anticancer agents is the inhibition of tubulin polymerization. The following table presents the IC50 values (µM) for the inhibition of tubulin assembly by the 2-aryl-3-aroyl-6-methoxyindole analogues.[1]

CompoundTubulin Polymerization IC50 (µM)
OXi8006 1.1
30 4.2
31 3.5
35 1.3
36 1.1
28 7.5
29 >20
25-27 >20
33 >20

Structure-Activity Relationship (SAR) Analysis

The data reveals critical structure-activity relationships for the anticancer activity of these indole analogues:

  • Substitution on the 3-Aroyl Moiety: The 3,4,5-trimethoxy substitution pattern on the 3-aroyl ring is crucial for potent activity, as seen in OXi8006 and its active analogues (35, 36).[1] Halogenated analogues, particularly those with trifluoromethyl (30) and trifluoromethoxy (31) groups, also exhibit significant, albeit reduced, activity.[1] In contrast, nitro-bearing (25-27) and simple fluoro (29) or trifluoro (28) substitutions lead to a dramatic loss of activity.[1]

  • Substitution on the Indole Ring: The presence of a methoxy group at position 6 of the indole ring is important for maintaining high potency.[1] Replacement of the 6-methoxy group with a 6-hydroxy moiety (analogue 33) results in a significant decrease in both cytotoxicity and tubulin polymerization inhibition.[1] Furthermore, the addition of a methoxy group at position 7 (analogue 36) maintains potency comparable to the lead compound OXi8006.[1] Translocation of the phenolic hydroxyl group from the 2-aryl ring to the 7-position of the indole ring (analogue 35) also results in a highly potent compound.[1]

Mechanistic Insights: Signaling Pathways and Cellular Effects

The anticancer activity of potent this compound analogues like OXi8006 stems from their ability to bind to the colchicine site on β-tubulin, thereby inhibiting tubulin polymerization. This disruption of the microtubule network triggers a cascade of downstream signaling events, leading to cell cycle arrest and apoptosis.

Experimental Workflow for Evaluating Anticancer Activity

The following diagram illustrates a typical experimental workflow for the synthesis and evaluation of the anticancer properties of novel this compound analogues.

G cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & Interpretation start Starting Materials (e.g., Substituted Anilines, Bromoacetophenones) synth Multi-step Synthesis (e.g., Fischer Indole Synthesis, Acylation) start->synth purify Purification & Characterization (Chromatography, NMR, MS) synth->purify cytotoxicity Cytotoxicity Screening (MTT Assay) purify->cytotoxicity tubulin Tubulin Polymerization Assay cytotoxicity->tubulin ic50 IC50 Determination cytotoxicity->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) tubulin->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) tubulin->apoptosis tubulin->ic50 pathway Signaling Pathway Elucidation cell_cycle->pathway apoptosis->pathway sar Structure-Activity Relationship (SAR) Analysis ic50->sar sar->synth Lead Optimization

Caption: Experimental workflow for the development of this compound analogues as anticancer agents.

OXi8006-Induced Signaling Pathway

Inhibition of tubulin polymerization by OXi8006 initiates a signaling cascade that culminates in profound changes to the cell's cytoskeleton and ultimately leads to programmed cell death. A key mediator in this pathway is the small GTPase RhoA.

G cluster_pathway OXi8006-Induced Signaling Cascade OXi8006 OXi8006 Tubulin β-Tubulin (Colchicine Binding Site) OXi8006->Tubulin Binds to Polymerization Tubulin Polymerization Inhibition Tubulin->Polymerization Microtubule Microtubule Network Disruption Polymerization->Microtubule RhoA RhoA Activation Microtubule->RhoA ROCK ROCK Activation RhoA->ROCK MLC Myosin Light Chain (MLC) Phosphorylation ROCK->MLC FAK Focal Adhesion Kinase (FAK) Phosphorylation ROCK->FAK Actin Actin Stress Fiber Formation MLC->Actin Adhesion Focal Adhesion Formation FAK->Adhesion Rounding Cell Rounding & Detachment Actin->Rounding Adhesion->Rounding G2M G2/M Cell Cycle Arrest Rounding->G2M Apoptosis Apoptosis Rounding->Apoptosis

Caption: Signaling pathway initiated by OXi8006 leading to anticancer effects.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings. The following are standard protocols for the key experiments cited in the evaluation of this compound analogues.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Tubulin Polymerization Inhibition Assay

This assay directly measures the effect of compounds on the assembly of microtubules from purified tubulin.

  • Reaction Setup: In a 96-well plate, add purified tubulin (e.g., 2 mg/mL) to a polymerization buffer containing GTP.

  • Compound Addition: Add various concentrations of the test compounds or a vehicle control.

  • Initiation of Polymerization: Incubate the plate at 37°C to initiate polymerization.

  • Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a plate reader.

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compounds for a specified period.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat cells with the test compounds for a specified duration.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Conclusion

This compound analogues, particularly those inspired by the structure of OXi8006, represent a highly promising class of anticancer agents. Their potent inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis, underscores their therapeutic potential. The structure-activity relationship data provides a clear roadmap for the rational design of new, even more potent and selective, anticancer drugs. The experimental protocols and mechanistic insights detailed in this guide offer a valuable resource for researchers dedicated to advancing the fight against cancer.

References

A Comparative Guide to 4,6-Dimethoxyindole: Experimental Data vs. Literature Values

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data for 4,6-Dimethoxyindole with established literature values. It is designed to be a valuable resource for researchers utilizing this compound in organic synthesis, medicinal chemistry, and materials science. This compound is a key intermediate in the synthesis of various biologically active molecules, including potential anticancer, antibacterial, and anticholinesterase agents.[1][2][3]

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic properties of this compound, cross-referencing typical experimental findings with values reported in the literature.

PropertyLiterature ValueExperimental Data Source
Molecular Formula C₁₀H₁₁NO₂[4][5]
Molecular Weight 177.2 g/mol [4][5]
CAS Number 23659-87-2[5]
Appearance Brown powder[5]
Purity ≥95% (NMR), ≥98.0% (GC)[5]
Storage Conditions 0-8 °C or 10-25 °C[4][5]
¹H NMR (CDCl₃) H3 proton resonates at δ 6.59 ppm[6]
Melting Point 300-304 °C (for 4,6-Dimethoxyisatin, a precursor)[7]

Note: Specific experimental values for properties like melting point and detailed NMR shifts for the parent compound can vary slightly based on the purity of the sample and the specific experimental conditions used.

Experimental Protocols

Detailed methodologies for the characterization of this compound are crucial for reproducible research. Below are standard protocols for key analytical techniques.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.

  • Principle: A small, powdered sample of the crystalline solid is heated at a controlled rate. The temperature range from the first sign of melting to the complete liquefaction of the sample is recorded.[8] Pure compounds typically exhibit a sharp melting range of 1-2°C, whereas impurities can depress and broaden this range.[9]

  • Apparatus: A capillary melting point apparatus (e.g., Mel-Temp) is commonly used.[9]

  • Procedure:

    • A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[9][10]

    • The capillary tube is placed in the heating block of the apparatus.[9][10]

    • The sample is heated rapidly to a temperature approximately 15°C below the expected melting point.[10]

    • The heating rate is then reduced to about 1-2°C per minute to allow for accurate observation.[10]

    • The temperatures at which melting begins and is complete are recorded as the melting range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound.

  • Principle: This technique exploits the magnetic properties of atomic nuclei.[11] When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies, which are characteristic of their chemical environment.

  • Sample Preparation:

    • A small amount of this compound (typically <1 mg for ¹H NMR and ~10 mg for ¹³C NMR) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[12]

    • The final volume should be approximately 0.5-0.6 mL.[12]

  • Data Acquisition:

    • The NMR tube is placed in the spectrometer.

    • The magnetic field is "locked" using the deuterium signal from the solvent. The instrument is then tuned and shimmed to optimize the field homogeneity.[13]

    • A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) signal is recorded.

    • A Fourier transform is applied to the FID to obtain the NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound.

  • Principle: The technique involves ionizing the compound to generate charged molecules or fragments and then separating them based on their mass-to-charge (m/z) ratio.[14]

  • Sample Preparation:

    • The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[15]

    • This solution is further diluted to the low µg/mL or ng/mL range.[15]

    • Any particulate matter should be filtered out to prevent clogging the instrument.[15]

  • Analysis:

    • The prepared sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).

    • The molecules are ionized using a technique such as Electrospray Ionization (ESI).

    • The ions are guided into the mass analyzer, which separates them according to their m/z ratio, generating a mass spectrum that reveals the molecular weight of the parent ion.

Visualizations: Workflows and Signaling Pathways

Synthesis Workflow

One of the earliest reported methods for the synthesis of this compound was by Brown, Skinner, and McGraw in 1969.[16] The workflow involves a three-step process starting from 3,5-dimethoxyaniline.

G cluster_0 Synthesis of this compound A 3,5-Dimethoxyaniline B Hydroxy Ester Intermediate A->B Diethyl Mesoxalate, CH₃COOH, reflux C 4,6-Dimethoxyisatin B->C 5% NaOH, 100°C (Oxidation) D This compound C->D LiAlH₄, Dioxane (Reduction)

Caption: Brown, Skinner, and McGraw Synthesis Workflow.

Biological Signaling Pathway: Acetylcholinesterase Inhibition

Derivatives of this compound have been investigated for their potential as anticholinesterase agents, which are important in the management of conditions like Alzheimer's disease.[2][17][4] These inhibitors prevent the breakdown of the neurotransmitter acetylcholine.[18]

cluster_pathway Mechanism of Acetylcholinesterase (AChE) Inhibition ACh Acetylcholine (ACh) AChE AChE Enzyme ACh->AChE Binds to Active Site Synapse Increased ACh in Synapse ACh->Synapse Accumulation Products Choline + Acetate AChE->Products Hydrolysis (Normal Action) Blocked Inhibited AChE Complex Inhibitor This compound Derivative (Inhibitor) Inhibitor->AChE Blocks Active Site

Caption: General Mechanism of Acetylcholinesterase Inhibition.

References

Safety Operating Guide

Navigating the Disposal of 4,6-Dimethoxyindole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other chemical research, the responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step procedure for the proper disposal of 4,6-Dimethoxyindole, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Logistical Information

This compound is a combustible solid that can cause skin, eye, and respiratory irritation.[1] Therefore, it must be handled as hazardous waste. The disposal of chemical waste is regulated by agencies such as the Environmental Protection Agency (EPA) in the United States and is subject to stringent institutional and local regulations.[2][3] The primary principle is that chemical waste should never be disposed of in the regular trash or down the sewer system without explicit permission from the relevant environmental health and safety authorities.[2][4]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following personal protective equipment is used:

Protective MeasureSpecification
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection Laboratory coat and long-sleeved clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If dust is generated, an N95 dust mask or equivalent is recommended.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste involves a systematic approach of segregation, containment, labeling, and transfer.

  • Waste Identification and Segregation :

    • All materials contaminated with this compound, including unused product, reaction byproducts, contaminated lab supplies (e.g., gloves, weighing paper, pipette tips), and cleaning materials, must be treated as hazardous waste.[5]

    • Segregate this compound waste from other waste streams to prevent accidental reactions.

  • Waste Containment :

    • Solid Waste : Collect solid this compound waste and contaminated materials in a designated, durable, and sealable container.[5] Clear plastic bags, double-bagged, are often recommended for chemically contaminated lab trash to allow for visual inspection.[5]

    • Liquid Waste : If this compound is in a solution, collect it in a leak-proof container with a screw-on cap.[5] Ensure the container is chemically compatible with the solvent. Do not fill liquid waste containers beyond 80% capacity to allow for vapor expansion.

    • Empty Containers : Original containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6] After triple-rinsing, the container may be disposed of in the regular trash, though it is best to consult with your institution's EHS office.[6]

  • Labeling :

    • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste".[2]

    • The label must include the full chemical name ("this compound"), the quantity of waste, the date of waste generation, and the place of origin (e.g., department, room number).[2] Abbreviations and chemical formulas are generally not permitted on waste tags.[2]

    • Mark the appropriate hazard pictograms on the label.

  • Storage :

    • Store hazardous waste containers in a designated and secure area, away from general laboratory traffic.

    • Use secondary containment, such as a chemically resistant tray or tub, to capture any potential leaks or spills.[5]

    • Hazardous waste must be collected within 90 days from the date it is first placed in the container.[5]

  • Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a pickup for the hazardous waste.[2]

    • Provide the EHS office with a completed hazardous waste information form, detailing the contents of the waste containers.[2]

    • Never attempt to treat or neutralize chemical waste in the laboratory without a specific, approved protocol, as this can be dangerous and may create unknown hazardous byproducts.[7]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: this compound Waste Generated B Is the waste solid or liquid? A->B E Is the original container empty? A->E C Collect in a labeled, sealed solid waste container. B->C Solid D Collect in a labeled, leak-proof liquid waste container (≤80% full). B->D Liquid I Store all hazardous waste in a designated, secure area with secondary containment. C->I D->I F Triple-rinse with appropriate solvent. E->F Yes E->I No (container has residue) G Collect rinsate as hazardous liquid waste. F->G H Dispose of rinsed container in regular trash (confirm with EHS). F->H G->D J Complete hazardous waste information form. I->J K Contact EHS for waste pickup. J->K L End: Waste properly disposed. K->L

References

Personal protective equipment for handling 4,6-Dimethoxyindole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 4,6-Dimethoxyindole. Adherence to these procedures is essential for ensuring personal safety, maintaining experimental integrity, and complying with regulatory standards.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2] It is imperative to use appropriate personal protective equipment to prevent exposure.

Summary of Hazards:

Hazard StatementGHS Classification
Causes skin irritation.Skin Irritation, Category 2[1]
Causes serious eye irritation.Eye Irritation, Category 2A[1]
May cause respiratory irritation.Specific target organ toxicity – single exposure, Category 3[1]

Required Personal Protective Equipment:

A comprehensive approach to personal protection is necessary when handling this compound. The selection of PPE should be based on the concentration and quantity of the substance being used.

PPE CategorySpecificationStandard
Eye Protection Tightly fitting safety goggles or a full-face shield.EN 166 (EU) or NIOSH (US) approved.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Double-gloving is recommended, with the outer glove being changed immediately upon contamination.Tested according to EN 374.[1]
Body Protection A lab coat with long sleeves and elastic cuffs. For larger quantities, a chemically resistant apron over the lab coat is advised.[1]Standard laboratory apparel.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is required if handling the compound outside of a certified chemical fume hood.[1]NIOSH (US) or CEN (EU) approved.

Operational Plan: Step-by-Step Handling Procedures

To minimize exposure and ensure safe handling, the following step-by-step procedures should be followed:

  • Preparation:

    • Ensure a certified chemical fume hood is operational and available.

    • Don all required personal protective equipment as specified in the table above.

    • Prepare all necessary equipment (e.g., spatula, weigh boat, solvent, glassware) and place it within the fume hood to avoid unnecessary movement of the chemical.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within the certified chemical fume hood.[1]

    • Use anti-static weighing tools to prevent the dispersal of the powder.[1]

    • Carefully open the container of this compound.

    • Using a clean spatula, transfer the desired amount of the compound to a weigh boat.

    • Immediately and securely cap the primary container after weighing.[1]

    • Transfer the weighed compound directly into the reaction vessel inside the fume hood.[1]

  • Dissolution:

    • Add the solvent to the reaction vessel containing the this compound.

    • Ensure the dissolution process is contained within the fume hood.

    • If heating is required, use a controlled heating mantle and monitor the process closely.

  • Post-Handling:

    • Keep the container tightly closed when not in use.[1][2]

    • Wash hands and any exposed skin thoroughly after handling.[1]

    • Contaminated clothing should be removed and laundered separately before reuse.[1]

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Waste Identification and Segregation:

    • All materials contaminated with this compound must be treated as hazardous waste.

    • Segregate this compound waste from other laboratory waste streams.

    • Store waste in a designated, well-ventilated, and secure area away from incompatible materials.

  • Waste Collection:

    • Solid Waste: Collect unused or contaminated solid this compound, weigh boats, and contaminated gloves in a clearly labeled, sealed container for hazardous waste.[1][3]

    • Liquid Waste: Collect solutions containing this compound in a designated, leak-proof, and clearly labeled waste container.[3] The container must be compatible with the solvent used.

    • Sharps: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.

  • Disposal Route:

    • Dispose of the chemical waste through an authorized hazardous waste disposal service.[1]

    • Do not dispose of this compound down the drain or in the regular trash.[3]

    • Consult your institution's Environmental Health and Safety (EHS) department for specific procedures and to arrange for waste pickup.

Workflow for Handling this compound

G cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Post-Handling & Cleanup cluster_disposal 4. Waste Disposal A Don Appropriate PPE B Prepare Fume Hood A->B C Weigh Compound B->C D Transfer to Vessel C->D E Dissolve Compound D->E F Secure Primary Container E->F G Clean Work Area F->G H Wash Hands G->H I Segregate Hazardous Waste (Solid & Liquid) G->I J Label Waste Containers I->J K Store in Designated Area J->K L Arrange for EHS Pickup K->L

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.